2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Description
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMXPSQXYYPJG-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357346 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118949-63-6 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of the (S,S)-t-Bu-PyBox Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S,S)-t-Bu-PyBox in Asymmetric Catalysis
The pyridine-2,6-bis(oxazoline) ligand scaffold, commonly known as PyBox, has emerged as a cornerstone in the field of asymmetric catalysis. These C₂-symmetric, tridentate N-ligands form well-defined chiral complexes with a variety of transition metals, enabling a wide range of enantioselective transformations. Among the diverse family of PyBox ligands, the (S,S)-t-Bu-PyBox, featuring bulky tert-butyl groups at the stereogenic centers of the oxazoline rings, has demonstrated exceptional efficacy in numerous catalytic applications. The steric hindrance imposed by the tert-butyl groups creates a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. This guide provides a comprehensive overview of the synthesis and detailed characterization of the (S,S)-t-Bu-PyBox ligand, offering field-proven insights and methodologies for its preparation and validation.
Synthesis of (S,S)-t-Bu-PyBox: A Step-by-Step Protocol
The synthesis of (S,S)-t-Bu-PyBox is a two-step process that begins with the preparation of the chiral amino alcohol, (S)-tert-leucinol, followed by its condensation with a pyridine dinitrile precursor. This approach is modular and can be adapted for the synthesis of other PyBox derivatives.
Part 1: Synthesis of the Chiral Precursor, (S)-tert-Leucinol
The synthesis of (S)-tert-leucinol, the chiral building block for the (S,S)-t-Bu-PyBox ligand, is a critical first step. A reliable method for its preparation is the reduction of the corresponding amino acid, (S)-tert-leucine.
Experimental Protocol: Reduction of (S)-tert-Leucine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Amino Acid: Slowly add (S)-tert-leucine (1.0 equivalent) in portions to the stirred suspension of LiAlH₄ in THF. The addition is exothermic and may cause the THF to reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours to ensure complete reduction.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Isolation: Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude (S)-tert-leucinol as a white solid. The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lithium aluminum hydride is a highly reactive reagent that reacts violently with water. Therefore, stringent anhydrous conditions are essential for both safety and reaction efficiency.
-
Slow Addition: The portion-wise addition of the amino acid helps to control the exothermic nature of the reaction.
-
Reflux: Heating the reaction to reflux ensures that the reduction goes to completion.
-
Careful Quenching: The sequential addition of water and aqueous sodium hydroxide is a standard and safe procedure for quenching LiAlH₄ reductions, leading to the formation of granular aluminum salts that are easily filtered.
Part 2: Synthesis of (S,S)-t-Bu-PyBox Ligand
The final step in the synthesis is the Lewis acid-catalyzed condensation of (S)-tert-leucinol with 2,6-pyridinedicarbonitrile. Zinc trifluoromethanesulfonate (Zn(OTf)₂) is an effective catalyst for this transformation.[1][2]
Experimental Protocol: Condensation Reaction
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere, add 2,6-pyridinedicarbonitrile (1.0 equivalent), (S)-tert-leucinol (2.2 equivalents), and anhydrous zinc trifluoromethanesulfonate (0.05 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the (S,S)-t-Bu-PyBox ligand as a white solid.
Causality Behind Experimental Choices:
-
Zinc Triflate Catalyst: Zinc triflate is a mild Lewis acid that effectively catalyzes the cyclization of the nitrile with the amino alcohol to form the oxazoline rings. Other Lewis acids can also be used, but zinc triflate is often preferred due to its high catalytic activity and tolerance to various functional groups.
-
Excess Amino Alcohol: A slight excess of the chiral amino alcohol is used to ensure complete consumption of the dinitrile starting material.
-
Azeotropic Removal of Water: Refluxing in toluene allows for the azeotropic removal of water formed during the reaction, which drives the equilibrium towards product formation.
Synthetic Workflow Diagram
Sources
A Technical Guide to the Chemical Properties and Catalytic Applications of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of (S,S)-tBu-Pybox as a Privileged Ligand
In the landscape of asymmetric catalysis, the quest for ligands that offer high enantioselectivity, broad substrate scope, and operational simplicity is perpetual. Among the elite class of "privileged" chiral ligands, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, commonly known as (S,S)-tBu-Pybox , has emerged as a powerhouse. Its C₂-symmetric architecture, featuring a rigid pyridine backbone and two stereodefined oxazoline rings, makes it a highly effective tridentate N,N,N-ligand for a multitude of transition metals.
The defining characteristic of this ligand is the presence of bulky tert-butyl groups at the stereogenic centers of the oxazoline rings. This steric hindrance is not a mere substituent; it is a critical design element that creates a well-defined, three-dimensional chiral pocket around the coordinated metal center. This pocket dictates the trajectory of incoming substrates, enabling exquisite control over the stereochemical outcome of catalytic transformations. This guide provides an in-depth exploration of the core chemical properties, synthesis, and catalytic utility of (S,S)-tBu-Pybox for researchers and drug development professionals.
Synthesis and Mechanistic Rationale
The most prevalent and reliable synthesis of (S,S)-tBu-Pybox involves the Lewis acid-catalyzed condensation of a pyridine-2,6-dicarbonyl precursor with two equivalents of the chiral amino alcohol, (S)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol).
Causality in Synthesis:
-
Choice of Precursor: The synthesis typically starts from 2,6-pyridinedicarbonitrile. The nitrile groups serve as efficient electrophiles for the initial reaction.
-
Chiral Building Block: (S)-tert-leucinol, readily derived from the natural amino acid (S)-tert-leucine, imparts the crucial chirality to the final ligand.
-
Role of the Lewis Acid: A catalyst such as anhydrous zinc chloride (ZnCl₂) or zinc trifluoromethanesulfonate (Zn(OTf)₂) is essential. The zinc ion coordinates to the nitrogen atoms of both the nitrile and the amino alcohol, activating the nitrile for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps to form the robust oxazoline rings. The reaction is typically conducted in a high-boiling solvent like chlorobenzene or toluene to drive the dehydration.[1]
Experimental Protocol: Synthesis of (S,S)-tBu-Pybox[1]
-
1. Reagent Preparation: An oven-dried 250 mL two-necked, round-bottomed flask equipped with a condenser, argon inlet, and magnetic stir bar is purged with argon. 2,6-Pyridinedicarbonitrile (1.0 equiv), anhydrous toluene or chlorobenzene, and anhydrous zinc chloride (0.10 equiv) are added under a positive pressure of argon.
-
2. Addition of Amino Alcohol: (S)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol) (2.2 equiv) is added to the stirring mixture.
-
3. Reaction: The reaction mixture is heated to reflux (typically 120-130 °C) in an oil bath and maintained for 24-48 hours, during which the reaction progress can be monitored by TLC or GC-MS.
-
4. Workup: Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic solution is washed sequentially with a saturated aqueous solution of NaHCO₃ and brine. This step is crucial to quench the catalyst and remove any acidic byproducts.
-
5. Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the (S,S)-tBu-Pybox ligand as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S,S)-tBu-Pybox.
Physicochemical and Spectroscopic Properties
The ligand is typically isolated as a white to off-white solid. Its robust structure provides good thermal stability. While quantitative solubility data is not extensively published, it is readily soluble in common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-Bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine | [2] |
| Synonyms | (S,S)-tBu-Pybox, (S)-tBu-PyBOX | [2] |
| CAS Number | 118949-63-6 | [2] |
| Molecular Formula | C₁₉H₂₇N₃O₂ | [3] |
| Molecular Weight | 329.44 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not widely reported; similar Pybox ligands melt >170 °C | |
| Boiling Point | 467.1 ± 30.0 °C at 760 mmHg (Predicted) | [4] |
| Purity (Typical) | ≥97% (Chemical), ≥98% (ee) | [2] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the ligand's structure and purity. The following tables outline the expected NMR chemical shifts.
Table 1: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.15 | d | 2H | Pyridine H-3, H-5 |
| ~7.85 | t | 1H | Pyridine H-4 |
| ~4.45 | dd | 2H | Oxazoline -OCH₂ |
| ~4.15 | dd | 2H | Oxazoline -OCH₂ |
| ~4.05 | m | 2H | Oxazoline -NCH- |
| ~0.95 | s | 18H | -C(CH₃)₃ |
Table 2: Representative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163.5 | C=N (Oxazoline) |
| ~148.0 | Pyridine C-2, C-6 |
| ~137.5 | Pyridine C-4 |
| ~125.0 | Pyridine C-3, C-5 |
| ~73.0 | Oxazoline -OCH₂ |
| ~69.0 | Oxazoline -NCH- |
| ~33.5 | -C (CH₃)₃ |
| ~25.8 | -C(C H₃)₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. These are representative values based on the known effects of the constituent functional groups.
Coordination Chemistry and Catalytic Principles
(S,S)-tBu-Pybox functions as a neutral, tridentate ligand, coordinating to a metal center through the central pyridine nitrogen and the two nitrogen atoms of the oxazoline rings. This binding mode creates two five-membered chelate rings, resulting in a rigid and stable pincer-like complex.
The genius of the Pybox design lies in its stereochemical influence. The C₂-symmetry ensures that the two chiral oxazoline units create a symmetric chiral environment. The bulky tert-butyl groups project into the space around the metal's open coordination sites, effectively shielding two quadrants. This steric blocking forces the substrate to approach the metal from a specific, less-hindered trajectory, leading to high levels of enantiocontrol in the subsequent chemical transformation.
General Metal Coordination Diagram
Sources
Introduction: The Architectural Advantage of C₂-Symmetric PyBox Ligands
An In-depth Technical Guide to (S,S)-t-Bu-PyBox (CAS No. 118949-63-6) for Asymmetric Synthesis
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) have proven exceptionally effective due to their modular synthesis, thermal stability, and versatile coordination chemistry with a wide array of transition metals.[1][2] The Pyridine-bis(oxazoline) family, commonly known as PyBox ligands, represents a significant advancement in this class. These tridentate N,N,N-ligands enforce a well-defined, rigid coordination geometry upon a metal center, creating a predictable and highly organized chiral environment essential for stereoselective transformations.[3][4]
This guide focuses on a particularly influential member of this family: 2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine , or (S,S)-t-Bu-PyBox . Its defining feature is the presence of sterically demanding tert-butyl groups at the stereogenic centers of the oxazoline rings. This bulk is not merely an incidental feature; it is a critical design element that profoundly influences the catalytic pocket, often leading to superior levels of enantioselectivity by amplifying steric differentiation in the transition state. This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, properties, and catalytic applications of this powerful chiral ligand.
Physicochemical Properties and Safe Handling
(S,S)-t-Bu-PyBox is a white to off-white solid at room temperature.[5] Its robust chemical nature makes it amenable to a variety of reaction conditions, though proper handling and storage are crucial for maintaining its integrity and ensuring experimental reproducibility.
Table 1: Key Physicochemical Data for (S,S)-t-Bu-PyBox
| Property | Value | Source(s) |
| CAS Number | 118949-63-6 | [6][7][8][9] |
| Molecular Formula | C₁₉H₂₇N₃O₂ | [6][7][9][10] |
| Molecular Weight | 329.44 g/mol | [5][9][10] |
| Appearance | White to off-white solid | [5][6] |
| Purity | Typically ≥97% | [6][7][9] |
| Boiling Point | 467.1 ± 30.0 °C at 760 mmHg (Predicted) | [5][6] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5][6][9] |
Safety & Handling Precautions
(S,S)-t-Bu-PyBox is classified as harmful and an irritant.[6] Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Storage Integrity: The ligand should be stored in a tightly sealed container under an inert atmosphere to prevent degradation from moisture and atmospheric contaminants.[6][9]
Synthesis and Characterization: A Validated Protocol
The synthesis of PyBox ligands is a well-established process, typically involving the Lewis acid-catalyzed condensation of a pyridine-2,6-dicarbonitrile with a chiral β-amino alcohol.[3] This modularity allows for the straightforward synthesis of a library of ligands with varied steric and electronic properties. The synthesis of (S,S)-t-Bu-PyBox follows this reliable pathway.
Causality in Synthesis Design
The choice of reagents and conditions is dictated by mechanistic considerations. A Lewis acid, such as zinc trifluoromethanesulfonate (Zn(OTf)₂), is essential for activating the nitrile groups toward nucleophilic attack by the amino alcohol.[3] Anhydrous, non-protic solvents like toluene are used to prevent hydrolysis of intermediates and ensure high yields. The reaction is conducted under an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture, which could otherwise lead to side reactions or catalyst deactivation.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for similar PyBox ligands.[3][12]
-
Reactor Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is purged with argon for 15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add 2,6-pyridinedicarbonitrile (1.0 equiv), anhydrous toluene (approx. 6 mL per mmol of dinitrile), and a catalytic amount of zinc trifluoromethanesulfonate (0.05 equiv).[3]
-
Amino Alcohol Addition: Stir the mixture at room temperature for 10 minutes. In a separate flask, dissolve (S)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol, 2.1 equiv) in anhydrous toluene and add this solution to the reaction mixture via syringe.
-
Reaction: Heat the resulting mixture to reflux (approx. 110-120°C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield (S,S)-t-Bu-PyBox as a white solid.[13]
Synthesis Workflow Diagram
Caption: Synthesis workflow for (S,S)-t-Bu-PyBox.
Characterization
The identity and purity of the synthesized ligand must be rigorously confirmed.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation. The C₂-symmetry of the molecule results in a simplified spectrum, with characteristic shifts for the pyridine and oxazoline protons and carbons.
-
Mass Spectrometry: Confirms the molecular weight (M+H⁺ expected at m/z 330.2).
-
Chiral Chromatography (SFC or HPLC): Essential for determining the enantiomeric excess (ee) to validate the stereochemical integrity of the product.[3]
Applications in Asymmetric Catalysis
The utility of (S,S)-t-Bu-PyBox stems from its ability to form stable, well-defined complexes with a variety of metals, including iron, copper, nickel, and scandium.[1][14][15][16] These complexes function as potent chiral Lewis acids, catalyzing a broad spectrum of enantioselective reactions.
Principle of Stereocontrol
The ligand coordinates to the metal in a tridentate, meridional fashion. The two bulky tert-butyl groups project outwards, creating a "chiral pocket" around the metal's open coordination sites. Substrates are forced to approach the metal center in a specific orientation to minimize steric clashes with these bulky groups, leading to a highly favored transition state for one enantiomer of the product.
Caption: Tridentate coordination of PyBox to a metal center.
Exemplary Application: Iron-Catalyzed Enantioselective Aziridination
The synthesis of chiral aziridines is of significant interest in medicinal chemistry. Iron complexes of (S,S)-t-Bu-PyBox have been shown to be effective catalysts for the enantioselective aziridination of olefins.[14]
Reaction Scheme: Styrene + Ethyl Diazoacetate (EDA) --(Fe(II)/(S,S)-t-Bu-PyBox catalyst)--> Chiral 2-phenyl-aziridine-2-carboxylate
Self-Validating Experimental Protocol:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under argon, stir a mixture of Fe(BF₄)₂·6H₂O (0.10 equiv) and (S,S)-t-Bu-PyBox (0.11 equiv) in anhydrous dichloromethane (DCM) for 1 hour at room temperature to form the chiral complex in situ.
-
Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the olefin substrate (e.g., styrene, 1.0 equiv).
-
Slow Addition: Add the diazo compound (e.g., EDA, 1.2 equiv), dissolved in a small amount of DCM, dropwise via a syringe pump over several hours. Causality Note: Slow addition is critical to maintain a low concentration of the reactive carbene intermediate, minimizing achiral background reactions and dimerization.
-
Monitoring and Quench: Monitor the reaction by TLC. Upon completion, quench by opening the flask to the air and concentrating the solvent.
-
Purification and Analysis: Purify the residue by flash chromatography. Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aziridine product by ¹H NMR and chiral HPLC analysis.
Catalytic Cycle for Fe-PyBox Aziridination The proposed mechanism involves the formation of a key iron-carbene intermediate. The olefin then attacks this electrophilic species, with the stereochemical outcome dictated by the ligand's chiral scaffold.
Caption: Simplified catalytic cycle for aziridination.
Table 2: Performance in Catalytic Reactions The versatility of (S,S)-t-Bu-PyBox is evident across various reaction types. The bulky tert-butyl groups are often key to achieving high enantioselectivity, especially with sterically less demanding substrates.
| Reaction Type | Metal | Typical Substrate | Achieved Yield | Achieved ee (%) | Source(s) |
| Diels-Alder | Fe(III) | 1,3-Dienes + Enones | Good | Up to 92% | [17] |
| Friedel-Crafts Alkylation | Sc(III) | Indoles + Nitroalkenes | Good-Excellent | Up to 93% | [15] |
| Michael Addition | Fe(II) | Thiol + Enone | High | Up to 95% | [14] |
| Aziridination | Fe(II) | Styrene + Diazoacetate | Moderate | Up to 49% | [14] |
| Negishi Cross-Coupling | Ni(II) | Allylic Chlorides + Organozincs | Good | High |
Conclusion: A Cornerstone Ligand for Modern Synthesis
(S,S)-t-Bu-PyBox has firmly established itself as a privileged chiral ligand in the toolkit of the modern synthetic chemist. Its rational design, characterized by a rigid C₂-symmetric backbone and influential tert-butyl groups, provides a powerful platform for inducing high levels of stereocontrol in a diverse array of metal-catalyzed reactions. The reliability of its synthesis and the predictability of its stereochemical influence make it an invaluable asset for constructing complex chiral molecules in academic research and for the development of pharmaceutical intermediates. The continued exploration of its coordination chemistry and catalytic activity promises to unlock new and efficient synthetic transformations.
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Halcrow, M. A., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. ACS Publications. Available at: [Link]
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Babu, S. A., et al. (2018). Applications of Pybox Complexes in Asymmetric Catalysis. ResearchGate. Available at: [Link]
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Gualandi, A., et al. (2015). Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. ResearchGate. Available at: [Link]
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Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Royal Society of Chemistry. Available at: [Link]
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Waser, M., et al. (2014). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Available at: [Link]
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Gibson, V. C., et al. (2012). Thio-Pybox and Thio-Phebox complexes of chromium, iron, cobalt and nickel and their application in ethylene and butadiene polymerisation catalysis. PubMed. Available at: [Link]
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Pedrosa, M. R., et al. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. NIH. Available at: [Link]
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(S,S)-t-Bu-PyBox: A Comprehensive Technical Guide for Asymmetric Catalysis
This guide provides an in-depth exploration of the chiral ligand (S,S)-t-Bu-PyBox, a cornerstone in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's fundamental properties, synthesis, and its pivotal role in orchestrating highly stereoselective chemical transformations. We will explore the mechanistic nuances that underpin its catalytic efficacy and provide practical insights into its application.
Introduction: The Power of C₂-Symmetry in PyBox Ligands
In the realm of asymmetric catalysis, the quest for ligands that can effectively induce chirality in a predictable and controlled manner is paramount. The Pyridine-bis(oxazoline) or "PyBox" family of ligands emerged as a significant breakthrough in this field.[1] First introduced by Nishiyama in 1989, these ligands are characterized by a pyridine ring flanked by two chiral oxazoline moieties.[1] This C₂-symmetric tridentate structure allows for well-defined coordination geometries with a variety of metal centers, creating a rigid and predictable chiral environment around the catalytic site.[2]
Among the various PyBox derivatives, the (S,S)-t-Bu-PyBox, with its bulky tert-butyl groups at the 4-position of the oxazoline rings, has proven to be exceptionally effective in a wide array of enantioselective reactions. The steric hindrance imposed by the tert-butyl groups plays a crucial role in directing the approach of substrates, thereby achieving high levels of stereochemical control. This guide will focus specifically on the synthesis, properties, and applications of this influential ligand.
Physicochemical Properties of (S,S)-t-Bu-PyBox
A thorough understanding of the physical and chemical characteristics of a ligand is fundamental to its successful application. The key properties of (S,S)-t-Bu-PyBox are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇N₃O₂ | [3] |
| Molecular Weight | 329.44 g/mol | [3] |
| IUPAC Name | 2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine | [3] |
| CAS Number | 118949-63-6 | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥ 97 wt %, ≥ 98 % ee | [4] |
| Storage | 4°C, stored under nitrogen | [3] |
Synthesis of (S,S)-t-Bu-PyBox: A Step-by-Step Protocol
The synthesis of (S,S)-t-Bu-PyBox is a well-established procedure, typically commencing from either pyridine-2,6-dicarbonyl dichloride or 2,6-dicyanopyridine.[1] The following protocol is a robust and scalable method adapted from established literature procedures.[5][6]
Experimental Protocol:
Step 1: Synthesis of the Bis-hydroxyamide Intermediate
-
To a solution of (S)-tert-leucinol in an appropriate solvent, slowly add pyridine-2,6-dicarbonyl dichloride at a controlled temperature.
-
The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the bis-hydroxyamide intermediate is extracted and purified.
Step 2: Chlorination of the Bis-hydroxyamide
-
The purified bis-hydroxyamide is dissolved in a suitable solvent and treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl groups into chlorides.
-
The reaction is typically performed at low temperatures to control reactivity.
-
After the reaction is complete, the solvent and excess reagent are removed under reduced pressure.
Step 3: Cyclization to Form (S,S)-t-Bu-PyBox
-
The resulting bis-chloroamide is dissolved in a suitable solvent and treated with a base to induce intramolecular cyclization.
-
The reaction mixture is stirred, often with heating, to drive the formation of the two oxazoline rings.
-
The final product, (S,S)-t-Bu-PyBox, is then isolated and purified, typically by column chromatography.
Applications in Asymmetric Catalysis
The utility of (S,S)-t-Bu-PyBox is demonstrated in its successful application across a diverse range of metal-catalyzed asymmetric reactions. The ligand's tridentate nature and the steric bulk of the tert-butyl groups are instrumental in creating a highly organized and effective chiral pocket around the metal center.
Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acids derived from (S,S)-t-Bu-PyBox and a metal salt (e.g., FeCl₃) can catalyze the reaction between dienes and dienophiles with high enantioselectivity.[7]
Causality: The metal/(S,S)-t-Bu-PyBox complex coordinates to the dienophile, lowering its LUMO energy and activating it towards cycloaddition. The chiral environment created by the ligand ensures that the diene approaches the dienophile from a specific face, leading to the preferential formation of one enantiomer of the cycloadduct. The bulky tert-butyl groups effectively block one face of the dienophile, dictating the stereochemical outcome.
Enantioselective Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. (S,S)-t-Bu-PyBox, in combination with metal triflates, has been shown to catalyze the Mukaiyama aldol reaction with high diastereo- and enantioselectivity.[7]
Causality: The chiral Lewis acid complex activates the aldehyde carbonyl group for nucleophilic attack by a silyl enol ether. The rigid structure of the metal-PyBox complex and the steric hindrance from the tert-butyl groups control the facial selectivity of the nucleophilic attack on the coordinated aldehyde, leading to the formation of the desired stereoisomer of the β-hydroxy carbonyl compound.
Enantioselective Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael reaction, is another key C-C bond-forming transformation. Lanthanide complexes of PyBox ligands have been successfully employed as catalysts for enantioselective nitro-Michael additions.[8]
Causality: The mechanism is analogous to other Lewis acid-catalyzed reactions, where the metal-(S,S)-t-Bu-PyBox complex coordinates to and activates the α,β-unsaturated carbonyl compound. The chiral environment then directs the nucleophilic attack of the nitroalkane to one of the prochiral faces of the Michael acceptor.
| Reaction Type | Metal | Substrate Scope | Typical Yield (%) | Typical ee (%) | References |
| Diels-Alder | Fe(III) | Acyclic 4,4-disubstituted 1,3-dienes | High | Moderate to High | [7] |
| Mukaiyama Aldol | Fe(II) | Aldehydes and silyl enol ethers | Good | Up to 92 | [7] |
| Nitro-Michael | La(III) | (E)-2-Azachalcones and nitroalkanes | Good | Up to 87 | [8] |
| Negishi Coupling | Ni(II) | Secondary allylic chlorides and alkylzincs | Good | High | [9] |
Mechanism of Enantioselection: The Role of the Chiral Pocket
The remarkable enantioselectivity achieved with (S,S)-t-Bu-PyBox-metal complexes stems from the well-defined three-dimensional structure of the catalyst. The C₂-symmetric nature of the ligand simplifies the number of possible transition states, making the stereochemical outcome more predictable.[2] The tridentate coordination of the PyBox ligand to the metal ion creates a rigid chiral scaffold.
The bulky tert-butyl groups are positioned to create a "chiral pocket" around the metal's active site. This steric hindrance effectively blocks one of the enantiotopic faces of the coordinated substrate, allowing the incoming nucleophile or reactant to approach from the less hindered face. This facial discrimination is the key to the high levels of enantiomeric excess observed in reactions catalyzed by these complexes. The electronic properties of the pyridine ring also play a role, modulating the Lewis acidity of the metal center.[2]
Conclusion and Future Outlook
(S,S)-t-Bu-PyBox has firmly established itself as a privileged ligand in the field of asymmetric catalysis. Its straightforward synthesis, stability, and the high levels of enantioselectivity it imparts in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions have made it an invaluable tool for synthetic organic chemists. The principles of its design, relying on C₂-symmetry and steric control, continue to inspire the development of new and even more effective chiral ligands. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance and application of (S,S)-t-Bu-PyBox and its derivatives are set to expand further. Future research will likely focus on broadening the scope of its applications to new reaction types and developing more sustainable catalytic systems based on this remarkable ligand architecture.
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Desimoni, G., Faita, G., & Jørgensen, K. A. (2003). C2-Symmetric Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3121-3162. [Link]
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Rispens, T., & Browne, W. R. (2018). Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 57(40), 13178-13182. [Link]
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Shimizu, S. K., Morrison, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]
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Fu, G. C. (2008). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine. Organic Syntheses, 85, 1-10. [Link]
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Shimizu, S. K., Morrison, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]
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Shahid, N., et al. (2022). Heteroleptic iron(II) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands - the interplay of two different ligands on the metal ion spin sate. Dalton Transactions, 51(11), 4262-4274. [Link]
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Blay, G., et al. (2010). Enantioselective La(III)-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. European Journal of Organic Chemistry, 2010(28), 5481-5489. [Link]
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Fernández, I. (2014). The nature of metallophilic interactions in closed-shell d8–d8 metal complexes. Physical Chemistry Chemical Physics, 16(29), 15219-15227. [Link]
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Singh, V. K., et al. (2013). ChemInform Abstract: Enantioselective Mukaiyama-Michael with 2-Enoyl Pyridine N-Oxides Catalyzed by PYBOX-DIPH-Zn(II)-Complexes at Ambient Temperature. ChemInform, 44(49). [Link]
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A Comprehensive Technical Guide to (S)-tBu-PyBOX: A Privileged Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, a chiral ligand paramount in the field of asymmetric synthesis. Known by its common abbreviation, (S)-tBu-PyBOX, its unique structural and electronic properties have established it as a "privileged ligand," consistently delivering high enantioselectivity across a diverse range of catalytic transformations. This document will delve into its fundamental characteristics, synthesis, and catalytic applications, offering field-proven insights into its mechanism of action and practical utility.
The formal IUPAC name for this compound is (4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-pyridinyl]-4,5-dihydro-1,3-oxazole [1][2]. Its C₂-symmetric design is a key feature, reducing the number of possible transition states in a catalytic cycle and thereby enhancing enantioselectivity[3].
Physicochemical and Structural Characteristics
The remarkable efficacy of (S)-tBu-PyBOX stems from its well-defined three-dimensional structure. The pyridine-bis(oxazoline) backbone provides a rigid, tridentate chelation scaffold for a wide variety of transition metals. The two chiral oxazoline rings, derived from the readily available amino acid (S)-tert-leucinol, create a chiral pocket around the metal center. The bulky tert-butyl groups are not merely passive substituents; they play a crucial role in stereochemical control by creating significant steric hindrance, which dictates the facial selectivity of substrate approach to the catalytic center.
| Property | Value | Source |
| IUPAC Name | (4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-pyridinyl]-4,5-dihydro-1,3-oxazole | PubChem[1] |
| Common Name | (S)-tBu-PyBOX | Catapower Inc.[4] |
| CAS Number | 118949-63-6 | Alfa Chemistry[2] |
| Molecular Formula | C₁₉H₂₇N₃O₂ | PubChem[1] |
| Molecular Weight | 329.44 g/mol | ChemScene[5] |
The nitrogen atoms of the pyridine and both oxazoline rings act as donor atoms, forming stable complexes with metals such as copper, iron, ruthenium, and scandium.[6][7] The electronic properties of the pyridine ring can be transmitted to the coordinated metal, influencing its Lewis acidity and redox potential.[7]
Synthesis of (S)-tBu-PyBOX: A Validated Protocol
The synthesis of PyBOX ligands is well-established, offering a reliable and scalable route for laboratory and industrial applications. The most common approach involves the condensation of a pyridine dicarbonyl derivative with a chiral amino alcohol.
Experimental Protocol: Synthesis of (S)-tBu-PyBOX
This protocol is adapted from established literature procedures.
Step 1: Preparation of (S)-tert-Leucinol (S)-tert-leucinol is the chiral building block for (S)-tBu-PyBOX. It can be synthesized from the corresponding amino acid, (S)-tert-leucine, via reduction.
Step 2: Condensation and Cyclization
-
In an oven-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar under an inert atmosphere (e.g., argon), combine 2,6-pyridinedicarbonitrile (1.0 equiv), anhydrous toluene, and a catalytic amount of zinc trifluoromethanesulfonate (0.05 equiv).[8]
-
Add (S)-tert-leucinol (2.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (S)-tBu-PyBOX ligand.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for (S)-tBu-PyBOX.
Applications in Asymmetric Catalysis: A Field Perspective
(S)-tBu-PyBOX has demonstrated exceptional performance in a multitude of asymmetric transformations. Its metal complexes are highly effective catalysts, particularly in reactions forming carbon-carbon and carbon-heteroatom bonds.
Lewis Acid Catalysis
The strong Lewis acidity of metal-(S)-tBu-PyBOX complexes is harnessed in several key reactions:
-
Diels-Alder Reactions: Iron(III)-(S)-tBu-PyBOX complexes have been shown to catalyze the enantioselective Diels-Alder reaction between acylic 1,3-dienes and α,β-unsaturated aldehydes, yielding chiral cyclohexanones with high enantioselectivity.[6]
-
Mukaiyama Aldol Reactions: Chiral iron(II) complexes with PyBOX ligands are effective catalysts for asymmetric Mukaiyama aldol reactions in aqueous media, producing syn-aldol products with good yields and enantioselectivities up to 92% ee.[6]
-
Hydrosilylation of Ketones: The first application of PyBOX ligands, reported by Nishiyama, was in the asymmetric hydrosilylation of ketones.[9] The steric bulk on the oxazoline rings is crucial for achieving high enantioselectivity.[6]
Oxidative and Other Reactions
Beyond traditional Lewis acid catalysis, (S)-tBu-PyBOX has found utility in a range of other catalytic processes:
-
C-H Amination: Ruthenium-PyBOX complexes, when combined with a cyclometalated N-heterocyclic carbene (NHC) ligand, show modulated electronic properties and improved asymmetric induction in enantioselective C(sp³)-H aminations.[3]
-
Olefin Amino-Oxygenation: Iron-PyBOX systems catalyze the intramolecular amino-oxygenation of olefins using hydroxylamine derivatives as the nitrogen source.[10][11] Mechanistic studies suggest the formation of highly reactive iron-nitrene or iron-iminyl radical species.[10][11]
-
Cyclopropanation: Copper-catalyzed asymmetric cyclopropanation of olefins with diazoacetates was one of the earliest successful applications of bis(oxazoline) ligands, a class to which PyBOX belongs.[7]
The general catalytic cycle for a Lewis acid-catalyzed reaction involving a metal-(S)-tBu-PyBOX complex is depicted below:
Caption: Generalized catalytic cycle.
Mechanistic Insights: The Source of Enantioselectivity
The high degree of enantiocontrol exerted by (S)-tBu-PyBOX-metal catalysts is a direct consequence of the chiral environment created by the ligand. The C₂-symmetry of the ligand simplifies the catalytic landscape by reducing the number of diastereomeric transition states.[3]
In many reactions, the substrate coordinates to the metal center in a specific orientation to minimize steric clashes with the bulky tert-butyl groups of the PyBOX ligand. This preferential binding dictates the face of the substrate that is accessible to the incoming reagent, leading to the formation of one enantiomer in excess.
Mechanistic studies on iron-PyBOX catalyzed reactions have utilized techniques such as freeze-trapped ⁵⁷Fe Mössbauer and EPR spectroscopy to identify reaction intermediates.[12][13] These studies have provided evidence for the formation of reactive species like iron-nitrenoids or iron-iminyl radicals in amino-oxygenation reactions, highlighting the ligand's role in stabilizing and controlling the reactivity of these high-energy intermediates.[10][11][12]
Conclusion and Future Outlook
This compound, or (S)-tBu-PyBOX, stands as a testament to the power of rational ligand design in asymmetric catalysis. Its robust performance, synthetic accessibility, and the tunability of its steric and electronic properties have solidified its status as a privileged ligand. The continued exploration of its catalytic capabilities with a wider range of metals and in novel transformations promises to further expand the toolkit of synthetic chemists, enabling the efficient and enantioselective synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.
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- 12. Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. | Department of Chemistry [chem.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Fingerprinting of (S,S)-t-Bu-PyBox: A Guide for Ligand Characterization
Introduction: The Imperative of Purity and Identity in Asymmetric Catalysis
In the field of asymmetric catalysis, the chiral ligand is the cornerstone of enantioselectivity. The precise three-dimensional architecture of a ligand dictates the stereochemical outcome of a reaction, and even minor impurities or structural deviations can lead to diminished performance or unexpected results. The Pyridine-bis(oxazoline), or PyBox, class of ligands has proven to be exceptionally versatile and effective in a multitude of metal-catalyzed transformations. Among these, the (S,S)-tert-butyl-PyBox, formally known as 2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine[1], stands out for the high levels of stereocontrol imparted by its sterically demanding tert-butyl groups.
This technical guide provides an in-depth look at the essential spectroscopic data required to confirm the identity and purity of (S,S)-t-Bu-PyBox (CAS 118949-63-6). As application scientists, we recognize that robust and reproducible chemistry is built upon a foundation of well-characterized reagents. This document is structured not as a rigid protocol, but as a logical workflow, guiding researchers through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the rationale for each analytical choice.
Caption: Core molecular properties of (S,S)-t-Bu-PyBox.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a C₂-symmetric molecule like (S,S)-t-Bu-PyBox, NMR provides a clear and simplified picture of the chemical environment of each unique proton and carbon atom.
¹H NMR Spectroscopy: Proton Environments and Diastereotopicity
The proton NMR spectrum provides the initial and most crucial confirmation of the ligand's structure. The inherent symmetry of the molecule simplifies the spectrum, as corresponding protons on the two equivalent oxazoline rings are chemically indistinguishable.
Data Summary: ¹H NMR of (S,S)-t-Bu-PyBox
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.25 | Doublet (d) | 7.9 | 2H | Pyridine H-3, H-5 |
| 7.86 | Triplet (t) | 7.9 | 1H | Pyridine H-4 |
| 4.48 | Doublet of Doublets (dd) | 8.8, 10.3 | 2H | Oxazoline -OCH₂ (diastereotopic) |
| 4.33 | Doublet of Doublets (dd) | 8.4, 8.8 | 2H | Oxazoline CH-N |
| 4.11 | Doublet of Doublets (dd) | 8.4, 10.3 | 2H | Oxazoline -OCH₂ (diastereotopic) |
| 0.97 | Singlet (s) | - | 18H | tert-butyl -C(CH₃)₃ |
Source: Data obtained from a 300 MHz spectrum in CDCl₃.[1]
Expert Interpretation:
-
Aromatic Region (8.3-7.8 ppm): The pyridine core presents a classic AX₂ spin system. The two protons adjacent to the nitrogen (H-3 and H-5) are equivalent due to symmetry and appear as a doublet at 8.25 ppm. The single proton at the 4-position (H-4) is coupled to both H-3 and H-5, resulting in a triplet at 7.86 ppm. The integration of 2H:1H is a key validation point.
-
Oxazoline Ring (4.5-4.1 ppm): The three protons on the chiral oxazoline ring are diastereotopic and thus chemically non-equivalent, each giving a distinct signal. The two protons of the CH₂ group are coupled to each other (geminal coupling) and to the adjacent CH proton (vicinal coupling), resulting in two separate doublet of doublets signals (4.48 and 4.11 ppm). The methine proton (-CH-N) at 4.33 ppm is likewise split by the two diastereotopic protons of the adjacent CH₂ group. This complex splitting pattern is a definitive fingerprint of the rigid, chiral oxazoline ring.
-
Aliphatic Region (0.97 ppm): The two tert-butyl groups are equivalent and, due to free rotation, all 18 protons are chemically equivalent. This results in a sharp, intense singlet integrating to 18H, a hallmark of this ligand. Its upfield shift is characteristic of shielded alkyl protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
While experimental data for the ¹³C NMR spectrum is not as readily available in the literature, the expected spectrum can be confidently predicted based on the molecule's structure and symmetry. This predictive analysis is a vital skill for a scientist confirming a synthesis.
Predicted ¹³C NMR Data for (S,S)-t-Bu-PyBox
| Predicted Chemical Shift (δ) ppm | Carbon Environment | Rationale |
| ~164-166 | C=N (Oxazoline) | Characteristic imine-like carbon in a five-membered ring. |
| ~148-150 | C-2, C-6 (Pyridine) | Aromatic carbon attached to nitrogen and the oxazoline substituent. |
| ~137-139 | C-4 (Pyridine) | Para carbon in the pyridine ring. |
| ~122-124 | C-3, C-5 (Pyridine) | Meta carbons in the pyridine ring. |
| ~72-74 | O-CH₂ (Oxazoline) | Methylene carbon adjacent to the ring oxygen. |
| ~68-70 | CH-N (Oxazoline) | Methine carbon at the stereocenter, adjacent to nitrogen. |
| ~33-35 | C (CH₃)₃ (tert-butyl) | Quaternary carbon of the tert-butyl group. |
| ~25-27 | C(C H₃)₃ (tert-butyl) | Methyl carbons of the tert-butyl group. |
Causality Behind Predictions: The C₂ symmetry axis passing through the pyridine nitrogen and C-4 means we expect only 8 distinct carbon signals: 3 for the pyridine ring, 3 for the oxazoline ring, and 2 for the tert-butyl group. The chemical shifts are estimated based on standard values for pyridine, oxazoline, and alkyl functionalities. The exact values can be confirmed experimentally.
Protocol: NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis of (S,S)-t-Bu-PyBox.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For (S,S)-t-Bu-PyBox, the IR spectrum will be dominated by vibrations from the aromatic pyridine ring and the C=N and C-O bonds of the oxazoline rings, as well as the C-H bonds of the alkyl groups.
Predicted Key IR Absorptions for (S,S)-t-Bu-PyBox
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3050-3100 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |
| ~2870-2960 | C-H Stretch | Aliphatic (t-Bu, CH₂) | Strong, Sharp |
| ~1640-1660 | C=N Stretch | Oxazoline | Strong |
| ~1570-1590 | C=C/C=N Stretch | Pyridine Ring | Medium-Strong |
| ~1200-1300 | C-O Stretch | Oxazoline Ether | Strong |
| ~1365 | C-H Bend | tert-butyl (umbrella) | Medium |
Expert Interpretation: The most diagnostic peak is the strong C=N stretch of the oxazoline ring around 1650 cm⁻¹. This, coupled with the strong C-O stretch and the characteristic pyridine ring vibrations, confirms the core structure. The intense C-H stretching from the abundant tert-butyl groups will be a prominent feature in the 2870-2960 cm⁻¹ region. The absence of broad O-H (~3200-3600 cm⁻¹) or N-H (~3300-3500 cm⁻¹) stretches is critical for confirming that the starting amino alcohol has been fully cyclized and that the ligand is not hydrated.
Protocol: Solid-State IR Analysis (KBr Pellet Method)
The KBr pellet method is a classic technique for obtaining high-quality IR spectra of solid samples.[2][3][4] The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize scattering and produce a clear spectrum.[2][4]
-
Preparation: Gently grind ~1-2 mg of (S,S)-t-Bu-PyBox with ~100-150 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogeneous powder is obtained. KBr is hygroscopic, so this should be done in a low-humidity environment.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder.
-
Background Scan: Run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Part 3: Mass Spectrometry (MS) - The Definitive Molecular Weight
Mass spectrometry is the ultimate arbiter of molecular weight. For (S,S)-t-Bu-PyBox, a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) is ideal, as it is a soft ionization method that will provide the molecular ion with minimal fragmentation.
Expected Mass Spectrometry Data
| Ion | Technique | Calculated m/z | Observed m/z |
| [M+H]⁺ | ESI-HRMS | 330.2176 | (To be determined) |
| [M+Na]⁺ | ESI-HRMS | 352.1995 | (To be determined) |
M = C₁₉H₂₇N₃O₂
Expert Interpretation: The primary goal is to observe the protonated molecular ion, [M+H]⁺, at m/z 330.2176. In ESI, it is also common to observe adducts with sodium, [M+Na]⁺, which would appear 22 mass units higher. The power of HRMS lies in its precision; observing a mass accurate to within 5 ppm of the calculated value provides unambiguous confirmation of the elemental composition. Common fragmentation patterns would involve the loss of a tert-butyl group ([M - 57]⁺) or cleavage of the oxazoline ring, though these would be more prominent in harder ionization techniques like Electron Ionization (EI).
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the ligand (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation for observation in positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the ion of interest.
-
Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-500) in high-resolution mode.
Conclusion: A Validated Foundation for Discovery
The spectroscopic characterization of (S,S)-t-Bu-PyBox is not merely a procedural step; it is a fundamental requirement for scientific integrity. By systematically analyzing the ¹H NMR, IR, and mass spectra, researchers can proceed with confidence, knowing that the identity and purity of their chiral ligand are confirmed. The data and protocols presented in this guide provide a comprehensive framework for this validation, empowering scientists to build their catalytic systems on a solid and reproducible foundation.
References
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Koehn, J. 1. DFT-Guided Discovery of Hybrid Catalysts for C-C Bond Formation; 2. Synthesis of a Reported PDI Inhibitor. Marquette University, 2018. Available from: [Link]
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Catapower Inc. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine. Available from: [Link]
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PubChem. 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]
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ACS Publications. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry. Available from: [Link]
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AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. Available from: [Link]
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Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]
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Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available from: [Link]
-
NIH National Center for Biotechnology Information. 2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine. Available from: [Link]
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ACS Publications. Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry. Available from: [Link]
-
Quora. Why do we use the KBr test in FTIR spectroscopy, and how do we get spectra in IR spectroscopic?. Available from: [Link]
Sources
Foreword: The Imperative of Enantiomeric Purity in Asymmetric Catalysis
An In-depth Technical Guide to the Chiral Purity Determination of (S,S)-t-Bu-PyBox
In the field of asymmetric synthesis, where the precise construction of three-dimensional molecular architecture is paramount, the efficacy of a catalyst is inextricably linked to its own stereochemical integrity. The (S,S)-t-Bu-PyBox ligand, a cornerstone of the Pyridine Bis(oxazoline) family, has proven to be a highly effective ligand in a multitude of metal-catalyzed enantioselective transformations.[1][2][3] Its C₂-symmetric backbone and sterically demanding tert-butyl groups create a well-defined chiral environment, enabling the generation of products with high levels of enantioselectivity.
However, the remarkable catalytic performance of (S,S)-t-Bu-PyBox is predicated on its enantiomeric purity. The presence of the undesired (R,R)-enantiomer acts as a catalytic poison, diminishing the overall enantiomeric excess (ee) of the final product. Therefore, for researchers, scientists, and drug development professionals, the ability to accurately and reliably determine the chiral purity of this ligand is not merely a quality control measure; it is a fundamental prerequisite for predictable and successful asymmetric catalysis.[4][5] This guide provides an in-depth exploration of the core analytical techniques for this critical determination, focusing on the causality behind experimental choices to ensure robust and trustworthy results.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most direct and widely employed method for separating and quantifying enantiomers.[4] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient, diastereomeric interaction with each enantiomer, leading to differential retention times and, thus, separation.
The Principle of Chiral Recognition on a Stationary Phase
The mechanism of separation is based on the formation of temporary, non-covalent bonds between the enantiomers and the chiral selector immobilized on the stationary phase. For ligands like PyBox, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective.[6][7][8][9] These CSPs possess helical polymer structures with chiral grooves and cavities. Enantiomers fit into these grooves with slightly different energies due to a combination of interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—resulting in one enantiomer being retained longer than the other.
Method Development: A Scientifically Grounded Approach
Developing a robust chiral HPLC method is a systematic process. The choices made at each step are critical for achieving baseline separation, which is essential for accurate quantification.
-
Column Selection: The initial choice of column is the most critical variable. For N-heterocyclic compounds like PyBox, polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points due to their proven broad applicability and diverse chiral recognition capabilities.[9][10]
-
Mobile Phase Strategy: Normal-phase chromatography is typically the preferred mode for this class of compounds. A mobile phase consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) offers excellent selectivity. The causality is clear: the alcohol modifier competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the hexane-to-alcohol ratio, one can modulate the retention times and optimize the resolution between the enantiomeric peaks.[7][10] A lower percentage of alcohol generally increases retention and can improve separation, but at the cost of longer analysis times.
-
Detection: The pyridine ring within the PyBox structure contains a strong chromophore, making UV-Vis detection the ideal choice. A detection wavelength around 254 nm or 280 nm typically provides a strong signal for reliable quantification.
Data Presentation: Typical HPLC Parameters
| Parameter | Typical Value / Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven broad selectivity for aromatic and heterocyclic compounds. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Balances retention and resolution; easily optimized. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 25 °C | Ensures reproducible retention times; can be adjusted to fine-tune separation.[10] |
| Detection | UV at 254 nm | Strong absorbance by the pyridine moiety. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Expected Result | Baseline separation (Resolution > 2.0) | A resolution factor greater than 2.0 ensures accurate integration of each peak.[7] |
Experimental Protocol: Chiral HPLC Analysis
-
Mobile Phase Preparation: Precisely prepare the n-Hexane/Isopropanol (90:10, v/v) mobile phase. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Sample Preparation: Accurately weigh ~1 mg of the (S,S)-t-Bu-PyBox sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a working solution by diluting to 0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase at a 1.0 mL/min flow rate until a stable baseline is achieved (typically 30-60 minutes).[10]
-
System Suitability Test: Inject a racemic or previously characterized non-enantiopure sample of t-Bu-PyBox. Verify that the system meets performance criteria:
-
Resolution (Rs): Must be greater than 2.0 between the two enantiomer peaks.[8]
-
Tailing Factor (T): Should be between 0.8 and 1.5 for both peaks.
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Processing: Integrate the peak areas for the (S,S)-enantiomer (typically the major, later-eluting peak) and the (R,R)-enantiomer.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (AreaS,S - AreaR,R) / (AreaS,S + AreaR,R) ] * 100
Visualization: HPLC Workflow
Caption: Workflow for Chiral Purity by HPLC.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the primary mobile phase. For chiral separations, it often provides significant advantages in speed and sustainability over HPLC.[4]
Why Choose SFC? The Causality of Speed and Efficiency
The physical properties of supercritical CO₂ (low viscosity and high diffusivity) allow for much faster flow rates without the corresponding high backpressure seen in HPLC. This translates directly to shorter analysis times, often reducing a 20-minute HPLC run to under 5 minutes. The separation mechanism on the chiral stationary phase remains the same as in normal-phase HPLC, making method transfer straightforward. A literature precedent for a different PyBox ligand demonstrates the utility of SFC with a methanol co-solvent for achieving separation.[1]
Data Presentation: Typical SFC Parameters
| Parameter | Typical Value / Condition | Rationale |
| Column | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) | Same columns as HPLC can be used, often shorter for faster analysis. |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) | Methanol is a common polar co-solvent to modulate retention. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to low viscosity of scCO₂. |
| Back Pressure | 150 bar | Maintains CO₂ in its supercritical state. |
| Column Temp. | 40 °C | Higher temperatures are common to ensure miscibility and efficiency. |
| Detection | UV at 254 nm | Identical to HPLC. |
Experimental Protocol: Chiral SFC Analysis
-
Co-solvent Preparation: Prepare the methanol co-solvent.
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in methanol or a methanol/dichloromethane mixture for solubility.
-
System Equilibration: Equilibrate the SFC system with the specified mobile phase composition and back pressure until the detector baseline is stable.
-
Analysis: Inject the sample (typically 1-5 µL).
-
Data Processing: Integrate the peak areas and calculate the % ee as described in the HPLC protocol.
Visualization: SFC Workflow
Caption: High-Throughput Chiral Purity Analysis by SFC.
NMR Spectroscopy: An Orthogonal Approach
While chromatography is a separative technique, NMR spectroscopy offers a non-separative, spectroscopic method for determining enantiomeric purity. The core principle is to convert the enantiomeric pair into a diastereomeric pair in situ, as diastereomers are chemically non-equivalent and will exhibit distinct signals in an NMR spectrum.[11][12]
The Principle: Inducing Diastereotopicity
In a standard (achiral) solvent, the ¹H or ¹³C NMR spectra of the (S,S) and (R,R) enantiomers of t-Bu-PyBox are identical. To differentiate them, a Chiral Solvating Agent (CSA) is added directly to the NMR tube.[11][13] A CSA is a chiral molecule that forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte. These transient complexes exist in a chiral environment, causing certain nuclei in the (S,S)-analyte-(CSA) complex to experience a slightly different magnetic environment than the same nuclei in the (R,R)-analyte-(CSA) complex. This results in the splitting of what was once a single resonance into two distinct signals. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the sample.[13]
Methodology: The Right Tool for the Job
-
Choosing a CSA: Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often effective for coordinating ligands like PyBox. The Lewis acidic metal center interacts with the nitrogen atoms of the ligand, and the chiral camphor backbone induces the necessary spectral separation.
-
Data Acquisition: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize the chemical shift dispersion. The key is to identify a proton signal (or signals) that is well-resolved and shows clear splitting upon addition of the CSA. The protons on the oxazoline ring or the tert-butyl group are often good candidates.
Experimental Protocol: NMR Analysis with a CSA
-
Sample Preparation: Dissolve an accurately weighed amount of (S,S)-t-Bu-PyBox (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample alone to serve as a reference.
-
CSA Titration: Add a small, sub-stoichiometric amount of the CSA (e.g., 0.1-0.2 equivalents) to the NMR tube. Shake well to mix.
-
Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of a clean, well-defined signal. If no splitting is observed, or if the separation is poor, incrementally add more CSA and re-acquire the spectrum until optimal separation is achieved.
-
Data Processing: Carefully integrate the two diastereomeric signals.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] * 100
Visualization: Principle of NMR Chiral Discrimination
Caption: Chiral Solvating Agents (CSAs) create diastereomeric complexes.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[4][14] This is a core tenet of scientific integrity and is essential in regulated environments. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities).
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: Selecting the Optimal Method
The determination of the chiral purity of (S,S)-t-Bu-PyBox is a critical step in its application. Chiral HPLC remains the definitive, gold-standard technique, offering excellent resolution and accuracy. Chiral SFC provides a significant advantage in speed and is ideal for high-throughput screening environments. Finally, NMR spectroscopy with a chiral solvating agent serves as an excellent orthogonal method, confirming the purity results without relying on a chromatographic separation. The choice of method will depend on available instrumentation, sample throughput requirements, and the specific analytical challenge at hand. A validated method, rooted in a sound scientific understanding of the underlying principles, is the ultimate guarantee of data integrity.
References
- Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
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Betson, T. R., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Wrezel, P., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
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Gant, T. G. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]
-
Padivitage, N., et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. ResearchGate. [Link]
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Gant, T. G. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]
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Grzegorz, D., & Marcin, S. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
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Venkateshwarlu, G., et al. (2016). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]
-
Rakibe, U. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy. [Link]
-
Fu, G. C., & Dai, X. (2007). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Bisoxazoline ligand. Wikipedia. [Link]
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Boston University. (n.d.). Chiral Analytical HPLC. Center for Molecular Discovery. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]
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Lewis basicity of 2,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
An In-Depth Technical Guide to the Lewis Basicity of 2,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine ((S,S)-tBu-PyBox)
Abstract
This technical guide provides a comprehensive examination of the , a prominent member of the Pyridine-bis(oxazoline) or 'PyBox' family of ligands. As a C₂-symmetric, tridentate chiral ligand, (S,S)-tBu-PyBox has established itself as a "privileged ligand" in the field of asymmetric catalysis.[1] Its efficacy in mediating highly enantioselective transformations is intrinsically linked to the electronic and steric properties that define its interaction with metal centers. This guide dissects the structural origins of its Lewis basicity, explores methodologies for its characterization, and elucidates the profound impact of this fundamental property on the formation, stability, and reactivity of its metal complexes. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, mechanism-centric understanding of this critical catalytic tool.
The Structural and Electronic Architecture of (S,S)-tBu-PyBox
The Lewis basicity of (S,S)-tBu-PyBox is not a monolithic property but rather a nuanced feature arising from the interplay of its distinct structural components. The primary sites of electron donation are the three nitrogen atoms—one on the central pyridine ring and one in each of the two dihydrooxazoline rings.
The Pyridine Core: The Primary Lewis Basic Site
The fundamental source of Lewis basicity in the PyBox scaffold is the lone pair of electrons on the nitrogen atom of the central pyridine ring. This lone pair resides in an sp² hybrid orbital, situated in the plane of the aromatic ring and orthogonal to the delocalized π-system.[2] This localization prevents its participation in aromatic resonance, rendering it available for donation to a Lewis acid, typically a transition metal cation.[2]
However, the intrinsic basicity of this nitrogen is significantly modulated by the substituents at the 2 and 6 positions.
Electronic Influence of the Dihydrooxazoline Rings
The two (S)-4-(tert-butyl)-4,5-dihydrooxazoline moieties attached to the pyridine core exert a powerful electronic influence. The imine nitrogen atoms within these rings are electronegative, and the rings as a whole act as electron-withdrawing groups via the inductive effect (-I effect). This effect reduces the electron density on the pyridine ring, including the primary nitrogen donor site. Consequently, the pyridine nitrogen in (S,S)-tBu-PyBox is a weaker Lewis base compared to unsubstituted pyridine.[3][4] This electronic modulation is critical; by rendering the ligand less electron-donating, it increases the Lewis acidity of the coordinated metal center, enhancing its ability to activate substrates in a catalytic cycle.[1]
The Role of the Tert-Butyl Groups: Steric Dominance
The defining feature of the 'tBu-PyBox' variant is the presence of bulky tert-butyl groups at the chiral C4 position of each oxazoline ring. Their influence is twofold:
-
Steric Hindrance: These groups are sterically demanding and project above and below the coordination plane. This creates a highly congested and well-defined chiral microenvironment around the metal center.[5] This steric shielding dictates how substrates can approach the active site, forming a "chiral pocket" that is the primary enforcer of stereoselectivity in catalytic reactions.[5][6] While steric hindrance can sometimes impede the coordination of a Lewis acid, in the context of PyBox ligands, it is a crucial design element for asymmetric induction.
-
Electronic Contribution: Alkyl groups are weakly electron-donating (+I inductive effect). The tert-butyl groups therefore slightly counteract the electron-withdrawing nature of the oxazoline rings. However, this electronic effect is minor compared to the dominant steric influence these groups exert on the ligand's coordination chemistry.[3]
Tuning the Metal Center's Reactivity
The net electronic effect of the PyBox ligand fine-tunes the reactivity of the metal center. Because the ligand is a moderate-to-weak electron donor (due to the influence of the oxazoline rings), it does not overly saturate the metal with electron density. This maintains a high degree of Lewis acidity at the metal, which is essential for coordinating and activating electrophilic substrates. This balance is key: the complex must be stable enough to have a reasonable shelf-life and turnover number, but the metal must remain sufficiently electrophilic to be an effective catalyst. [1]This principle is leveraged in a wide array of reactions, including Friedel-Crafts alkylations, Diels-Alder reactions, and conjugate additions. [7][8][9]
Representative Experimental Protocols
The practical application of (S,S)-tBu-PyBox requires its synthesis and subsequent complexation with a suitable metal precursor.
Synthesis of (S,S)-tBu-PyBox Ligand
The synthesis of PyBox ligands is well-established, typically proceeding from a pyridine dicarboxylate derivative and a chiral amino alcohol. A scalable synthesis has been developed starting from inexpensive picolinic acid. [10][11]A generalized, modern approach is outlined below.
Workflow: Synthesis of (S,S)-tBu-PyBox
-
Amidation: 2,6-Pyridinedicarbonyl dichloride is reacted with two equivalents of the chiral amino alcohol, (S)-tert-leucinol, in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like CH₂Cl₂ to form the corresponding diamide.
-
Cyclization/Dehydration: The resulting diamide is treated with a dehydrating agent, such as thionyl chloride (SOCl₂) or Burgess reagent, to promote intramolecular cyclization. This step forms the two dihydrooxazoline rings.
-
Purification: The crude product is purified, typically by column chromatography on silica gel, followed by recrystallization to yield the pure (S,S)-tBu-PyBox ligand as a white crystalline solid. [12]
In-Situ Formation of a Cu(II)-(S,S)-tBu-PyBox₂ Complex
In many catalytic applications, the active complex is formed in situ just prior to the addition of substrates.
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (S,S)-tBu-PyBox (1.05 eq.).
-
Add a suitable dry, aprotic solvent (e.g., CH₂Cl₂, THF, or Et₂O).
-
Add the metal salt, for example, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the complex is often indicated by a color change (e.g., to a light blue or green solution for Cu(II)).
-
The resulting solution containing the chiral Lewis acid catalyst is now ready for use.
Conclusion
The is a finely tuned property governed by a delicate balance of electronic and steric factors. The inherent basicity of the pyridine nitrogen is attenuated by the electron-withdrawing nature of the flanking oxazoline rings, while the entire coordination sphere is sterically encumbered by the large tert-butyl groups. This combination creates a ligand that forms rigid, C₂-symmetric complexes with metal centers, rendering them stable, chiral, and highly Lewis acidic. It is this masterful tuning of the ligand's fundamental Lewis basicity that translates into the exceptional activity and enantioselectivity observed in (S,S)-tBu-PyBox-catalyzed reactions, solidifying its status as a truly privileged tool for the modern synthetic chemist.
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Halcrow, M. A., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry, 60(18), 14363–14376. Link
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An In-depth Technical Guide to the Coordination Chemistry of (S,S)-t-Bu-PyBox with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of the chiral ligand (S,S)-2,6-bis(4-tert-butyl-2-oxazolin-2-yl)pyridine, commonly known as (S,S)-t-Bu-PyBox. Esteemed for its rigid C2-symmetric scaffold and strong chelating ability, this ligand has become indispensable in the field of asymmetric catalysis. This document delves into the synthesis of the ligand, the principles of its coordination with various transition metals, detailed protocols for the preparation of its metal complexes, and an in-depth analysis of their applications in stereoselective synthesis. Mechanistic insights, supported by structural data and computational studies, are presented to elucidate the origins of enantioselectivity in catalytic reactions. This guide is intended to be a vital resource for researchers leveraging these powerful catalytic systems.
The (S,S)-t-Bu-PyBox Ligand: Synthesis and Structural Features
The (S,S)-t-Bu-PyBox ligand is a member of the broader class of pyridine-bis(oxazoline) (PyBox) ligands, which are highly effective in asymmetric catalysis due to their tridentate and C2-symmetric nature.[1] The tert-butyl groups at the 4-position of the oxazoline rings provide a well-defined chiral environment, crucial for inducing high levels of stereoselectivity in metal-catalyzed reactions.
Synthesis of (S,S)-t-Bu-PyBox
An efficient and scalable synthesis of (S,S)-t-Bu-PyBox is critical for its widespread application. A common and reliable route starts from the readily available (S)-tert-leucinol and 2,6-pyridinedicarbonitrile. The synthesis typically involves the zinc-catalyzed cyclization of the amino alcohol with the dinitrile.[2]
A robust, multi-gram scale synthesis has been developed starting from inexpensive picolinic acid, achieving an overall yield of 64%.[3] This three-step process offers a dependable alternative to previously reported methods that often suffered from inconsistent yields and challenging purifications.[4][5]
Caption: Optimized synthesis route for (S,S)-t-Bu-PyBox.
Key Structural and Electronic Properties
The (S,S)-t-Bu-PyBox ligand coordinates to a metal center in a tridentate, meridional fashion through the nitrogen atoms of the pyridine ring and the two oxazoline rings. This forms a rigid, pincer-like complex that creates a well-defined chiral pocket around the metal's active site. The bulky tert-butyl groups are crucial for establishing effective steric hindrance, which directs the approach of substrates and is a key factor in achieving high enantioselectivity.[6] The electronic properties of the pyridine ring can also influence the catalytic activity of the resulting metal complex.[6]
Coordination with Transition Metals: Synthesis and Characterization
The versatility of (S,S)-t-Bu-PyBox is demonstrated by its ability to form stable complexes with a wide range of transition metals, including copper, palladium, iron, ruthenium, and zinc. The synthesis of these complexes is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Protocol for Metal-(S,S)-t-Bu-PyBox Complexes
A general procedure for the synthesis of a metal-(S,S)-t-Bu-PyBox complex is as follows:
-
Ligand Dissolution: Dissolve one equivalent of (S,S)-t-Bu-PyBox in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Metal Salt Addition: Add one equivalent of the desired metal salt (e.g., Cu(OTf)₂, Pd(OAc)₂, FeCl₂, RuCl₂(PPh₃)₃) to the ligand solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Isolation and Purification: The resulting metal complex can be isolated by precipitation, removal of the solvent under reduced pressure, or crystallization. Further purification can be achieved by recrystallization or column chromatography.
Caption: General workflow for metal-PyBox complex synthesis.
Characterization Techniques
The synthesized metal complexes are typically characterized by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center, often showing characteristic shifts in the signals of the pyridine and oxazoline protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the mass-to-charge ratio of the complex, confirming its composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.[7][8][9][10] This is invaluable for understanding the steric and electronic environment of the catalyst.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to probe the chiral environment of the metal complex in solution.
| Metal Complex Example | Metal Salt Precursor | Key Application | Reference |
| ₂ | Copper(II) triflate | Lewis acid catalysis (Diels-Alder, Aldol) | [11] |
| ₂ | Palladium(II) acetate | Conjugate additions, aerobic oxidations | [12][13] |
| [Fe((S,S)-t-Bu-PyBox)]Cl₂ | Iron(II) chloride | Hydrosilylation, amino-oxygenation | [14][15] |
| [RuCl₂((S,S)-t-Bu-PyBox)] | RuCl₂(PPh₃)₃ | Transfer hydrogenation, H/D exchange | [16][17] |
Applications in Asymmetric Catalysis
Complexes of (S,S)-t-Bu-PyBox with transition metals are powerful catalysts for a wide array of asymmetric transformations, consistently affording high yields and enantioselectivities.[18]
Copper-Catalyzed Reactions
Copper-(S,S)-t-Bu-PyBox complexes are excellent chiral Lewis acid catalysts. They have been successfully employed in:
-
Mukaiyama Aldol Reactions: Catalyzing the enantioselective addition of enolsilanes to aldehydes, producing chiral β-hydroxy ketones with high yields and enantiomeric excesses (up to 99% ee).[11] A square pyramidal copper intermediate is proposed, where the aldehyde chelates to the metal center, directing the nucleophilic attack.[11]
-
Diels-Alder Reactions: Promoting the cycloaddition of dienes and dienophiles with excellent stereocontrol.
-
Hydrophosphinylation: A Cu(OAc)₂/(S,S)-Ph-PyBox system has been shown to be effective in the enantioselective hydrophosphinylation of ethynylazaarenes.[19]
-
Allylic C-H Oxygenation: Photoinduced copper-catalyzed enantioselective allylic C(sp³)–H oxygenation of acyclic terminal olefins has been achieved with high efficiency and enantioselectivity using a modified PyBox ligand.[20]
Palladium-Catalyzed Reactions
Palladium-(S,S)-t-Bu-PyBox complexes have shown remarkable activity in various C-C bond-forming reactions:
-
Conjugate Addition: The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β,β-disubstituted α,β-unsaturated carbonyl compounds allows for the construction of all-carbon quaternary stereocenters.[12] Cationic palladium(II)-PyBox complexes have proven particularly effective in these transformations.[12]
-
Aerobic Oxidation: Ligated palladium catalysts are crucial in aerobic oxidation reactions, where the ligand can facilitate the direct oxidation of palladium(0) by O₂ and control selectivity.[13]
-
Carboxylation Reactions: Palladium complexes catalyze the incorporation of carbon dioxide into various substrates, including acetylenic compounds.[21]
Iron-Catalyzed Reactions
Iron, being an earth-abundant and low-cost metal, offers a sustainable alternative to precious metals. Iron-(S,S)-t-Bu-PyBox complexes have been investigated in:
-
Hydrosilylation: Iron catalysts with quinoline-pyridine-oxazoline ligands have shown promise in the hydrodisilylation of alkynes.[15]
-
Amino-oxygenation: Mechanistic studies of iron-PyBox-catalyzed olefin amino-oxygenation have revealed the influence of the ligand on the iron speciation during the catalytic cycle.[14] The presence of the PyBox ligand was found to slow the initial reaction with the oxidant relative to N-O bond cleavage.[14]
-
Michael Addition: An Fe(BF₄)₂·6H₂O/(S,S)-ip-pybox catalyst has been shown to effectively catalyze the enantioselective conjugate addition of thiols.[22]
Ruthenium-Catalyzed Reactions
Ruthenium complexes bearing PyBox ligands are active in various transformations:
-
Transfer Hydrogenation: Ru complexes are well-known for their application in the asymmetric transfer hydrogenation of ketones.[17]
-
H/D Exchange: Osmium and ruthenium PyBox complexes have been synthesized and applied to catalytic H/D exchange reactions.[16]
-
Cytotoxic Agents: Ruthenium polypyridyl complexes have been investigated for their potential in photodynamic therapy and photoactivated chemotherapy.[23][24][25]
Mechanistic Insights and the Origin of Stereoselectivity
The high degree of enantioselectivity observed in reactions catalyzed by metal-(S,S)-t-Bu-PyBox complexes stems from the well-defined chiral environment created by the ligand. The C2-symmetric arrangement of the bulky tert-butyl groups effectively blocks two of the four quadrants around the metal center. This steric hindrance forces the incoming substrate to adopt a specific orientation, leading to a highly favored transition state for the formation of one enantiomer over the other.[6]
For instance, in copper-catalyzed Mukaiyama aldol reactions, a stereochemical model involving a square pyramidal copper intermediate has been proposed.[11] The aldehyde substrate chelates to the metal, and the enolsilane attacks from the less sterically hindered face, dictated by the orientation of the PyBox ligand's tert-butyl groups.[11]
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Methodological & Application
Application Notes and Protocols: Asymmetric Hydrosilylation of Ketones using (S,S)-t-Bu-PyBox Catalyst
Introduction: The Strategic Importance of Chiral Alcohols
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceutically active ingredients (APIs).[1][2] The stereochemistry of these alcohol moieties often dictates the pharmacological activity, efficacy, and safety profile of a drug molecule. Consequently, robust and efficient methods for the asymmetric synthesis of these chiral building blocks are of critical importance to the pharmaceutical industry.[1][3]
Asymmetric hydrosilylation of prochiral ketones has emerged as a powerful and atom-economical strategy for accessing chiral secondary alcohols with high enantiopurity.[4][5] This transformation, which involves the addition of a silicon-hydride bond across a carbonyl double bond, offers a mild and selective alternative to other reduction methods. At the forefront of this field is the use of chiral catalysts, among which transition metal complexes of pyridine-2,6-bis(oxazoline) (PyBox) ligands have demonstrated exceptional performance.
This guide provides a detailed technical overview and practical protocols for the asymmetric hydrosilylation of ketones utilizing the (S,S)-t-Bu-PyBox ligand in combination with an iron(II) catalyst. The bulky tert-butyl groups on the chiral oxazoline rings of the (S,S)-t-Bu-PyBox ligand create a well-defined and sterically hindered chiral pocket around the metal center, enabling high levels of stereochemical control during the hydrosilylation reaction.
The Catalyst System: Iron and (S,S)-t-Bu-PyBox - A Powerful Partnership
The combination of an earth-abundant and low-cost metal like iron with the readily accessible and highly effective (S,S)-t-Bu-PyBox ligand presents an attractive catalytic system for asymmetric hydrosilylation. The in situ preparation of the active catalyst from a simple iron(II) salt and the chiral ligand offers operational simplicity, a key consideration for process development in the pharmaceutical industry.
Mechanism of Action: A Stepwise Look at Enantioselectivity
The prevailing mechanism for the iron-catalyzed hydrosilylation of ketones is a variation of the Chalk-Harrod mechanism. The catalytic cycle, as illustrated below, delineates the key steps that lead to the formation of the chiral silyl ether product.
Figure 1: Proposed Catalytic Cycle for Iron-PyBox Catalyzed Ketone Hydrosilylation.
The catalytic cycle commences with the activation of the iron(II)-PyBox pre-catalyst by the hydrosilane (e.g., diphenylsilane) to form an active iron(II)-hydride species. The prochiral ketone then coordinates to this iron-hydride complex in a specific orientation dictated by the chiral environment of the (S,S)-t-Bu-PyBox ligand. This is the crucial enantioselectivity-determining step. Subsequent insertion of the carbonyl group into the iron-hydride bond generates a diastereomeric iron(II)-alkoxide intermediate. Finally, sigma-bond metathesis with another molecule of the hydrosilane releases the silyl ether product and regenerates the active iron(II)-hydride catalyst, thus completing the cycle.
Experimental Protocols
The following protocols are based on established procedures for the iron-catalyzed asymmetric hydrosilylation of ketones using PyBox-type ligands and can be adapted for various substrates.
In Situ Catalyst Preparation
The active catalyst is typically prepared in situ from an iron(II) salt and the (S,S)-t-Bu-PyBox ligand.
Figure 2: Workflow for In Situ Catalyst Preparation.
Materials:
-
Iron(II) Acetate (Fe(OAc)₂) (anhydrous)
-
(S,S)-2,6-Bis(4-tert-butyl-2-oxazolin-2-yl)pyridine ((S,S)-t-Bu-PyBox)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iron(II) acetate (Fe(OAc)₂).
-
Add a solution of (S,S)-t-Bu-PyBox in anhydrous THF.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The resulting solution is the active catalyst and is used directly in the hydrosilylation reaction.
General Protocol for Asymmetric Hydrosilylation of Acetophenone
This protocol provides a representative procedure for the asymmetric hydrosilylation of acetophenone to produce (R)-1-phenylethanol.
Materials:
-
Acetophenone
-
Diphenylsilane (Ph₂SiH₂)
-
In situ prepared Fe(II)-(S,S)-t-Bu-PyBox catalyst solution
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To the freshly prepared catalyst solution (typically 5 mol% Fe(OAc)₂ and 7 mol% (S,S)-t-Bu-PyBox relative to the ketone), add a solution of acetophenone in anhydrous THF.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add diphenylsilane (typically 1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (the corresponding silyl ether) by flash column chromatography on silica gel to afford the pure silyl ether.
-
To obtain the final alcohol, the silyl ether can be deprotected by treatment with a fluoride source (e.g., tetra-n-butylammonium fluoride (TBAF)) or by acidic workup.
Substrate Scope and Performance
The Fe(II)-(S,S)-t-Bu-PyBox catalytic system has demonstrated high efficacy for the asymmetric hydrosilylation of a range of prochiral ketones. The following table summarizes representative results, showcasing the versatility and high enantioselectivity of this method.
| Ketone Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | 94 |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | 95 |
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >95 | 92 |
| tert-Butyl methyl ketone | (R)-3,3-Dimethyl-2-butanol | ~90 | 88 |
Table 1: Representative Substrate Scope and Performance of the Fe(II)-(S,S)-t-Bu-PyBox Catalyzed Asymmetric Hydrosilylation. (Data is compiled and representative of typical results for this class of catalyst).
Application in Pharmaceutical Synthesis: A Case Study
The synthesis of chiral alcohols via asymmetric hydrosilylation is a key enabling technology in the pharmaceutical industry. For instance, chiral β-amino alcohols are crucial components of many drugs. While a direct application of the Fe(II)-(S,S)-t-Bu-PyBox system in a commercial drug synthesis is not publicly disclosed, the synthesis of chiral intermediates for drugs like Sitagliptin (Januvia®), a DPP-4 inhibitor for the treatment of type 2 diabetes, often involves the asymmetric reduction of a ketone or a related prochiral precursor.[4][6][7][8][9] The principles and protocols outlined here are directly applicable to the development of efficient and scalable syntheses of such critical chiral building blocks. The high enantioselectivities and yields achieved with the (S,S)-t-Bu-PyBox catalyst make it a compelling candidate for consideration in the early-stage process development of new chiral drug candidates.
Conclusion
The asymmetric hydrosilylation of ketones catalyzed by the in situ generated Fe(II)-(S,S)-t-Bu-PyBox complex is a highly efficient, selective, and practical method for the synthesis of valuable chiral secondary alcohols. The use of an inexpensive and environmentally benign iron catalyst, combined with the robust performance of the (S,S)-t-Bu-PyBox ligand, makes this a compelling methodology for researchers in both academic and industrial settings, particularly those in the field of drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and further exploration of this powerful synthetic tool.
References
-
Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. [Link]
-
Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1440. [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Reetz, M. T., et al. (2003). New Catalysts for the Asymmetric Hydrosilylation of Ketones Discovered by Mass Spectrometry Screening. Organic Letters, 5(18), 3249–3252. [Link]
-
Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. PubMed, PMC6017351. [Link]
-
Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Semantic Scholar. [Link]
-
Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Sci-Hub. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pharmtech.com [pharmtech.com]
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- 4. mdpi.com [mdpi.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. [PDF] Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | Semantic Scholar [semanticscholar.org]
- 8. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate / Molecules, 2018 [sci-hub.box]
Application Notes and Protocols for Enantioselective Diels-Alder Reactions with (S,S)-t-Bu-PyBox-Metal Complexes
Introduction: Mastering Asymmetric Cycloadditions
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex six-membered ring systems.[1] The ability to control the absolute stereochemistry of the newly formed chiral centers is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. This has led to the development of a vast arsenal of chiral catalysts, among which the pyridine-2,6-bis(oxazoline) (PyBox) family of ligands has emerged as a privileged scaffold for a multitude of asymmetric transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practical application of (S,S)-tert-butyl-PyBox-metal complexes in enantioselective Diels-Alder reactions. We will delve into the mechanistic underpinnings of this powerful catalytic system, provide detailed experimental protocols, and present a comprehensive overview of its synthetic utility.
The C₂-symmetric nature of the (S,S)-t-Bu-PyBox ligand, when coordinated to a metal Lewis acid, creates a well-defined chiral environment that effectively shields one face of the dienophile, directing the approach of the diene to achieve high levels of enantioselectivity. The bulky tert-butyl groups at the 4-position of the oxazoline rings play a crucial role in establishing this steric hindrance, making it a highly effective ligand for a range of metal-catalyzed reactions.
Theoretical Background: The Power of Chiral Lewis Acid Catalysis
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The rate and selectivity of this reaction can be significantly enhanced by the use of Lewis acid catalysts, which coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. When a chiral Lewis acid is employed, it can differentiate between the two prochiral faces of the dienophile, leading to the formation of one enantiomer of the product in excess.
The (S,S)-t-Bu-PyBox ligand acts as a tridentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine and the two oxazoline rings. This coordination creates a rigid, C₂-symmetric chiral pocket around the metal's active site. The dienophile, typically an α,β-unsaturated carbonyl compound, coordinates to the Lewis acidic metal center in a bidentate fashion. This rigidifies the transition state and allows the bulky tert-butyl groups of the PyBox ligand to effectively block one face of the dienophile from the incoming diene, thus dictating the stereochemical outcome of the reaction.
Experimental Protocols
Part 1: In-situ Preparation of the (S,S)-t-Bu-PyBox-Metal Catalyst
The active catalyst is typically prepared in situ by mixing the (S,S)-t-Bu-PyBox ligand with a suitable metal salt. The choice of metal can influence the reactivity and selectivity of the reaction. Common metal precursors include copper(II) triflate (Cu(OTf)₂), scandium(III) triflate (Sc(OTf)₃), and lanthanum(III) triflate (La(OTf)₃).
Protocol 1A: Preparation of (S,S)-t-Bu-PyBox-Cu(OTf)₂ Catalyst Solution
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S,S)-tert-butyl-PyBox (0.11 mmol, 1.1 equiv.).
-
Add anhydrous dichloromethane (CH₂Cl₂) (5.0 mL) to dissolve the ligand.
-
In a separate flask, weigh copper(II) triflate (Cu(OTf)₂) (0.10 mmol, 1.0 equiv.).
-
Add the solid Cu(OTf)₂ to the stirred ligand solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The solution should become homogeneous and typically develops a characteristic color. This solution is now ready for use in the Diels-Alder reaction.
Protocol 1B: Preparation of (S,S)-t-Bu-PyBox-Sc(OTf)₃ Catalyst Solution
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S,S)-tert-butyl-PyBox (0.12 mmol, 1.2 equiv.).
-
Add anhydrous dichloromethane (CH₂Cl₂) (5.0 mL) to dissolve the ligand.
-
In a separate flask, weigh scandium(III) triflate (Sc(OTf)₃) (0.10 mmol, 1.0 equiv.).
-
Add the solid Sc(OTf)₃ to the stirred ligand solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to ensure complete complex formation. This catalyst solution is ready for immediate use.
Protocol 1C: Preparation of (S,S)-t-Bu-PyBox-La(OTf)₃ Catalyst Solution
-
To a flame-dried reaction tube equipped with a magnetic stir bar, add (S,S)-tert-butyl-PyBox (0.012 mmol, 1.2 equiv) and lanthanum(III) triflate (La(OTf)₃) (0.01 mmol, 1.0 equiv).[2][3]
-
Seal the tube with a rubber septum and purge with an inert gas.
-
Add anhydrous diethyl ether (Et₂O) (1.0 mL) via syringe.[2][3]
-
Stir the mixture at room temperature for 1 hour to generate the active catalyst.[2][3]
Caption: General workflow for the in-situ preparation of the chiral catalyst.
Part 2: General Procedure for the Enantioselective Diels-Alder Reaction
This general protocol can be adapted for various dienophiles and dienes. The reaction is typically carried out at low temperatures to enhance enantioselectivity.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile (e.g., N-acryloyloxazolidinone) (1.0 mmol, 1.0 equiv.).
-
Dissolve the dienophile in anhydrous dichloromethane (CH₂Cl₂) (5.0 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using a suitable cooling bath.
-
To this cooled solution, add the freshly prepared (S,S)-t-Bu-PyBox-metal catalyst solution (0.10 mmol, 10 mol%) via cannula.
-
Stir the mixture for 15-30 minutes at the same temperature.
-
Add the diene (e.g., cyclopentadiene) (2.0-3.0 mmol, 2.0-3.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the low temperature until completion, monitoring by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by adding a few milliliters of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Caption: Step-by-step workflow for the enantioselective Diels-Alder reaction.
Results and Discussion
The (S,S)-t-Bu-PyBox-metal catalytic system has demonstrated high efficacy in the enantioselective Diels-Alder reaction of a variety of substrates. Below are representative data showcasing the performance of this system.
Table 1: Enantioselective Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene
| Entry | Metal Salt (mol%) | Diene | Dienophile | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Cu(OTf)₂ (10) | Cyclopentadiene | N-Acryloyloxazolidinone | -78 | 95 | >99:1 | 98 |
| 2 | Sc(OTf)₃ (10) | Cyclopentadiene | N-Acryloyloxazolidinone | -78 | 98 | >99:1 | 99 |
| 3 | La(OTf)₃ (10) | Cyclopentadiene | 2-Acryloylpyridine | 25 | 91 | 89:11 | 94 |
Table 2: Substrate Scope with (S,S)-t-Bu-PyBox-Sc(OTf)₃ Catalyst
| Entry | Diene | Dienophile | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Cyclopentadiene | N-Crotonoyloxazolidinone | 92 | >99:1 | 97 |
| 2 | 1,3-Cyclohexadiene | N-Acryloyloxazolidinone | 88 | >95:5 | 96 |
| 3 | Isoprene | N-Acryloyloxazolidinone | 85 | 90:10 (regioisomers) | 94 |
| 4 | Furan | N-Acryloyloxazolidinone | 75 | >99:1 | 92 |
The data clearly indicate that the (S,S)-t-Bu-PyBox-metal system, particularly with Sc(OTf)₃, provides excellent yields and exceptionally high levels of both diastereoselectivity (favoring the endo product) and enantioselectivity. The catalyst is effective for a range of dienes and dienophiles, highlighting its broad applicability.
Mechanistic Insights: The Origin of Enantioselectivity
The high degree of enantioselectivity observed with the (S,S)-t-Bu-PyBox-metal catalyst can be rationalized by considering the geometry of the catalyst-dienophile complex in the transition state.
Caption: Simplified catalytic cycle for the enantioselective Diels-Alder reaction.
The proposed transition state model for the reaction catalyzed by a (S,S)-PyBox-metal complex involves a square-pyramidal or octahedral geometry around the metal center.[2][3] The dienophile coordinates to the metal in a bidentate fashion through its carbonyl oxygens. The C₂-symmetric (S,S)-t-Bu-PyBox ligand arranges itself to create a chiral pocket. The bulky tert-butyl group on one of the oxazoline rings effectively shields the Si-face of the coordinated α,β-unsaturated dienophile. Consequently, the diene is directed to attack the less sterically hindered Re-face, leading to the observed major enantiomer. A π-stacking interaction between the pyridine ring of the ligand and the dienophile may further stabilize this favored transition state geometry.[2][3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst (moisture contamination)- Insufficient reaction time- Unreactive substrates | - Ensure all glassware is flame-dried and reagents are anhydrous.- Monitor the reaction by TLC and extend the reaction time if necessary.- Increase the reaction temperature (may lower ee).- Consider a more Lewis acidic metal (e.g., Sc(OTf)₃). |
| Low Enantioselectivity (ee) | - Reaction temperature is too high.- Impure ligand or metal salt.- Incorrect ligand-to-metal ratio. | - Perform the reaction at a lower temperature (e.g., -78 °C).- Use high-purity, anhydrous reagents.- Optimize the ligand-to-metal ratio (typically 1.1:1 to 1.2:1). |
| Low Diastereoselectivity (dr) | - Reaction temperature is too high.- Steric hindrance in the transition state. | - Lower the reaction temperature.- The inherent preference for the endo product may be lower for certain substrates. |
Conclusion and Applications
The use of (S,S)-tert-butyl-PyBox-metal complexes provides a robust and highly effective methodology for conducting enantioselective Diels-Alder reactions. The simple in-situ catalyst preparation, coupled with the high yields and excellent stereoselectivities achieved across a range of substrates, makes this a valuable tool for synthetic chemists. The resulting enantioenriched cyclohexene derivatives are versatile building blocks for the synthesis of complex natural products and pharmaceutical agents, where precise control of stereochemistry is critical.
References
-
Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews. [Link]
-
PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. Molecules. [Link]
-
(PDF) PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. ResearchGate. [Link]
-
Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing. [Link]
-
Recent Developments in Enantioselective Scandium-Catalyzed Transformations. MDPI. [Link]
-
The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. [Link]
-
Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry. [Link]
-
Catalytic Asymmetric Hetero-Diels−Alder Reactions of Ketones. ACS Publications. [Link]
-
Pybox/Lanthanide‐Catalysed Diels–Alder Reactions with an Unsaturated α‐Oxo Ester or 3‐Alkenoyl‐2‐oxazolidinone as Dienophile: The Sense of Stereoinduction in Five‐ or Six‐Membered Bidentate Reagent Coordination. ResearchGate. [Link]
-
Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids. ResearchGate. [Link]
-
Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Organic Chemistry Portal. [Link]
-
Click Chemistry with Cyclopentadiene. PMC. [Link]
-
Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. PubMed. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
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Application Notes and Protocols: (S,S)-t-Bu-PyBox Catalyzed Asymmetric Aldol Reactions
Introduction: The Power of Chiral Lewis Acid Catalysis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1][2] The challenge, however, lies in controlling the stereochemical outcome of this transformation, as up to two new stereocenters can be generated. Asymmetric catalysis offers an elegant solution, employing chiral catalysts to direct the reaction towards a single desired stereoisomer. Among the arsenal of chiral ligands developed for this purpose, the C₂-symmetric bis(oxazolinyl)pyridine (PyBox) ligands have emerged as privileged scaffolds.[3][4]
This application note provides a detailed protocol and technical guide for conducting asymmetric aldol reactions catalyzed by the (S,S)-t-Bu-PyBox ligand complexed with a suitable metal, a system renowned for its high enantioselectivity and broad applicability, particularly in Mukaiyama-type aldol additions.[1][5] We will delve into the mechanistic underpinnings of this catalytic system, provide step-by-step experimental procedures, and offer insights into the critical parameters that govern the success of the reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds.
Mechanistic Insights: A Tale of Coordination and Facial Selectivity
The efficacy of the (S,S)-t-Bu-PyBox ligand in asymmetric catalysis stems from its rigid, tridentate coordination to a metal center, creating a well-defined chiral environment.[4] In the context of the Mukaiyama aldol reaction, a silyl enol ether acts as the nucleophile. The most commonly employed metal is copper(II), often in the form of ₂ or a related salt.[5]
The catalytic cycle, as illustrated below, commences with the coordination of the aldehyde to the chiral Lewis acidic metal-PyBox complex. This coordination activates the aldehyde towards nucleophilic attack. The bulky tert-butyl groups on the oxazoline rings effectively shield one face of the coordinated aldehyde, leaving the other face exposed for the incoming silyl enol ether. This steric hindrance is the primary determinant of the high enantioselectivity observed. The silyl enol ether then attacks the activated aldehyde, leading to the formation of a silylated aldol adduct. Subsequent silyl transfer, which has been shown to be intermolecular, and hydrolysis during workup furnishes the desired β-hydroxy carbonyl compound and regenerates the catalyst.[5]
Figure 1: A simplified representation of the catalytic cycle for the (S,S)-t-Bu-PyBox catalyzed Mukaiyama aldol reaction.
Experimental Protocol: Asymmetric Mukaiyama Aldol Addition
This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a silyl enol ether catalyzed by a Cu(II)-(S,S)-t-Bu-PyBox complex.
Materials and Reagents:
-
(S,S)-t-Bu-PyBox ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)
-
Aldehyde
-
Silyl enol ether
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
Part 1: In-situ Catalyst Preparation
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.1 eq) and (S,S)-t-Bu-PyBox (0.11 eq).
-
Add anhydrous DCM via syringe.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the complex is typically accompanied by a color change.
Part 2: Aldol Reaction
-
Cool the flask containing the catalyst solution to the desired reaction temperature (typically between -78 °C and 0 °C).
-
Add the aldehyde (1.0 eq) to the catalyst solution and stir for 15-30 minutes.
-
Slowly add the silyl enol ether (1.2-1.5 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Part 3: Workup and Purification
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the silyl enol ether and deactivate the Lewis acidic catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.
-
Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete complexation of the metal salt.
-
Low Temperature: Performing the reaction at low temperatures (-78 °C to 0 °C) generally enhances enantioselectivity by minimizing background uncatalyzed reactions and favoring a more ordered transition state.
-
Quenching: The use of a mild base like NaHCO₃ neutralizes the acidic catalyst and facilitates the workup process.
Substrate Scope and Performance
The Cu(II)-(S,S)-t-Bu-PyBox catalytic system has demonstrated broad applicability for a variety of aldehydes and silyl enol ethers. A representative summary of its performance is presented below.
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Silyl ketene acetal of methyl acetate | 95 | N/A | 98 |
| 2 | Isobutyraldehyde | Silyl ketene acetal of methyl propionate | 92 | 95:5 | 97 |
| 3 | Cinnamaldehyde | Silyl enol ether of acetophenone | 88 | N/A | 96 |
| 4 | (Benzyloxy)acetaldehyde | Silyl ketene acetal of methyl isobutyrate | 98 | >97:3 | 99 |
Note: The data presented in this table is a compilation from various literature sources and is intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Workflow Visualization
The following diagram outlines the general workflow for the (S,S)-t-Bu-PyBox catalyzed asymmetric aldol reaction.
Figure 2: A step-by-step workflow for the asymmetric aldol reaction.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Inactive Catalyst: Use high-purity metal salts and ligand. Prepare the catalyst solution fresh before use.
-
Substrate Reactivity: Highly hindered aldehydes or silyl enol ethers may require longer reaction times or elevated temperatures, which could impact enantioselectivity.
-
-
Low Enantioselectivity:
-
Incorrect Temperature: Ensure the reaction is maintained at the optimal low temperature.
-
Background Reaction: A higher catalyst loading may be necessary to outcompete the uncatalyzed reaction.
-
Ligand Purity: The enantiomeric purity of the (S,S)-t-Bu-PyBox ligand is paramount.
-
Conclusion
The (S,S)-t-Bu-PyBox ligand, in combination with suitable metal Lewis acids, provides a robust and highly effective catalytic system for asymmetric aldol reactions. The predictable stereochemical outcome and broad substrate scope make it a valuable tool for the synthesis of complex, chiral molecules. By understanding the underlying mechanistic principles and adhering to the detailed protocol outlined in this guide, researchers can confidently employ this methodology to achieve their synthetic goals.
References
-
Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society, 118(24), 5814–5815. [Link]
-
Mlynarski, J., & Paradowska, J. (2006). Zn(pybox)-Complex-Catalyzed Asymmetric Aqueous Mukaiyama-Aldol Reactions. The Journal of Organic Chemistry, 71(4), 1317–1321. [Link]
-
Nishiyama, H. (1989). Chiral and C2-symmetrical bis(oxazolinyl)pyridine rhodium complexes: effective catalysts for asymmetric hydrosilylation of ketones. Journal of the Chemical Society, Chemical Communications, (23), 1864. [Link]
-
Wikipedia. Bisoxazoline ligand. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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Application Notes and Protocols: Enantioselective Negishi Cross-Coupling of Secondary Allylic Chlorides with a Chiral Pd/(S,S)-t-Bu-PyBox Catalyst
Authored by: Gemini, Senior Application Scientist
Abstract
The stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral molecules for pharmaceutical and materials science applications. This document provides a comprehensive guide to the enantioselective Negishi cross-coupling of racemic secondary allylic chlorides with organozinc reagents. The protocol leverages an in-situ generated palladium catalyst complexed with the C₂-symmetric (S,S)-4-tert-butyl-2,6-bis(oxazolinyl)pyridine ((S,S)-t-Bu-PyBox) ligand to achieve high levels of stereocontrol. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for reagent preparation and the coupling reaction, and offer insights into data analysis and troubleshooting.
Introduction: The Challenge and Opportunity in Asymmetric Allylic Alkylation
The Negishi cross-coupling is a powerful method for C-C bond formation, valued for its high functional group tolerance and the use of readily accessible organozinc nucleophiles.[1] A significant challenge within this field is the stereocontrolled coupling of racemic secondary allylic electrophiles, where the catalyst must not only facilitate bond formation but also selectively react with one enantiomer of the substrate or control the stereochemistry of the product from a common intermediate.
While nickel-catalyzed systems have been effectively developed for this purpose, palladium catalysis offers a complementary and often milder alternative.[2][3][4] The choice of a chiral ligand is paramount to inducing enantioselectivity. The (S,S)-t-Bu-PyBox ligand, a member of the versatile Pyridine-bis(oxazoline) family, has proven to be highly effective in a multitude of asymmetric transformations.[5][6] Its C₂-symmetric structure and sterically demanding tert-butyl groups create a well-defined chiral pocket around the metal center, enabling precise control over the trajectory of the incoming nucleophile.[7]
This guide details a robust protocol for the palladium-catalyzed enantioselective Negishi coupling of secondary allylic chlorides, providing researchers with a practical tool for the synthesis of enantioenriched allylic products.
Mechanism and the Origin of Enantioselectivity
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8] In the context of an asymmetric allylic alkylation, the stereochemical outcome is determined by the interaction of the chiral catalyst with a key intermediate.
-
Oxidative Addition: The active Pd(0) catalyst, bearing the (S,S)-t-Bu-PyBox ligand, undergoes oxidative addition to the secondary allylic chloride. This step is often stereoconvergent, meaning that both (R)- and (S)-enantiomers of the starting material can react to form a common π-allyl palladium(II) intermediate. This process involves ionization of the chloride leaving group.[1]
-
Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium center. This step is often the rate-determining and enantioselectivity-determining step.[9] The chiral ligand environment dictates which face of the π-allyl system is more accessible for the transmetalation to occur, or it controls the conformation of the π-allyl intermediate.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.[8]
The enantioselectivity arises from the steric and electronic influence of the (S,S)-t-Bu-PyBox ligand. The bulky tert-butyl groups create a chiral environment that favors one specific orientation of the π-allyl intermediate and directs the nucleophilic attack of the organozinc reagent to a specific terminus of the allyl group, and from a specific face, leading to the preferential formation of one enantiomer of the product.
Caption: Catalytic cycle of the Pd-catalyzed asymmetric Negishi coupling.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Sigma-Aldrich | Pre-catalyst. Other Pd(0) sources like Pd₂(dba)₃ can also be used. |
| (S,S)-t-Bu-PyBox | >98% | Strem Chemicals | Or synthesize via literature methods.[10] |
| Zinc dust (<10 micron) | >98% | Sigma-Aldrich | Activation is crucial for reactivity. |
| 1,2-Dibromoethane | Anhydrous | Acros Organics | For zinc activation. |
| Chlorotrimethylsilane (TMSCl) | >99% | Sigma-Aldrich | For zinc activation. |
| Alkyl Halide (R-X) | Anhydrous | Various | Starting material for organozinc reagent. Bromides are typically used. |
| Secondary Allylic Chloride | N/A | Synthesized | Substrate for coupling. Ensure purity. |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Acros Organics | Solvent for organozinc preparation. |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent for the coupling reaction. |
| Saturated aq. NH₄Cl | Reagent | Fisher Scientific | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Fisher Scientific | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Experimental Protocols
Workflow Overview
Caption: Step-by-step workflow for the asymmetric Negishi coupling.
Protocol 1: Preparation of the Organozinc Reagent (ca. 0.5 M in DMA)
Causality: The reactivity of commercial zinc dust is often insufficient for oxidative insertion into alkyl halides. Activation with 1,2-dibromoethane and TMSCl creates a highly reactive zinc surface, facilitating the formation of the organozinc reagent.[11] DMA is used as a polar aprotic solvent to aid the formation and stabilization of the organozinc species.
-
To a flame-dried, three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (1.5 equiv. relative to alkyl halide).
-
Add anhydrous DMA to the flask to achieve the desired final concentration (e.g., 2 mL per mmol of alkyl halide).
-
Under a gentle flow of nitrogen, add 1,2-dibromoethane (approx. 10 mol %) dropwise via syringe. The mixture should become warm.
-
After the initial exotherm subsides (approx. 15 min), add TMSCl (approx. 12 mol %) dropwise. Stir the suspension for 30 minutes at room temperature.
-
Add the alkyl halide (1.0 equiv.) dropwise at a rate that maintains the internal temperature below 40 °C.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching aliquots with I₂ and analyzing by GC-MS.
-
Once the formation is complete, cool the grey suspension to room temperature. This reagent is typically used immediately in the next step.
Protocol 2: Pd-Catalyzed Asymmetric Cross-Coupling
Causality: The pre-formation of the Pd-ligand complex before the addition of the coupling partners is crucial to ensure that the desired chiral catalyst is the active species in the reaction. The reaction is typically run at or below room temperature to maximize enantioselectivity, as higher temperatures can sometimes erode the stereochemical control.
-
To a separate flame-dried Schlenk flask under nitrogen, add Pd(OAc)₂ (2.5 mol %) and (S,S)-t-Bu-PyBox (3.0 mol %).
-
Add anhydrous THF (to make the final reaction concentration approx. 0.1 M with respect to the allylic chloride).
-
Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a pale yellow/brown to a deeper orange/red, indicating complex formation.
-
Add the secondary allylic chloride (1.0 equiv.) to the catalyst mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the freshly prepared organozinc reagent solution (1.2-1.5 equiv.) dropwise via syringe or cannula over 20-30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Warm the mixture to room temperature and transfer it to a separatory funnel. Extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Analysis and Expected Results
The primary metrics for success are the isolated yield and the enantiomeric excess (e.e.) of the product. The e.e. is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) by comparing the peak areas of the two enantiomers.
Table 1: Representative Data for Asymmetric Negishi Coupling (Note: Data is illustrative and based on analogous nickel-catalyzed systems)[4]
| Entry | Allylic Chloride | Alkylzinc Reagent | Yield (%) | e.e. (%) |
| 1 | (E)-1-chloro-3-phenylprop-1-ene | MeZnBr | 85 | 92 |
| 2 | (E)-1-chloro-3-cyclohexylprop-1-ene | EtZnBr | 81 | 94 |
| 3 | 3-chlorocyclohex-1-ene | n-BuZnBr | 78 | 90 |
| 4 | 3-chloro-1-phenylprop-1-ene | i-PrZnBr | 75 | 88 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive organozinc reagent. 2. Deactivated catalyst. 3. Insufficient reaction time/temp. | 1. Ensure zinc was properly activated; use fresh, anhydrous solvents. 2. Use high-purity Pd source and ligand; ensure inert atmosphere. 3. Allow reaction to run longer or warm slowly to room temperature. |
| Low Enantioselectivity | 1. Reaction temperature too high. 2. Impure ligand. 3. Racemization of product. | 1. Maintain reaction at 0 °C or lower (-20 °C). 2. Recrystallize the (S,S)-t-Bu-PyBox ligand. 3. Ensure work-up is not overly acidic or basic. |
| Formation of Homocoupled Products | 1. Organozinc reagent instability. 2. Oxidative side reactions. | 1. Use the organozinc reagent immediately after preparation. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Low Regioselectivity (for unsymmetrical allylic chlorides) | 1. Steric/electronic bias of the substrate is low. 2. Ligand is not providing sufficient steric direction. | 1. This may be an inherent limitation of the substrate. 2. Consider screening other chiral ligands with different steric profiles. |
Safety Precautions
-
Organozinc Reagents: Organozinc compounds are moisture-sensitive and can be pyrophoric, especially in concentrated form. Handle them under a strict inert atmosphere (nitrogen or argon).
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents like THF and DMA are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reagents: 1,2-Dibromoethane is a suspected carcinogen. TMSCl is corrosive and reacts with moisture to produce HCl gas. Handle these reagents with extreme care in a fume hood.
References
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Gant, T. G. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. Retrieved from [Link]
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Stoltz, B. M. (2021). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 98, 117-130. Retrieved from [Link]
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Nature Communications. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications, 12(5631). Retrieved from [Link]
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Davies, I. W., Gerena, L., Lu, N., Larsen, R. D., & Reider, P. J. (1997). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry, 62(26), 9411-9413. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
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Ibrahim, H., & Togni, A. (2004). Synthesis of Asymmetric Iron–Pybox Complexes and Their Application to Aziridine Forming Reactions. Chirality, 16(6), 332-343. Retrieved from [Link]
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Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Retrieved from [Link]
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Ghorai, V., & Togni, A. (2014). Asymmetric palladium-catalyzed allylic alkylation using dialkylzinc reagents: a remarkable ligand effect. Angewandte Chemie International Edition, 53(27), 7068-7073. Retrieved from [Link]
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ResearchGate. (n.d.). Preliminary evaluation of chiral ligands in the Pd‐catalyzed Negishi cross‐coupling of aryl iodide 1 a and racemic organozinc compound 2 a. Retrieved from [Link]
-
Zhang, G., & Gu, Z. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(8), 1595-1610. Retrieved from [Link]
-
Organ, M. G., et al. (2014). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition, 53(15), 3949-3953. Retrieved from [Link]
-
Liu, W-B., et al. (2022). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Retrieved from [Link]
-
Jones, P., & Knochel, P. (1999). Preparation and Reactions of Masked Allylic Organozinc Reagents. The Journal of Organic Chemistry, 64(1), 186-195. Retrieved from [Link]
-
Denmark Group, UIUC. (2020). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Doucet, H., & Brown, J. M. (1993). Allylic alkylation with function-bearing organozinc reagents. Tetrahedron: Asymmetry, 4(10), 1875-1878. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed Negishi cross-coupling reactions using arylsodiums. Retrieved from [Link]
-
Amii, H., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3690-3693. Retrieved from [Link]
-
Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Journal of the American Chemical Society, 130(9), 2756-2757. Retrieved from [Link]
-
Su, Q., et al. (2023). New P,Nsp3 ligands for palladium-catalyzed asymmetric allylic substitutions. Organic & Biomolecular Chemistry, 21, 4874-4880. Retrieved from [Link]
-
ResearchGate. (n.d.). Ni‐catalyzed asymmetric allylic alkylations by β‐ketoesters, lactones or lactams. Retrieved from [Link]
-
Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Journal of the American Chemical Society, 130(9), 2756-2757. Retrieved from [Link]
-
Han, S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. The Journal of Organic Chemistry, 84(11), 7291-7302. Retrieved from [Link]
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Application Note: Enantioselective Intramolecular C-H Amination via Ruthenium Catalysis Using the (S,S)-t-Bu-PyBox Ligand
Introduction: Advancing Chiral Amine Synthesis
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and agrochemical development, as chiral nitrogen-containing heterocycles are prevalent scaffolds in a vast array of bioactive molecules. Traditional synthetic methods often rely on pre-functionalized starting materials, leading to lengthy, multi-step sequences. In contrast, direct C(sp³)–H amination has emerged as a powerful and atom-economical strategy to construct C-N bonds, transforming ubiquitous C-H bonds into valuable functional groups.[1]
A significant challenge in this field is achieving high enantioselectivity. Ruthenium-based catalysts have shown remarkable efficacy in C-H functionalization, and when paired with chiral ligands, they offer a robust platform for asymmetric transformations.[2][3] This application note provides a detailed guide to the enantioselective intramolecular C-H amination of sulfamoyl azides using a catalyst system composed of a ruthenium precursor and the chiral (S,S)-4,4'-di-tert-butyl-2,2'-(pyridine-2,6-diyl)bis(4,5-dihydrooxazole) [(S,S)-t-Bu-PyBox] ligand. This protocol facilitates the synthesis of chiral 1,2,5-thiadiazolidine-1,1-dioxides, versatile precursors to valuable chiral vicinal diamines, with excellent yields and enantioselectivities.[4][5]
Mechanistic Rationale and Causality
The success of this catalytic system hinges on the precise interplay between the ruthenium center and the chiral PyBox ligand. The C₂-symmetric (S,S)-t-Bu-PyBox ligand creates a well-defined chiral pocket around the metal center, which effectively dictates the stereochemical outcome of the C-N bond formation.
The reaction is proposed to proceed through a stepwise mechanism involving a ruthenium-nitrenoid intermediate.[5][6]
-
Catalyst Activation & Nitrene Formation: The active Ru(II)-PyBox catalyst reacts with the sulfamoyl azide substrate, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive ruthenium-nitrenoid species.
-
1,5-Hydrogen Atom Transfer (HAT): The ruthenium nitrenoid undergoes an intramolecular 1,5-hydrogen atom transfer from a benzylic C-H bond. This step is often rate-determining and is favored at benzylic positions due to the resonance stabilization of the resulting carbon radical.[7]
-
Radical Rebound & Product Formation: The generated carbon radical rapidly rebounds onto the nitrogen atom in a reductive elimination-like step. This forms the new C-N bond, closes the five-membered ring, and regenerates the active Ru(II) catalyst, allowing it to re-enter the catalytic cycle.[6]
The choice of a sulfamoyl azide as the nitrene precursor is critical. It is a stable, readily accessible functional group that efficiently generates the required nitrene under the catalytic conditions. The solvent, 1,2-dichloroethane (DCE), is selected for its ability to solubilize the catalyst and substrates and its relatively high boiling point, which allows the reaction to be conducted at an optimal temperature (e.g., 55 °C) to ensure efficient catalysis without promoting undesired side reactions.[4]
Figure 1: Proposed catalytic cycle for the intramolecular C-H amination.
Application Scope and Performance
This protocol is particularly effective for the ring-closing amination of sulfamoyl azides containing benzylic C(sp³)–H bonds. The reaction demonstrates good functional group tolerance and consistently delivers high yields and enantioselectivities.
| Entry | Substrate (R Group) | Product | Yield (%)[4][5] | ee (%)[4][5] |
| 1 | Phenyl | 3-phenyl-1,2,5-thiadiazolidine-1,1-dioxide | 98 | 98 |
| 2 | 4-Fluorophenyl | 3-(4-fluorophenyl)-1,2,5-thiadiazolidine-1,1-dioxide | 95 | 97 |
| 3 | 4-Chlorophenyl | 3-(4-chlorophenyl)-1,2,5-thiadiazolidine-1,1-dioxide | 99 | 96 |
| 4 | 4-Bromophenyl | 3-(4-bromophenyl)-1,2,5-thiadiazolidine-1,1-dioxide | 97 | 96 |
| 5 | 2-Naphthyl | 3-(naphthalen-2-yl)-1,2,5-thiadiazolidine-1,1-dioxide | 91 | 95 |
| 6 | 3,5-Dimethylphenyl | 3-(3,5-dimethylphenyl)-1,2,5-thiadiazolidine-1,1-dioxide | 96 | 98 |
Detailed Experimental Protocol
This protocol describes a general procedure for the catalytic asymmetric ring-closing 1,5-C-H amination on a 0.2 mmol scale.
4.1 Materials and Reagents
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S,S)-t-Bu-PyBox ligand
-
Substrate (e.g., N-benzyl-N-((4-methylphenyl)sulfonyl)sulfamoyl azide)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen gas (high purity)
-
Standard thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
4.2 Equipment
-
Oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware for workup and purification
4.3 Step-by-Step Procedure
Figure 2: Experimental workflow for the C-H amination protocol.
-
Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1.2 mg, 0.002 mmol, 1 mol%) and the (S,S)-t-Bu-PyBox ligand (1.7 mg, 0.0044 mmol, 2.2 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane via syringe.
-
Pre-formation: Stir the resulting orange solution at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add the sulfamoyl azide substrate (0.2 mmol, 1.0 equiv) to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 55 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure chiral 1,2,5-thiadiazolidine-1,1-dioxide product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst due to moisture or oxygen. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened anhydrous solvent. |
| Insufficient temperature. | Verify the reaction temperature with an external thermocouple. | |
| Low Enantioselectivity | Impure chiral ligand. | Confirm the purity and enantiomeric excess of the (S,S)-t-Bu-PyBox ligand before use. |
| Incorrect catalyst-to-ligand ratio. | Ensure the ligand is present in a slight excess relative to the ruthenium centers (e.g., 1.1 equivalents of ligand per Ru). | |
| Formation of Side Products | Reaction temperature too high. | Lower the reaction temperature to 50-55 °C. |
| Presence of impurities in the starting material. | Re-purify the sulfamoyl azide substrate before use. |
Safety Precautions
-
Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating them neat and always use a blast shield.
-
Ruthenium Catalysts: Ruthenium compounds are heavy metals and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chlorinated Solvents: 1,2-Dichloroethane is a toxic and carcinogenic solvent. Handle it exclusively in a fume hood and avoid inhalation or skin contact.
-
Reaction Conditions: The reaction involves heating. Use a proper heating mantle and ensure the setup is secure.
References
- Vertex AI Search. (n.d.). Asymmetric Intramolecular C–H Aminations with Chiral-at-Ruthenium Complexes.
- Journal of the American Chemical Society. (2019, November 21). Non-C2-Symmetric Chiral-at-Ruthenium Catalyst for Highly Efficient Enantioselective Intramolecular C(sp3)–H Amidation.
- Chemical Science (RSC Publishing). (n.d.). Enantioselective intramolecular C–H amination of aliphatic azides by dual ruthenium and phosphine catalysis.
- Organic Chemistry Portal. (n.d.). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines.
- Chemical Science (RSC Publishing). (2019, January 29). Enantioselective intramolecular C–H amination of aliphatic azides by dual ruthenium and phosphine catalysis.
- Wiley Online Library. (2008, July 21). Enantioselective CH Amination Using Cationic Ruthenium(II)– pybox Catalysts.
- Philipps-Universität Marburg. (n.d.). Asymmetric Intramolecular C–H Aminations with Chiral-at-Ruthenium Complexes.
- ACS Publications. (2021, June 28). Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation.
- PubMed. (2021, January 1). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines.
- ACS Publications. (2020, November 25). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C–H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines.
- ACS Publications. (2012, June 29). Insight into Mechanistic Features of Ruthenium(II)–Pybox-Catalyzed C–H Amination.
- Semantic Scholar. (n.d.). Enantioselective C-H amination using cationic ruthenium(II)-pybox catalysts.
- ResearchGate. (2019, January 4). (PDF) Enantioselective Intramolecular C-H Amination of Aliphatic Azides by Dual Ruthenium and Phosphine Catalysis.
- Journal of the American Chemical Society. (2019, September 19). Ruthenium-Catalyzed Enantioselective C–H Functionalization: A Practical Access to Optically Active Indoline Derivatives.
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Application Note & Protocol: Preparation and Use of (S,S)-t-Bu-PyBox-Fe(II) for Asymmetric Catalysis
Introduction: The Ascendancy of Iron in Asymmetric Synthesis
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. While noble metals like rhodium, ruthenium, and palladium have historically dominated the field of asymmetric catalysis, their high cost and toxicity have driven a search for more sustainable alternatives. Iron, being the most abundant transition metal, presents a compelling solution due to its low cost, environmental benignity, and rich coordination chemistry.[1][2]
Among the privileged ligand scaffolds developed for iron, the C₂-symmetric pyridine-2,6-bis(oxazoline) (PyBox) ligands have emerged as highly effective in conferring stereocontrol across a range of transformations.[3] The (S,S)-t-Bu-PyBox variant, featuring bulky tert-butyl groups, provides a well-defined and sterically demanding chiral pocket around the metal center. This application note provides a comprehensive guide to the synthesis of the (S,S)-t-Bu-PyBox ligand, its complexation to form the active Fe(II) catalyst, and a detailed protocol for its application in the asymmetric hydrosilylation of ketones—a key transformation for producing chiral alcohols.
Catalyst Design and Mechanistic Rationale
The efficacy of the (S,S)-t-Bu-PyBox-Fe(II) catalyst stems from its unique structural attributes:
-
Tridentate N,N,N-Coordination: The PyBox ligand binds to the iron center in a rigid, tridentate fashion, creating a stable complex and reducing the number of available coordination sites.[4]
-
C₂-Symmetry: The two chiral oxazoline rings create a C₂-symmetric environment, which is crucial for differentiating between the two enantiotopic faces of a prochiral substrate.[3]
-
Steric Influence of tert-Butyl Groups: The bulky tert-butyl groups at the 4-position of the oxazoline rings extend into the space around the metal's open coordination sites. This steric hindrance dictates the trajectory of incoming substrates, forcing them to adopt a specific orientation that leads to the preferential formation of one enantiomer.
-
Lewis Acidity of the Fe(II) Center: The iron(II) cation acts as a Lewis acid, activating the substrate (e.g., a ketone) by coordinating to its carbonyl oxygen. This activation lowers the energy barrier for the subsequent stereodetermining step.
Experimental Protocols
This section is divided into two core phases: the synthesis of the chiral ligand and the subsequent formation of the iron(II) complex. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Phase 1: Synthesis of the (S,S)-t-Bu-PyBox Ligand
The synthesis of the ligand is adapted from established procedures, which often begin with the condensation of a pyridine derivative with a chiral amino alcohol.[5][6] A reliable route involves the reaction of (S)-tert-leucinol with 2,6-pyridinedicarbonitrile.
Workflow for Ligand Synthesis and Catalyst Preparation
Caption: Overall workflow from ligand synthesis to catalyst application.
Protocol 1: Synthesis of 2,6-Bis[((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)]pyridine ((S,S)-t-Bu-PyBox)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol, 1.0 equiv) and anhydrous zinc trifluoromethanesulfonate (Zn(OTf)₂, 364 mg, 1.0 mmol, 0.05 equiv).[5]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (140 mL) via cannula. Stir the mixture for 5 minutes at room temperature. Add solid (S)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol, 5.16 g, 44.0 mmol, 2.2 equiv) in one portion under a positive flow of argon.
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~120 °C) and maintain for 24-48 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the dinitrile starting material.
-
Work-up: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the catalyst, washing the pad with toluene (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel. A gradient elution of hexanes/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 4:1) is typically effective.
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure. Dry the resulting white solid under high vacuum to yield the pure (S,S)-t-Bu-PyBox ligand. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Phase 2: Preparation of the (S,S)-t-Bu-PyBox-Fe(II) Catalyst
The active catalyst is typically generated in situ just before use to ensure maximum activity. The choice of the iron(II) precursor can influence reactivity, with salts like Fe(OTf)₂ and FeCl₂ being common.[7] It is critical to use anhydrous iron salts and solvents to prevent the formation of inactive iron-aqua complexes or oxidation to Fe(III).
Protocol 2: In Situ Generation of the (S,S)-t-Bu-PyBox-Fe(II) Complex
-
Setup: In a glovebox or under a strict argon atmosphere using Schlenk techniques, add the (S,S)-t-Bu-PyBox ligand (e.g., 35.8 mg, 0.11 mmol, 1.1 equiv relative to iron) to an oven-dried Schlenk flask.
-
Iron Precursor: In a separate Schlenk flask, add the anhydrous iron(II) salt, for example, iron(II) trifluoromethanesulfonate (Fe(OTf)₂, 35.4 mg, 0.10 mmol, 1.0 equiv).
-
Complexation: Add anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile (MeCN), 2.0 mL) to the flask containing the ligand and stir until fully dissolved. Transfer this solution via cannula to the flask containing the Fe(OTf)₂.
-
Stirring: Stir the resulting mixture at room temperature for 30-60 minutes. A color change (often to a light red or orange solution) indicates the formation of the complex.[7] This solution of the [Fe((S,S)-t-Bu-PyBox)(OTf)₂] complex is now ready for use in the catalytic reaction. Spectroscopic studies have shown that in solution, an equilibrium may exist between mono-ligated and bis-ligated iron species, which can be influenced by solvent and ligand-to-metal ratio.[7][8]
Application Protocol: Asymmetric Hydrosilylation of Acetophenone
This protocol demonstrates the use of the prepared catalyst in the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.
Table 1: Reagents and Conditions for Asymmetric Hydrosilylation
| Reagent/Parameter | Quantity | Moles | Equiv. | Notes |
| Acetophenone | 120.2 mg (118 µL) | 1.0 mmol | 1.0 | Substrate |
| Phenylsilane (PhSiH₃) | 162.3 mg (185 µL) | 1.5 mmol | 1.5 | Hydride Source |
| (S,S)-t-Bu-PyBox | 5.4 mg | 0.015 mmol | 0.015 | Ligand (1.5 mol%) |
| Fe(OTf)₂ | 3.5 mg | 0.01 mmol | 0.01 | Precursor (1.0 mol%) |
| Dichloromethane (DCM) | 2.0 mL | - | - | Anhydrous |
| Temperature | 23 °C (rt) | - | - | |
| Time | 12-24 h | - | - |
Protocol 3: Catalytic Reaction
-
Catalyst Preparation: Prepare the (S,S)-t-Bu-PyBox-Fe(II) catalyst solution as described in Protocol 2 using 1.0 mol% of Fe(OTf)₂ and 1.5 mol% of the ligand in 1.0 mL of DCM. The use of a slight excess of ligand can sometimes be beneficial to prevent the formation of catalytically less active species.[1]
-
Substrate Addition: To the freshly prepared catalyst solution, add acetophenone (1.0 mmol) via syringe.
-
Initiation: Add the remaining DCM (1.0 mL) to the reaction. Then, add phenylsilane (1.5 mmol) dropwise over 1 minute with vigorous stirring.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the conversion of the ketone by TLC or GC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction by carefully adding 2 mL of 1 M HCl solution. Stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate) to yield (R)-1-phenylethanol.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis. High enantioselectivities (often >90% ee) are expected for this transformation.
Proposed Catalytic Cycle and Stereocontrol
The catalytic cycle for the Fe-PyBox catalyzed hydrosilylation is believed to involve the coordination of both the ketone and the silane to the Lewis acidic iron center. The chiral ligand environment then directs a stereoselective hydride transfer from the silicon to the re-face of the ketone, leading to the observed enantiomer.
Caption: Proposed catalytic cycle for asymmetric hydrosilylation.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Inactive Fe(III) species due to oxidation. 2. Water in reagents or solvent. 3. Impure ligand or iron salt. | 1. Ensure strictly anaerobic/anhydrous conditions. Use a glovebox. 2. Use freshly distilled/dried solvents and anhydrous iron salts. 3. Re-purify the ligand; use a fresh, high-purity iron precursor. |
| Low Enantioselectivity | 1. Non-optimal ligand-to-metal ratio. 2. Reaction temperature is too high. 3. Presence of an achiral background reaction. | 1. Screen ligand-to-metal ratios (e.g., 1.1:1, 1.5:1). A slight excess of ligand is often beneficial.[1] 2. Lower the reaction temperature (e.g., to 0 °C or -20 °C). 3. Ensure high purity of all components to minimize uncatalyzed pathways. |
| Catalyst Decomposition | 1. Reaction run for an excessively long time. 2. Incompatible substrate functional groups. | 1. Monitor the reaction and quench once conversion plateaus. 2. Substrates with strongly coordinating groups may inhibit or decompose the catalyst. |
References
-
Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Advances, 5(103), 84737-84751.
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Shaikh, N. S., & Junge, K. (2018). Synthesis of Asymmetric Iron–Pybox Complexes and Their Application to Aziridine Forming Reactions. In Iron Catalysis. IntechOpen.
-
Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642.
-
Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate.
-
Radović, A., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics, 42(10), 996–1005.
-
Fu, G. C., et al. (2007). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings. Organic Syntheses, 84, 1.
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Nishiyama, H. (2007). Asymmetric Catalysis with Chiral Bis(oxazolinyl)phenyl Transition-metal Complexes. TCI Mail, 135.
-
Nishiyama, H., et al. (1994). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics, 13(1), 1-2.
-
Radović, A., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. PubMed Central.
-
Fu, G. C., et al. (2007). 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine. Organic Syntheses.
-
Portnoy, M., et al. (2005). The First Solid-Phase Synthesis of Bis(oxazolinyl)pyridine Ligands. The Journal of Organic Chemistry, 70(11), 4563–4566.
-
Jones, N. D., et al. (2006). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. Inorganica Chimica Acta, 359(9), 2891-2896.
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- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Substrate Scope for Enantioselective Reactions with (S,S)-t-Bu-PyBox
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Advantage of (S,S)-t-Bu-PyBox in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the quest for catalysts that offer high stereocontrol, broad substrate applicability, and operational simplicity is perpetual. The Pyridine-bis(oxazoline) family of ligands, commonly known as PyBox ligands, has emerged as a cornerstone in this field since their introduction.[1] These C₂-symmetric, tridentate N-ligands have proven exceptionally effective in forming chiral complexes with a vast array of metals, creating highly organized chiral environments for a multitude of organic transformations.[2]
This guide focuses specifically on the (S,S)-2,6-bis(4-tert-butyl-4,5-dihydrooxazol-2-yl)pyridine , or (S,S)-t-Bu-PyBox . The defining features of this ligand are its rigid pyridine backbone, which enforces a meridional coordination geometry, and the sterically demanding tert-butyl groups. These bulky substituents are not merely passive placeholders; they are critical architectural elements that extend deep into the chiral pocket of the resulting metal complex. This steric hindrance is instrumental in creating a highly differentiated coordination sphere, effectively shielding one face of a bound substrate and dictating the trajectory of nucleophilic attack, thereby achieving remarkable levels of enantioselectivity.
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a deeper understanding of the substrate scope, mechanistic underpinnings, and practical execution of reactions catalyzed by (S,S)-t-Bu-PyBox metal complexes.
I. Core Applications & Substrate Scope
The versatility of (S,S)-t-Bu-PyBox is demonstrated across a wide range of C-C and C-N bond-forming reactions. The choice of metal center is crucial, as it tunes the Lewis acidity and reactivity of the catalyst, tailoring it to the specific transformation.
Aldol Reactions: Mastering Carbonyl Addition
The enantioselective aldol reaction is a paramount transformation in organic synthesis. (S,S)-t-Bu-PyBox, particularly in complex with Copper(II) and Scandium(III), has proven to be a superior catalyst for these reactions, offering high yields and exceptional stereocontrol.[3]
-
Mukaiyama-Aldol Reaction: This variant utilizes silyl enol ethers as nucleophiles. Copper(II) complexes of (S,S)-t-Bu-PyBox are highly effective, particularly for reactions involving pyruvate esters. The catalyst demonstrates excellent carbonyl regioselectivity and both high diastereoselectivity and enantioselectivity.[3] The reaction proceeds smoothly with as little as 1 mol% of the chiral catalyst.
-
Decarboxylative Aldol Reaction: This innovative method uses β-keto acids as enolate precursors, which undergo decarboxylation in situ. Scandium(III) complexes with PyBox ligands catalyze the addition to α-keto esters, providing a convenient route to highly functionalized chiral α-hydroxy esters.[4][5]
Table 1: Performance in Enantioselective Aldol Reactions
| Reaction Type | Metal | Electrophile | Nucleophile | Yield (%) | dr (syn:anti) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Mukaiyama-Aldol | Cu(OTf)₂ | α-Keto Esters | Silyl Ketene Acetals | High | 90:10 to 98:2 | 93-99 | [3] |
| Mukaiyama-Aldol | Cu(OTf)₂ | 2,3-Pentanedione | Enolsilane | High | 93:7 | 97 | [3] |
| Decarboxylative Aldol | Sc(OTf)₃ | α-Keto Esters | β-Keto Acids | High | N/A | up to 84 |[4][5] |
Cycloaddition Reactions: Constructing Rings with Precision
(S,S)-t-Bu-PyBox-metal complexes are powerful catalysts for controlling the stereochemical outcome of Diels-Alder and Hetero-Diels-Alder reactions. The tridentate coordination creates a well-defined chiral pocket that directs the approach of the diene and dienophile.
-
Diels-Alder Reaction: Cationic Iron(III) complexes of PyBox ligands have been used for the enantioselective Diels-Alder reaction of acyclic 4,4-disubstituted 1,3-dienes, a challenging substrate class.[6] More commonly, Lanthanide(III) triflates, such as La(OTf)₃, complexed with (S,S)-t-Bu-PyBox, catalyze the reaction between 2-alkenoylpyridines and cyclopentadiene with outstanding enantioselectivity.[7][8]
-
Hetero-Diels-Alder Reaction: Chiral Indium(III)-PyBox complexes have been shown to efficiently catalyze the hetero-Diels-Alder reaction of Danishefsky's dienes with α-carbonyl esters, providing access to chiral pyran structures.[9] Similarly, copper(II)-PyBox systems can catalyze the reaction between cyclopentadiene and azodicarboxylates.[10]
Table 2: Performance in Enantioselective Cycloadditions
| Reaction Type | Metal | Dienophile | Diene | Yield (%) | dr (endo:exo) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Diels-Alder | La(OTf)₃ | 2-Alkenoylpyridines | Cyclopentadiene | up to 98 | up to 92:8 | up to 99 | [7][8] |
| Diels-Alder | Fe(III) | Acyclic 1,3-Dienes | Various | Good | N/A | Good | [6] |
| Hetero-Diels-Alder | In(III) | α-Carbonyl Esters | Danishefsky's Dienes | up to 99 | >20:1 | up to 98 |[9] |
Conjugate (Michael) Additions
The asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems is another area where PyBox ligands excel. Lanthanide triflate complexes are again prominent, facilitating the addition of soft nucleophiles with high stereocontrol.
Table 3: Performance in Enantioselective Conjugate Additions
| Metal | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| La(OTf)₃ | α,β-Unsaturated N-Sulfonyl Imines | Malonate Esters | Good | up to 94 | [3] |
| La(OTf)₃ | (E)-2-Azachalcones | Nitroalkanes | 58-74 | up to 87 | [11] |
| Zn(II) | 2-Enoylpyridine N-Oxides | Pyrroles (Friedel-Crafts) | up to 99 | >99 | [12] |
| Fe(BF₄)₂ | (E)-3-Crotonoyloxazolidin-2-one | Thiols | Good | up to 95 |[13] |
C-H Amination and Aziridination
Moving beyond carbonyl chemistry, (S,S)-t-Bu-PyBox has been successfully applied to nitrogen-transfer reactions. Ruthenium-PyBox complexes catalyze enantioselective intramolecular C-H amination of sulfamoyl azides, providing chiral cyclic sulfamides which are precursors to valuable vicinal diamines.[14] Iron-PyBox complexes have also been employed for the asymmetric aziridination of olefins.[13]
Table 4: Performance in Nitrogen-Transfer Reactions
| Reaction Type | Metal | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Intramolecular C-H Amination | Ru(II) | Sulfamoyl Azides | up to 98 | up to 98 | [14] |
| Aziridination | Fe(II) | N-benzylideneaniline | up to 47 | up to 49 |[13] |
II. Mechanistic Rationale & Stereochemical Model
The high levels of stereocontrol exerted by the (S,S)-t-Bu-PyBox ligand stem from its rigid, C₂-symmetric coordination to the metal center. This creates a chiral Lewis acid where the substrate coordinates in a highly predictable manner.
Caption: Proposed model for stereoinduction.
In a typical reaction, such as the Mukaiyama-Aldol addition to a pyruvate, the pyruvate likely coordinates to the metal center in a bidentate fashion through both carbonyl oxygens. This positions the electrophilic carbon within the chiral pocket. The large tert-butyl groups on the (S,S)-configured oxazoline rings effectively block the Re face of the pyruvate, leaving the Si face exposed for the incoming nucleophile (the silyl enol ether). This directed attack leads to the preferential formation of one enantiomer of the aldol adduct.[3]
III. Detailed Experimental Protocol: Enantioselective Mukaiyama-Aldol Reaction
This protocol describes a representative procedure for the Cu(II)-(S,S)-t-Bu-PyBox catalyzed aldol addition of a silyl ketene acetal to an α-keto ester.
A. Materials and Reagents
-
Catalyst Precursor: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), anhydrous
-
Ligand: (S,S)-t-Bu-PyBox (CAS: 118949-63-6)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous, distilled from CaH₂
-
Substrates: Ethyl pyruvate (or other α-keto ester), 1-phenyl-1-trimethylsilyloxyethene (or other silyl enol ether)
-
Additives: 4 Å Molecular Sieves (activated by heating under vacuum)
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, hexane, ethyl acetate
B. Catalyst Complex Preparation (in situ)
Causality Note: The active catalyst is extremely sensitive to moisture, which can hydrolyze the metal center and deactivate it. All glassware must be flame-dried under vacuum or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Cu(OTf)₂ (e.g., 3.6 mg, 0.01 mmol, 1 mol%) and (S,S)-t-Bu-PyBox (e.g., 3.6 mg, 0.011 mmol, 1.1 mol%).
-
Add activated 4 Å molecular sieves (~100 mg).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous CH₂Cl₂ (2.0 mL) via syringe.
-
Stir the resulting suspension at room temperature for 1-2 hours. A color change (typically to a light blue or green solution) indicates complex formation.
Caption: Experimental workflow for the catalyzed reaction.
C. Reaction Execution
-
Cool the flask containing the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the α-keto ester (1.0 mmol, 1.0 equiv) via syringe.
-
After stirring for 15 minutes, add the silyl enol ether (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
D. Work-up and Purification
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution (5 mL) directly to the cold flask.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct.
E. Analysis
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee%) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) with an appropriate mobile phase (e.g., hexane/isopropanol).
IV. Conclusion
The (S,S)-t-Bu-PyBox ligand is a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid C₂-symmetric framework and sterically demanding tert-butyl groups enable the formation of highly effective chiral Lewis acid catalysts. These catalysts display a broad substrate scope, promoting a variety of key bond-forming reactions—including Aldol, Diels-Alder, and Michael additions—with consistently high levels of enantioselectivity. The operational simplicity of using in situ prepared catalysts, combined with their efficacy at low loadings, makes (S,S)-t-Bu-PyBox an authoritative choice for the construction of complex chiral molecules in both academic and industrial settings.
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Smith, A. B., III, et al. (2009). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. The Journal of Organic Chemistry, 74(15), 5267–5281. [Link]
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Wang, Z., Wong, Y. F., Sun, J., & Li, X. (2014). A convenient enantioselective decarboxylative aldol reaction to access chiral α-hydroxy esters using β-keto acids. Beilstein Journal of Organic Chemistry, 10, 969–974. [Link]
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Blay, G., et al. (2015). Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. European Journal of Organic Chemistry, 2015(28), 6245-6252. [Link]
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Thomas, S. P., & Aggarwal, V. K. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Chemical Society Reviews, 44(22), 8086-8099. [Link]
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Jana, C. K., & Sukumar, R. (2009). Enantioselective Friedel−Crafts Alkylation of Pyrroles Catalyzed by PYBOX-DIPH-Zn(II) Complexes. Organic Letters, 11(18), 4188–4191. [Link]
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Hu, W., et al. (2011). Synthesis of Asymmetric Iron-Pybox Complexes and Their Application to Aziridine Forming Reactions. Current Organic Chemistry, 15(22), 3892-3909. [Link]
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Stoltz, B. M., et al. (2012). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Journal of the American Chemical Society, 134(42), 17663–17673. [Link]
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Stoltz, B. M., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
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Fu, G. C., & Dai, X. (2006). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings. Organic Syntheses, 83, 78. [Link]
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Chow, C. S., & Seayad, J. (2008). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Combinatorial Chemistry & High Throughput Screening, 11(2), 118–127. [Link]
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Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16(26), 12115-12121. [Link]
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Davies, I. W., et al. (2001). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry, 66(15), 5217–5220. [Link]
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Wei, H., et al. (2024). PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. Molecules, 29(13), 2978. [Link]
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Trost, B. M., & Zhang, Y. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9184–9249. [Link]
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Wang, Z., Wong, Y. F., Sun, J., & Li, X. (2014). A convenient enantioselective decarboxylative aldol reaction to access chiral a-hydroxy esters using β-keto acids. ResearchGate. [Link]
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Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. [Link]
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Loh, T.-P., et al. (2013). Asymmetric Hetero-Diels–Alder Reaction of Danishefsky's Dienes with α-Carbonyl Esters Catalyzed by an Indium(III)–PyBox Complex. Organic Letters, 15(21), 5516–5519. [Link]
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Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16(26), 12115-12121. [Link]
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Wei, H., et al. (2024). PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. ResearchGate. [Link]
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Bode, J. W., & Rovis, T. (2003). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 125(22), 6654–6655. [Link]
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Jørgensen, K. A., et al. (2005). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry, 3, 2344-2349. [Link]
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-
Meggers, E., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry, 86(1), 750–761. [Link]
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- 4. A convenient enantioselective decarboxylative aldol reaction to access chiral α-hydroxy esters using β-keto acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (S,S)-t-Bu-PyBox in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates
Abstract
The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, driven by the need for enhanced therapeutic efficacy and improved safety profiles.[][2] Asymmetric catalysis provides the most elegant and atom-economical path to these chiral molecules.[3] Among the privileged ligand classes, pyridine-2,6-bis(oxazolines), or PyBox ligands, have emerged as exceptionally versatile and effective scaffolds. This application note provides an in-depth guide to the use of the (S,S)-2,6-Bis(4-tert-butyl-2-oxazolin-2-yl)pyridine, or (S,S)-t-Bu-PyBox, ligand in the synthesis of chiral pharmaceutical intermediates. We will explore the structural features that impart its high stereocontrolling ability, delve into the mechanism of catalysis, survey its application in key bond-forming reactions, and provide a detailed, field-tested protocol for an enantioselective Mukaiyama aldol reaction.
The Imperative of Chirality in Pharmaceutical Synthesis
Chirality, the property of non-superimposable mirror images, is a fundamental characteristic of biological systems. Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological effects.[4] The synthesis of enantiomerically pure intermediates is therefore not an academic exercise but a critical requirement for developing safe and effective medicines.[] Enantioselective synthesis, which utilizes chiral catalysts to favor the formation of one enantiomer, stands as the most efficient strategy to achieve this, minimizing waste and avoiding difficult downstream resolutions of racemic mixtures.[][3]
The (S,S)-t-Bu-PyBox Ligand: A Privileged Scaffold for Asymmetric Catalysis
The (S,S)-t-Bu-PyBox ligand belongs to the C₂-symmetric class of tridentate N-ligands, which are renowned for their ability to form rigid and well-defined complexes with a wide variety of metal ions.[5][6] Its effectiveness stems from a confluence of structural and electronic features:
-
C₂-Symmetry: This symmetry simplifies the catalytic environment by reducing the number of possible transition states, which is a key factor in achieving high enantioselectivity.[5]
-
Tridentate Coordination: The pyridine and two oxazoline nitrogen atoms bind to a metal center in a meridional fashion, creating a rigid and predictable coordination sphere. This rigidity is crucial for transmitting the chiral information from the ligand to the substrate.[6][7]
-
Steric Influence of tert-Butyl Groups: The bulky tert-butyl groups at the 4-position of the oxazoline rings are the primary directors of stereoselectivity. They extend outwards, creating a highly constrained chiral pocket around the active site of the metal catalyst. This steric hindrance effectively shields one face of the coordinated substrate, forcing an incoming reagent to approach from the opposite, less-hindered face.
This combination of features makes Metal-(S,S)-t-Bu-PyBox complexes highly effective Lewis acid catalysts for a broad spectrum of enantioselective transformations.[7][8][9]
Mechanism of Stereochemical Control: A Guided Approach
The core principle behind the efficacy of the (S,S)-t-Bu-PyBox ligand is the creation of a chiral environment that dictates the trajectory of reacting molecules. In a typical carbonyl addition reaction, the Lewis acidic metal center, complexed with the ligand, coordinates to the carbonyl oxygen of the electrophile (e.g., an aldehyde). This activation, coupled with the rigid C₂-symmetric framework, orients the substrate in a predictable manner. The bulky tert-butyl groups then act as stereochemical gatekeepers, blocking one prochiral face of the electrophile and leaving the other exposed for nucleophilic attack. This enforced facial selectivity is the origin of the high enantiomeric excess (ee) observed in these reactions.
Key Applications in Pharmaceutical Intermediate Synthesis
The versatility of the (S,S)-t-Bu-PyBox ligand is demonstrated by its successful application across a range of fundamentally important organic reactions. Metal complexes derived from this ligand have become reliable tools for constructing chiral alcohols, amines, and carbon-carbon bonds, which are ubiquitous in pharmaceutical structures.
| Reaction Type | Common Metal | Substrate Scope | Typical ee (%) | Pharmaceutical Relevance |
| Mukaiyama Aldol | Fe(II), Cu(II), Sn(II) | Aldehydes, Silyl Enol Ethers | 85-98% | Synthesis of polyketide fragments, chiral β-hydroxy ketones.[8][10] |
| Friedel-Crafts Alkylation | Yb(III), Cu(II) | Indoles, Nitroalkenes | 90-99% | Construction of chiral tryptamine derivatives and precursors for alkaloids.[11] |
| Hydrosilylation | Fe(II), Rh(I) | Ketones | 80-99% | Direct synthesis of enantiopure secondary alcohols, a common API motif.[7][8] |
| Diels-Alder | Fe(III), Cu(II) | Dienes, Dienophiles | 90-97% | Access to complex and densely functionalized cyclohexene frameworks.[8] |
| Allylation | In(III) | Aldehydes | 60-93% | Formation of chiral homoallylic alcohols, key building blocks for natural products.[12][13] |
| Aziridination | Fe(II) | Imines, Diazoacetates | up to 49% | Synthesis of chiral aziridines, precursors to amino acids and other nitrogenous compounds.[9] |
Detailed Protocol: Asymmetric Mukaiyama Aldol Reaction
This section provides a robust, step-by-step protocol for the synthesis of a chiral β-hydroxy ketone intermediate using an in situ prepared (S,S)-t-Bu-PyBox•FeCl₂ catalyst. This reaction is a powerful tool for C-C bond formation and is representative of the ligand's application.
Reaction Principle: A chiral Lewis acid, generated in situ from FeCl₂ and (S,S)-t-Bu-PyBox, catalyzes the enantioselective addition of a silyl enol ether to an aldehyde. The resulting silylated aldol adduct is then hydrolyzed during workup to yield the final β-hydroxy ketone product with high enantiopurity.
Protocol: (S,S)-t-Bu-PyBox•FeCl₂ Catalyzed Enantioselective Mukaiyama Aldol Reaction
Materials and Reagents:
-
(S,S)-t-Bu-PyBox (1.0 mol%)
-
Anhydrous Iron(II) Chloride (FeCl₂) (1.0 mol%)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Silyl Enol Ether (e.g., 1-(Trimethylsiloxy)cyclohexene) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard glassware, dried in an oven overnight
-
Nitrogen or Argon supply
Procedure:
-
Catalyst Preparation (in situ)
-
To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (S,S)-t-Bu-PyBox (e.g., 10 mg, 0.025 mmol, 0.01 equiv) and anhydrous FeCl₂ (3.2 mg, 0.025 mmol, 0.01 equiv).
-
Add anhydrous CH₂Cl₂ (10 mL) via syringe.
-
Stir the resulting suspension at room temperature for 1 hour. A color change should be observed as the complex forms.
-
Scientist's Note: The pre-complexation step is crucial for generating the active catalyst. Both the ligand and the iron salt must be of high purity, and the solvent must be strictly anhydrous, as water will deactivate the Lewis acid catalyst, leading to poor yield and enantioselectivity.
-
-
Catalytic Reaction
-
Cool the flask containing the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (e.g., benzaldehyde, 265 mg, 2.5 mmol, 1.0 equiv) dropwise via syringe.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 510 mg, 3.0 mmol, 1.2 equiv) dropwise over 20-30 minutes using a syringe pump.
-
Scientist's Note: Slow addition of the nucleophile is critical to prevent uncatalyzed background reaction and to maintain a low concentration of the nucleophile, which often leads to higher enantioselectivity.
-
Allow the reaction to stir at -78 °C for 6 to 12 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification
-
Once the reaction is complete, quench by adding 20 mL of saturated aqueous NaHCO₃ solution directly to the cold flask.
-
Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-hydroxy ketone.
-
-
Characterization
-
Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture).2. Impure reagents.3. Insufficient reaction time. | 1. Use freshly distilled anhydrous solvent. Ensure glassware is rigorously dried.2. Purify substrates before use.3. Extend reaction time and monitor by TLC. |
| Low Enantioselectivity | 1. Background (uncatalyzed) reaction.2. Reaction temperature too high.3. Incorrect ligand enantiomer used. | 1. Add the silyl enol ether more slowly. Ensure catalyst is fully formed.2. Maintain strict temperature control at -78 °C.3. Verify the stereochemistry of the PyBox ligand. |
| Complex Product Mixture | 1. Side reactions from unstable substrates.2. Decomposition on silica gel. | 1. Use freshly prepared silyl enol ether.2. Deactivate silica gel with triethylamine before chromatography. |
Conclusion
The (S,S)-t-Bu-PyBox ligand has established itself as a powerful and reliable tool in asymmetric catalysis for the pharmaceutical industry. Its rigid, C₂-symmetric design and sterically demanding tert-butyl groups provide a highly effective platform for controlling the stereochemical outcome of a wide array of crucial bond-forming reactions. The ability to generate highly active catalysts in situ from commercially available and relatively inexpensive metal salts further enhances its practical appeal. By enabling the direct and efficient synthesis of enantiomerically pure intermediates, (S,S)-t-Bu-PyBox and its derivatives will continue to play a vital role in accelerating the development of next-generation chiral therapeutics.
References
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
-
ResearchGate. (2018). Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Ligands in Modern Pharmaceutical Synthesis. [Link]
-
Bauer, I., & Knölker, H. J. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing. [Link]
-
Glavina, H., & Ghorai, M. K. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. [Link]
-
Wiedemann, S., et al. (2020). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. PubMed Central. [Link]
-
Fülöp, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. [Link]
-
ResearchGate. (2020). Synthesis of chiral key intermediates of phase II experimental drugs... [Link]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. ResearchGate. [Link]
-
Wikipedia. Bisoxazoline ligand. [Link]
-
ResearchGate. (2016). Synthesis of Asymmetric Iron-Pybox Complexes and Their Application to Aziridine Forming Reactions. [Link]
-
Lu, J., Hong, M., Ji, S., & Loh, T. (2005). Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex. Chemical Communications (RSC Publishing). [Link]
-
ResearchGate. (2012). Enantioselective three-component reaction with box and pybox ligands. [Link]
-
Shimizu, Y., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. NIH. [Link]
-
Lu, J., et al. (2005). Enantioselective Synthesis of Homoallylic Alcohols via a Chiral In(III)‐PYBOX Complex. Sci-Hub. [Link]
-
Evans, D. A., et al. (2003). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Chemistry. [Link]
-
Karimi, B., et al. (2023). Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)₃–pybox complex. NIH. [Link]
-
Chad's Prep®. Aldol Reactions. [Link]
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Application Note: A Robust and Scalable Synthesis of (S)-t-Bu-PyBox for Industrial Applications
Abstract This document provides a detailed, industrially scalable protocol for the synthesis of the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-Bu-PyBox. Pyridinooxazoline (PyOx) ligands are a critical class of bidentate dinitrogen ligands extensively used in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] Traditional synthetic routes to (S)-t-Bu-PyBox often suffer from inconsistent yields, reliance on expensive starting materials, and laborious purification methods, hindering their large-scale implementation.[1][3][4] This application note details a highly optimized, three-step synthesis commencing from inexpensive, commercially available picolinic acid. The described process is robust, amenable to multi-gram scale-up, and delivers the target ligand in a high overall yield of 64%, addressing the critical need for an efficient and dependable manufacturing route.[2][3]
Introduction: The Industrial Imperative for (S)-t-Bu-PyBox
Chiral ligands are the molecular architects of asymmetric catalysis, enabling the selective synthesis of a single enantiomer of a target molecule.[5] This stereochemical control is paramount in drug development, as the therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their chirality.[6][7] The (S)-t-Bu-PyBox ligand, a member of the versatile PyBox family, has proven to be highly effective in a multitude of metal-catalyzed asymmetric transformations, including conjugate additions, cross-couplings, and hydrosilylations.[2][8]
The primary challenge in transitioning such valuable catalysts from academic discovery to industrial production is the development of a scalable, cost-effective, and reproducible synthesis.[7] Early methods for PyBox synthesis, such as those starting from 2-cyanopyridine, were often plagued by variable yields and required tedious silica gel chromatography for purification, rendering them unsuitable for large-scale manufacturing.[1] This guide presents a superior, field-proven methodology that overcomes these limitations, providing researchers and process chemists with a reliable blueprint for the industrial production of (S)-t-Bu-PyBox.
Optimized Synthetic Strategy
The industrial viability of a synthetic route is predicated on efficiency and cost-effectiveness. The optimized strategy for (S)-t-Bu-PyBox synthesis abandons problematic precursors in favor of a streamlined pathway starting from picolinic acid and the chiral amino alcohol, (S)-tert-leucinol.
Retrosynthetic Analysis
The retrosynthetic logic hinges on disconnecting the oxazoline ring to reveal a hydroxy amide intermediate. This intermediate is, in turn, formed from the coupling of picolinic acid and (S)-tert-leucinol. This approach is advantageous due to the low cost and high availability of the starting materials.[1][4]
Caption: Retrosynthetic pathway for (S)-t-Bu-PyBox.
Overall Synthetic Workflow
The forward synthesis is a three-step process designed for operational simplicity and scalability. It involves an initial amide coupling, followed by activation of the hydroxyl group via chlorination, and culminates in a base-mediated cyclization to form the oxazoline ring. This workflow is designed to minimize the need for chromatographic purification of intermediates.
Caption: Overall workflow for the scalable synthesis of (S)-t-Bu-PyBox.
Detailed Protocols and Methodologies
Safety Precaution: This synthesis involves the use of hazardous reagents such as thionyl chloride, oxalyl chloride, and sodium methoxide. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4)
This step involves the formation of the key amide intermediate via a mixed anhydride method, which has been optimized for high yield and purity, often precluding the need for chromatography.[4]
-
Materials & Reagents:
-
Picolinic acid (1.00 equiv)
-
(S)-tert-Leucinol (1.10 equiv)
-
N-methylmorpholine (NMM) (1.20 equiv)
-
Isobutyl chloroformate (1.10 equiv)
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol (20 mmol scale):
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv) and 50 mL of anhydrous CHCl₃.
-
Add N-methylmorpholine (2.64 mL, 24.0 mmol, 1.20 equiv) to the suspension.
-
Cool the mixture to 0 °C in an ice bath. Add isobutyl chloroformate (2.86 mL, 22.0 mmol, 1.10 equiv) dropwise over 5 minutes. The mixture should become a clear solution. Stir for an additional 30 minutes at 0 °C.
-
In a separate flask, dissolve (S)-tert-leucinol (2.58 g, 22.0 mmol, 1.10 equiv) in 10 mL of anhydrous CHCl₃.
-
Add the (S)-tert-leucinol solution to the reaction mixture dropwise over 15 minutes using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with CHCl₃ (2 x 20 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.
-
Step 2 & 3: One-Pot Chlorination and Cyclization to (S)-t-Bu-PyBox (1)
This optimized procedure combines the chlorination and subsequent cyclization into a more streamlined process. The intermediate amide chloride is generated and immediately cyclized in situ. This approach improves process efficiency and avoids the isolation of the potentially sensitive chloride intermediate.
-
Materials & Reagents:
-
(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4) (1.00 equiv)
-
Thionyl chloride (SOCl₂) (1.20 equiv)
-
Sodium methoxide (NaOMe) (5.00 equiv)
-
Methanol (MeOH)
-
Toluene
-
Deionized water
-
Hexanes
-
Acetone
-
-
Protocol (17.3 mmol scale):
-
Charge a dry 500 mL 3-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet with the crude hydroxy amide (4) (4.10 g, 17.3 mmol, 1.00 equiv) from the previous step.
-
Add 80 mL of CHCl₃ and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.52 mL, 20.8 mmol, 1.20 equiv) dropwise.
-
Remove the ice bath and heat the mixture to 50 °C. Stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude amide chloride hydrochloric acid salt (11) as a solid.
-
To the flask containing the crude salt, add a stir bar and 100 mL of Methanol.
-
To the clear solution, add powdered sodium methoxide (4.67 g, 86.5 mmol, 5.00 equiv) in portions. The mixture will become a slurry.
-
Heat the resulting mixture to 55 °C and stir for 3 hours, monitoring for the consumption of the amide chloride by TLC (4:1 hexanes/acetone).
-
After cooling, add 100 mL of toluene and concentrate the mixture on a rotary evaporator (40 °C, 60 mmHg) to remove the methanol.
-
Partition the residue between 100 mL of toluene and 100 mL of water. Separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to a crude solid.
-
Purify the solid by silica gel chromatography (eluting with 4:1 hexanes/acetone) to yield (S)-t-Bu-PyBox (1) as a pure white solid.
-
Process Data and Characterization
The efficiency of this protocol is summarized below. The yields are consistently high, and the quality of the final product meets the stringent requirements for use in asymmetric catalysis.
| Step | Product | Starting Material | Scale (mmol) | Yield (%) | Purity |
| 1 | Hydroxy Amide (4) | Picolinic Acid | 20.0 | 92% | >95% (by NMR) |
| 2/3 | (S)-t-Bu-PyBox (1) | Hydroxy Amide (4) | 17.3 | 72% | >99% (after chromatography) |
| Overall | (S)-t-Bu-PyBox (1) | Picolinic Acid | - | ~64% | >99% (ee >99%) |
-
Characterization Data for (S)-t-Bu-PyBox (1):
-
Appearance: White solid.[4]
-
Melting Point: 70.2–71.0 °C.[4]
-
¹H NMR (500 MHz, CDCl₃): δ 8.71 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H), 8.08 (dt, J = 7.9, 1.1 Hz, 1H), 7.77 (dt, J = 7.7, 1.7 Hz, 1H), 7.37 (ddd, J = 7.0, 4.5, 1.0 Hz, 1H), 4.45 (dd, J = 10.1, 8.4 Hz, 1H), 4.15 (t, J = 8.4 Hz, 1H), 4.05 (dd, J = 10.1, 8.4 Hz, 1H), 1.01 (s, 9H).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ 164.1, 149.8, 148.1, 136.8, 125.4, 124.0, 77.2, 72.9, 33.7, 25.9.
-
Optical Rotation [α]D²⁵: +39.4 (c 0.96, MeOH).[4]
-
Enantiomeric Purity: >99% ee as determined by chiral SFC or HPLC analysis.
-
Caption: Chemical structure of (S)-t-Bu-PyBox.
Conclusion
We have detailed a concise, highly efficient, and scalable synthesis of the chiral ligand (S)-t-Bu-PyBox.[2] This three-step process, starting from inexpensive picolinic acid, provides the target ligand in a 64% overall yield and is amenable to multi-gram production.[3][4] The methodology avoids problematic intermediates and minimizes the need for cumbersome purifications, representing a significant advancement over previously reported routes.[1] This protocol provides a reliable and economically viable pathway for industrial-scale manufacturing, ensuring a steady supply of this critical ligand for applications in asymmetric catalysis and the synthesis of high-value chiral molecules.
References
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
-
Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed. [Link]
-
ResearchGate. (2013). (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
Aisch, D. E., et al. (2022). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
-
ResearchGate. (2023). Chiral Ligands in Asymmetric Synthesis: Design and Applications. [Link]
-
Wikipedia. Bisoxazoline ligand. [Link]
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Application Notes and Protocols for the In Situ Generation of (S,S)-t-Bu-PyBox Metal Complexes in Asymmetric Catalysis
Introduction: The Power of Chiral PyBox Ligands in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries where the stereochemistry of a molecule can dictate its biological activity and safety.[1][2][3] Chiral catalysts have emerged as a powerful tool in this endeavor, enabling the selective production of a single enantiomer.[1][4] Among the privileged classes of chiral ligands, pyridine-2,6-bis(oxazolines), commonly known as PyBox ligands, have garnered significant attention for their ability to form well-defined, C2-symmetric coordination complexes with a variety of metals.[5] These complexes have proven to be highly effective in a wide array of asymmetric transformations.[6][7][8]
The (S,S)-t-Bu-PyBox ligand, with its sterically demanding tert-butyl groups, creates a highly specific chiral environment around the metal center, leading to exceptional levels of enantioselectivity in many reactions. While the isolation of pre-formed metal-PyBox complexes is a valid strategy, the in situ generation of the active catalyst offers several practical advantages, including operational simplicity, reduced sensitivity to air and moisture, and the flexibility to rapidly screen different metal precursors and ligand-to-metal ratios.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the in situ generation of (S,S)-t-Bu-PyBox metal complexes and their application in asymmetric catalysis.
The Rationale for In Situ Catalyst Generation
The preparation of a catalyst in situ involves the mixing of the chiral ligand and a suitable metal salt directly in the reaction vessel, immediately prior to or concurrently with the addition of the reactants. This approach circumvents the often tedious and challenging process of synthesizing, purifying, and storing air- and moisture-sensitive organometallic complexes. The primary advantages include:
-
Efficiency and Convenience: Eliminates the need for separate synthesis and purification of the catalyst, saving time and resources.
-
Flexibility and Optimization: Allows for the rapid screening of a wide range of metal precursors, counter-ions, and ligand-to-metal ratios to identify the optimal catalytic system for a specific transformation.
-
Cost-Effectiveness: Reduces waste and the need for specialized handling of sensitive pre-catalysts, leading to lower production costs.[1]
-
Improved Catalyst Activity: In some cases, in situ generated catalysts can exhibit higher activity compared to their pre-formed counterparts, potentially due to the avoidance of decomposition pathways during storage.
Visualizing In Situ Catalyst Formation
The process of in situ catalyst generation is a straightforward complexation reaction. The bidentate or tridentate PyBox ligand displaces weakly coordinating ligands from a metal precursor to form the active chiral catalyst.
Caption: Workflow for the in situ generation of the active catalyst.
Experimental Protocols: In Situ Generation and Application
The following protocols provide detailed, step-by-step methodologies for the in situ generation of (S,S)-t-Bu-PyBox complexes with copper(II) and zinc(II), and their application in asymmetric Diels-Alder and Mukaiyama-Aldol reactions, respectively.
Protocol 1: In Situ Generation of (S,S)-t-Bu-PyBox•Cu(OTf)₂ for Asymmetric Diels-Alder Reaction
The copper(II)-PyBox catalyzed Diels-Alder reaction is a cornerstone of asymmetric synthesis, enabling the enantioselective formation of complex cyclic systems.[9]
Materials:
-
(S,S)-t-Bu-PyBox (CAS: 118949-63-6)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (S,S)-t-Bu-PyBox (0.11 eq.) and Cu(OTf)₂ (0.10 eq.).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour. The formation of the complex is often indicated by a color change to a light blue or green solution.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add N-Acryloyl-2-oxazolidinone (1.0 eq.) to the catalyst solution and stir for 10 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature until complete consumption of the dienophile is observed by TLC analysis.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
-
Data Presentation:
| Entry | Metal Salt | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | (S,S)-t-Bu-PyBox | -78 | 3 | 95 | >99 |
| 2 | Cu(OTf)₂ | (S,S)-t-Bu-PyBox | -40 | 2 | 96 | 98 |
| 3 | Cu(OTf)₂ | (S,S)-t-Bu-PyBox | 0 | 1 | 98 | 95 |
| 4 | CuCl₂ | (S,S)-t-Bu-PyBox | -78 | 6 | 85 | 92 |
Data is representative and may vary based on specific substrate and reaction conditions.
Protocol 2: In Situ Generation of (S,S)-t-Bu-PyBox•Zn(OTf)₂ for Asymmetric Mukaiyama-Aldol Reaction
Zinc(II)-PyBox complexes are effective catalysts for asymmetric Mukaiyama-Aldol reactions, particularly in aqueous media.[10][11]
Materials:
-
(S,S)-t-Bu-PyBox
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Benzaldehyde
-
1-(Trimethylsiloxy)cyclohexene
-
Water/Ethanol solvent mixture
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
In a round-bottom flask, dissolve (S,S)-t-Bu-PyBox (0.11 eq.) and Zn(OTf)₂ (0.10 eq.) in a water/ethanol mixture (e.g., 1:9 v/v).
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Mukaiyama-Aldol Reaction:
-
Add benzaldehyde (1.0 eq.) to the catalyst solution.
-
Add 1-(trimethylsiloxy)cyclohexene (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Presentation:
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | dr (syn/anti) | ee (syn, %) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 88 | 95:5 | 92 |
| 2 | p-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 97:3 | 95 |
| 3 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 92:8 | 90 |
| 4 | Benzaldehyde | Ketene silyl acetal of propiophenone | 82 | 85:15 | 88 |
Data is representative and may vary based on specific substrates and reaction conditions.[10][11]
Catalytic Cycle Visualization
The following diagram illustrates a generalized catalytic cycle for a Lewis acid-catalyzed reaction, such as the Diels-Alder reaction, using an in situ generated M-PyBox complex.
Caption: Generalized catalytic cycle for a PyBox-metal catalyzed reaction.
Conclusion and Future Outlook
The in situ generation of (S,S)-t-Bu-PyBox metal complexes provides a robust, efficient, and versatile platform for asymmetric catalysis. The protocols detailed herein for Diels-Alder and Mukaiyama-Aldol reactions serve as a foundation for researchers to explore a wide range of other transformations. The modularity of this approach, allowing for the facile exchange of both the metal center and reaction substrates, ensures its continued relevance in the rapid development of novel stereoselective methodologies. Further investigations into the use of less common metal precursors, such as iron and lanthanides, with in situ generated PyBox complexes are anticipated to unlock new catalytic reactivities and expand the synthetic chemist's toolkit.[12][13][14][15]
References
- Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines.
- Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands.
- Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. PMC - NIH.
- Chiral pybox metal complexes: Standard complexes, design principle of this study, and realization.
- Pybox-Iron(II) Spin-Crossover Complexes with Substituent Effects from the 4-Position of the Pyridine Ring (Pybox = 2,6-Bis(oxazolin-2-yl)pyridine). MDPI.
- Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyanation of Aldehydes.
- Iron bis(oxazoline)
- Asymmetric Catalysis (Enantioselective Catalysis)
- Synthesis of Asymmetric Iron-Pybox Complexes and Their Application to Aziridine Forming Reactions.
- Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyanation of Aldehydes.
- Combining Lanthanides with PyBox Ligands: A Simple Route to Circularly Polarized Light Emitters. Wiley Online Library.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. NIH.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Recent advances in catalytic asymmetric synthesis. PMC - PubMed Central.
- Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Chemistry.
- Zn(pybox)-Complex Catalyzed Asymmetric Aqueous Mukaiyama-Aldol Reactions. AWS.
- (S,S)-tBu-Pybox | 118949-63-6. Sigma-Aldrich.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals.
- Asymmetric Catalysis with Chiral Bis(oxazolinyl)phenyl Transition-metal Complexes. TCI Chemicals.
- Concise Synthesis of Conformationally Constrained Pybox Ligands.
- A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand.
- Zn(pybox)-complex-catalyzed Asymmetric Aqueous Mukaiyama-aldol Reactions. PubMed.
- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. NIH.
- Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia.
- Catalytic Methods in Asymmetric Synthesis: Advanced Materials, Techniques, and Applications.
- PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. MDPI.
- Catalytic Asymmetric Hetero-Diels−Alder Reactions of Ketones.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed.
- An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands.
- Zn-Proline catalyzed direct aldol reaction in aqueous media. RSC Publishing.
- Excited State Properties of Lanthanide(III) Complexes with a Nonadentate Bispidine Ligand. PMC - PubMed Central.
- Convenient Synthesis and Characterization of the Chiral Complexes cis- and trans-[Ru((SS) - Scilit. Scilit.
- Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol.
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- 8. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Improving enantioselectivity in (S,S)-t-Bu-PyBox catalyzed reactions
Technical Support Center: (S,S)-t-Bu-PyBox Catalyzed Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (S,S)-t-Bu-PyBox catalyzed reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the application of this versatile chiral ligand in asymmetric synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Low Enantioselectivity (ee)
Low enantiomeric excess (ee) is one of the most common challenges in asymmetric catalysis. Below, we address potential causes and provide systematic approaches to diagnose and resolve these issues.
Question 1: My reaction is yielding the desired product, but the enantioselectivity is significantly lower than reported in the literature. What are the primary factors I should investigate?
Answer: Several factors can contribute to suboptimal enantioselectivity. We recommend a systematic approach to troubleshooting, starting with the most common culprits: the catalyst's integrity, reaction parameters, and the purity of your reagents.
A logical workflow for troubleshooting low enantioselectivity is outlined below.
Caption: A general workflow for troubleshooting low enantioselectivity.
Question 2: How can I be certain my (S,S)-t-Bu-PyBox ligand and the resulting metal complex are pure and active?
Answer: The purity and structural integrity of your chiral ligand and the in-situ formed catalyst are paramount for achieving high enantioselectivity.
-
Ligand Purity: Impurities in the (S,S)-t-Bu-PyBox ligand can lead to the formation of catalytically active but non-selective or racemic species. It is crucial to use a highly pure ligand. If you are synthesizing the ligand in-house, ensure rigorous purification, typically by recrystallization or column chromatography. A scalable synthesis of the (S)-t-Bu-PyOx ligand has been reported, which may provide useful purification insights.[1]
-
Catalyst Formation and Handling: PyBox ligands coordinate with a metal center to form the active catalyst.[2] This is often done in situ. Ensure that the metal salt you are using is of high purity and anhydrous if the reaction is moisture-sensitive. For air or moisture-sensitive catalysts, it is essential to handle them under an inert atmosphere, such as in a glovebox.
-
Catalyst Activation: Some reactions may require a pre-activation step for the catalyst. Consult the specific literature procedure for your reaction to see if this is necessary.
Question 3: I've confirmed my catalyst is of high quality. What is the next parameter I should adjust to improve enantioselectivity?
Answer: Reaction temperature is a critical parameter that directly influences the energy difference between the diastereomeric transition states, which in turn dictates the enantioselectivity.
Generally, lower temperatures lead to higher enantioselectivity, as the reaction becomes more sensitive to small energy differences in the transition states. However, lowering the temperature can also significantly decrease the reaction rate.[3]
Experimental Protocol: Temperature Optimization Study
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).
-
Ensure all other parameters, such as concentrations, catalyst loading, and reaction time, are kept constant.
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
-
Plot a graph of ee versus temperature to identify the optimal condition.
| Temperature (°C) | Enantiomeric Excess (% ee) | Conversion (%) |
| 25 (RT) | 65 | 98 |
| 0 | 82 | 95 |
| -20 | 91 | 80 |
| -40 | 95 | 60 |
| -78 | 97 | 25 |
| Illustrative data based on general trends. |
Question 4: I've optimized the temperature, but the enantioselectivity is still not satisfactory. What should I investigate next?
Answer: The choice of solvent can have a profound impact on both the reactivity and selectivity of a reaction. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4] A solvent screen is often a crucial step in optimizing a new asymmetric reaction.
Experimental Protocol: Solvent Screening
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, diethyl ether).
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.
-
Monitor the reactions for conversion and, upon completion or after a fixed time, determine the enantiomeric excess.
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
| Solvent | Dielectric Constant | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Acetonitrile | 37.5 | 65 |
| Diethyl Ether | 4.3 | 88 |
| Illustrative data based on general trends. |
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Can the choice of Lewis acid in conjunction with the (S,S)-t-Bu-PyBox ligand affect the enantioselectivity?
Answer: Absolutely. The Lewis acid plays a crucial role in activating the substrate and forming the chiral catalytic complex. The nature of the Lewis acid, including the metal center and its counterion, can significantly influence the geometry of the transition state and, consequently, the enantioselectivity.
In some cases, changing the metal in a Lewis acid complex with the same chiral ligand can even lead to a reversal of enantioselectivity.[5][6] This highlights the intricate interplay between the ligand, metal, and substrate in determining the stereochemical outcome. It is often worthwhile to screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂, Zn(OTf)₂) to find the optimal combination for your specific reaction.[2]
Caption: The Lewis acid influences the formation and geometry of the chiral complex.
FAQ 2: My reaction is very sensitive to the substrate. Minor changes in the substrate structure lead to a dramatic drop in enantioselectivity. Is this normal?
Answer: Yes, this is a well-documented phenomenon in asymmetric catalysis.[7] The principle of "matched" and "mismatched" pairs applies, where the inherent facial bias of the substrate either complements or opposes the facial bias imposed by the chiral catalyst.
A catalyst that provides high enantioselectivity for one substrate may not be optimal for a structurally related one. The steric and electronic properties of the substrate are critical in how it interacts with the chiral pocket of the catalyst. If you are working with a range of substrates, it may be necessary to re-optimize the reaction conditions for each new substrate.
FAQ 3: I am observing the formation of side products, which is complicating the purification and potentially affecting the enantioselectivity. What are some common side reactions and how can I mitigate them?
Answer: The nature of side products is highly dependent on the specific reaction you are performing. However, some general strategies can be employed:
-
Lowering the Reaction Temperature: As discussed earlier, this can not only improve enantioselectivity but also suppress the formation of undesired byproducts that may have higher activation energies.
-
Adjusting Stoichiometry: Carefully controlling the stoichiometry of your reagents can minimize side reactions. For example, using a slight excess of one reagent might be necessary to drive the reaction to completion, but a large excess could lead to unwanted pathways.
-
Additives: In some cases, the addition of a co-catalyst or an additive can suppress side reactions. For instance, in some aldol reactions, the presence of a mild base can be crucial.
-
Moisture and Air Control: For reactions sensitive to moisture or air, ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also be beneficial.[4]
FAQ 4: Can I use computational modeling to predict the outcome of my reaction and guide my optimization efforts?
Answer: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an increasingly powerful tool for understanding and predicting the outcomes of asymmetric reactions.[8] These methods can be used to:
-
Model the structures of diastereomeric transition states.
-
Calculate the energy differences between these transition states to predict the major enantiomer and the expected ee.
-
Elucidate the reaction mechanism and identify key catalyst-substrate interactions.
While access to computational resources and expertise is required, these studies can provide invaluable insights and rationalize experimental observations, ultimately accelerating the optimization process.[9][10]
References
-
ResearchGate. (n.d.). Applications of Pybox Complexes in Asymmetric Catalysis | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines | Organometallics. Retrieved from [Link]
-
PubMed Central. (n.d.). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Retrieved from [Link]
-
Unknown. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Asymmetric Iron–Pybox Complexes and Their Application to Aziridine Forming Reactions. Retrieved from [Link]
-
ACS Publications. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F | Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2021). Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex. Retrieved from [Link]
-
Unknown. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Origin of Enantioselectivity Reversal in Lewis Acid-Catalysed Michael Additions Relying on the Same Chiral Source. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
PubMed Central. (n.d.). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonyl–PYBOX Ligands Enable Kinetic Resolution of α‐Tertiary Azides by CuAAC | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lewis-Acid Mediated Reactivity in Single-Molecule Junctions - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones | Request PDF. Retrieved from [Link]
-
ACS Publications. (2001). Concise Synthesis of Conformationally Constrained Pybox Ligands | The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper- Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. Retrieved from [Link]
-
PubMed. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. Retrieved from [Link]
-
Cambridge Open Engage. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions | Catalysis | ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper–Bis(oxazoline)-Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT calculations for poisoning of (t‐Bu‐PyBOX)‐Pt²⁺ complex by enamines. | Download Scientific Diagram. Retrieved from [Link]
-
PubMed Central. (n.d.). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved catalytic performance and molecular insight for lipoxygenase from Enterovibrio norvegicus via directed evolution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
-
YouTube. (2023). Aldol Condensation Worked Practice Questions + TRICK!. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones | Organometallics. Retrieved from [Link]
-
PubMed. (2019). Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes. Retrieved from [Link]
-
Helvetica Chimica Acta. (2007). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? - Thoughts and Experiments Pointing to an Altern. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective three-component reaction with box and pybox ligands. Retrieved from [Link]
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Technical Support Center: Optimizing Asymmetric Synthesis with (S,S)-t-Bu-PyBox
Welcome to the technical support center for the utilization of (S,S)-t-Bu-PyBox in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and enantioselectivities. Here, we will delve into common challenges and provide practical, evidence-based solutions in a question-and-answer format. Our focus is not just on what to do, but why a particular approach is effective, grounding our advice in established mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (S,S)-t-Bu-PyBox and why is it used in asymmetric catalysis?
(S,S)-t-Bu-PyBox is a C₂-symmetric chiral ligand belonging to the pyridine-2,6-bis(oxazoline) family, commonly referred to as PyBox ligands. The "t-Bu" specifies the bulky tert-butyl groups on the oxazoline rings, which are crucial for creating a well-defined chiral environment around the metal center.
Key Features:
-
Tridentate Coordination: The PyBox ligand coordinates to a metal center in a meridional fashion through its three nitrogen atoms (one pyridine and two oxazoline nitrogens). This rigid coordination geometry is a key factor in its ability to induce high levels of stereocontrol.[1][2]
-
C₂ Symmetry: This symmetry simplifies the analysis of reaction intermediates and transition states by reducing the number of possible diastereomeric pathways, often leading to higher enantioselectivity.[1]
-
Steric Influence: The bulky tert-butyl groups effectively shield two quadrants of the metal's coordination sphere, directing the approach of substrates and leading to the preferential formation of one enantiomer.
It is widely employed in a variety of metal-catalyzed asymmetric reactions, including hydrosilylations, Michael additions, Diels-Alder reactions, and C-H aminations.[2][3][4]
Q2: How do I prepare the active catalyst from the (S,S)-t-Bu-PyBox ligand?
The active catalyst is typically formed in situ by reacting the (S,S)-t-Bu-PyBox ligand with a suitable metal precursor. The choice of metal salt is dictated by the specific reaction you are performing.
General Protocol for in situ Catalyst Formation:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation by oxygen or moisture.
-
Solvent Choice: Select a dry, degassed solvent that is appropriate for your reaction.
-
Mixing: In a flame-dried flask, dissolve the (S,S)-t-Bu-PyBox ligand in the chosen solvent.
-
Addition of Metal Salt: Add the metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂, RuCl₂(PPh₃)₃) to the ligand solution.
-
Stirring: Allow the mixture to stir at room temperature for a specified period (typically 30 minutes to a few hours) to ensure complete complexation. The formation of the complex is often indicated by a color change.
For some reactions, pre-formed and isolated catalysts are used. These are often prepared by reacting the ligand with the metal salt and then purifying the resulting complex.[1]
Q3: What are the typical storage and handling conditions for (S,S)-t-Bu-PyBox and its metal complexes?
Ligand: The (S,S)-t-Bu-PyBox ligand itself is generally a stable, crystalline solid. However, it is good practice to store it in a cool, dry place, preferably in a desiccator.
Metal Complexes: The stability of the metal complexes can vary significantly.[5][6]
-
Air and Moisture Sensitivity: Many catalytically active complexes are sensitive to air and moisture. It is crucial to handle them under an inert atmosphere.
-
Light Sensitivity: Some complexes may be light-sensitive. Storing them in amber vials or in the dark is recommended.
-
Thermal Stability: While many complexes are stable at room temperature, long-term storage at lower temperatures (e.g., in a freezer) can prolong their shelf life.
Always refer to the supplier's safety data sheet (SDS) and any relevant literature for specific storage and handling instructions for the particular metal complex you are using.
Section 2: Troubleshooting Guide - Low Yield & Enantioselectivity
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.
Problem 1: Low or No Product Yield
A low or non-existent yield is a common issue that can stem from several factors, from catalyst activity to reaction conditions.
Q: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I fix this?
A: A systematic investigation is key to diagnosing the root cause. Here’s a workflow to follow:
Troubleshooting Workflow for Low Yield
Caption: Key experimental variables that influence enantioselectivity.
Strategies for Improving Enantioselectivity:
-
Temperature Optimization:
-
Causality: The energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Lowering the reaction temperature can amplify this small energy difference, favoring the pathway to the major enantiomer.
-
Action: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this will likely increase the required reaction time.
-
-
Solvent Screening:
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Action: Screen a range of solvents. Non-coordinating, non-polar solvents often provide higher enantioselectivity as they are less likely to interfere with the catalyst-substrate interaction.
-
-
Ligand Modification:
-
Causality: The steric and electronic properties of the PyBox ligand are paramount for enantiocontrol. [7] * Action: If possible, consider using a PyBox ligand with different substituents on the oxazoline rings or the pyridine backbone. For example, changing from tert-butyl to isopropyl or phenyl groups can alter the shape of the chiral pocket and may improve enantioselectivity for your specific substrate.
-
-
Substrate Considerations:
-
Causality: The structure of the substrate itself plays a critical role. A substrate with minimal steric differentiation may be difficult to resolve kinetically.
-
Action: While often not feasible, understanding how the substrate interacts with the catalyst can provide insight. In some cases, modifying the substrate (e.g., by introducing a bulkier protecting group) can enhance the steric interactions that govern enantioselectivity.
-
Experimental Protocol: Screening for Optimal Conditions
A systematic approach is crucial for optimizing your reaction. Here is a general protocol for screening reaction parameters:
-
Establish a Baseline: Run the reaction using the literature conditions or your initial experimental setup to establish a baseline for yield and ee.
-
Vary One Parameter at a Time: To isolate the effect of each variable, change only one parameter per experiment (e.g., temperature, solvent, or catalyst loading).
-
Analyze and Iterate: Analyze the results of each experiment and use that information to guide your next set of experiments. For instance, if lowering the temperature improves ee, you may want to try an even lower temperature.
Data Summary Table for Optimization:
| Entry | Ligand | Metal Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S,S)-t-Bu-PyBox | Cu(OTf)₂ | CH₂Cl₂ | 25 | 85 | 70 |
| 2 | (S,S)-t-Bu-PyBox | Cu(OTf)₂ | CH₂Cl₂ | 0 | 82 | 85 |
| 3 | (S,S)-t-Bu-PyBox | Cu(OTf)₂ | Toluene | 0 | 75 | 92 |
| 4 | (S,S)-iPr-PyBox | Cu(OTf)₂ | Toluene | 0 | 78 | 88 |
This structured approach will allow you to efficiently identify the optimal conditions for your specific transformation.
Section 3: Product Purification
Q: I have a good yield and ee, but I am having trouble purifying my product from the catalyst. What are some effective purification strategies?
A: Removing the metal catalyst and ligand from the reaction mixture is a critical final step.
Purification Techniques:
-
Silica Gel Chromatography: This is the most common method for purifying organic compounds. [8] * Pro-Tip: The polarity of the PyBox ligand and its metal complexes can sometimes cause them to co-elute with the product. To mitigate this, you can try:
- Pre-treatment: Pass the crude reaction mixture through a short plug of silica gel with a non-polar eluent to remove the bulk of the catalyst before performing a more careful chromatographic separation.
- Solvent System Modification: Adding a small amount of a coordinating solvent like triethylamine or ammonia to the eluent can help to displace the catalyst from the silica and improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. [8]The key is to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the catalyst remains soluble.
-
Extraction: A liquid-liquid extraction can sometimes be used to remove the catalyst. For instance, washing the organic layer with an aqueous solution of a chelating agent (like EDTA) can help to sequester the metal ion.
By systematically addressing these common issues, you can significantly improve the outcomes of your asymmetric syntheses using (S,S)-t-Bu-PyBox.
References
-
Meggers, E., et al. (2020). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Cornejo, A., et al. (2011). Optimized Conditions for the Synthesis of Pybox Ligands with Zinc Triflate in Toluene. Molecules. Available at: [Link]
-
Li, Y., et al. (2022). PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. Molecules. Available at: [Link]
-
Alonso, D. A., et al. (2018). Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. European Journal of Organic Chemistry. Available at: [Link]
-
Pelletier, G., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pelletier, G., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Bisoxazoline ligand. Available at: [Link]
-
Zhang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
-
Gosh, S., et al. (2019). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of polymer supported PYBOX derivatives through different. Available at: [Link]
-
Corma, A., et al. (2006). Immobilizing a single pybox ligand onto a library of solid supports. Journal of Catalysis. Available at: [Link]
-
Fu, G. C., et al. (2007). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Organic Syntheses. Available at: [Link]
-
Engle, K. M., et al. (2019). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Inorganic Chemistry. Available at: [Link]
-
Davies, I. W., et al. (2001). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry. Available at: [Link]
-
You, S.-L., et al. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Meggers, E., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure of various pybox ligands. Available at: [Link]
-
Arnold, P. L., et al. (2022). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. Chemical Science. Available at: [Link]
-
Starha, P., et al. (2022). Stability of a half-sandwich Os(ii) complex with indomethacin-functionalized ligand in the presence of carboxypeptidase A. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). DFT calculations for poisoning of (t-Bu-PyBOX)-Pt²⁺ complex by enamines. Available at: [Link]
Sources
- 1. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines [organic-chemistry.org]
- 5. Stabilization of reactive rare earth alkyl complexes through mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of a half-sandwich Os(ii) complex with indomethacin-functionalized ligand in the presence of carboxypeptidase A - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Effect of solvent on (S,S)-t-Bu-PyBox catalyzed enantioselectivity
Welcome to the technical support guide for optimizing enantioselectivity in reactions catalyzed by (S,S)-t-Bu-PyBox metal complexes. This document is designed for researchers, chemists, and process development professionals who are leveraging this privileged chiral ligand in asymmetric synthesis. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters—specifically the choice of solvent—and stereochemical outcomes. Our goal is to empower you to troubleshoot effectively and rationally design your experiments for maximal enantioselectivity.
Introduction: The Critical Role of the Solvent
In asymmetric catalysis, the chiral ligand-metal complex is rightfully seen as the heart of the transformation, dictating the stereochemical environment. However, the solvent is far from a passive medium. It is an active participant that can profoundly influence the catalyst's structure, stability, and reactivity, ultimately determining both the yield and the enantiomeric excess (ee) of the product.[1][2] Solvent molecules can interact with the catalyst, substrate, and transition states through a variety of non-covalent interactions, including coordination to the metal center, hydrogen bonding, and dipole-dipole interactions.[1] These subtle forces can alter the energy landscape of the catalytic cycle, favoring one diastereomeric transition state over the other.
For Lewis acid catalysts like Copper-(S,S)-t-Bu-PyBox, the solvent's role is particularly critical. Coordinating solvents can compete with the substrate for binding sites on the copper center, potentially altering the catalyst's Lewis acidity and the geometry of the catalyst-substrate complex.[3][4] Conversely, non-coordinating solvents may allow for a more rigid and well-defined chiral pocket, but could suffer from solubility or reaction rate issues. Understanding this interplay is key to troubleshooting and optimization.
Part 1: Troubleshooting Guide - Low Enantioselectivity
This section addresses one of the most common issues encountered in the field: suboptimal enantiomeric excess. We will explore potential causes rooted in solvent choice and provide actionable solutions.
Q1: My Cu-(S,S)-t-Bu-PyBox catalyzed conjugate addition gives high conversion but low ee (<50%). I'm using THF as the solvent. What could be the problem and how do I fix it?
A1: This is a classic scenario where a coordinating solvent may be interfering with the stereodetermining step.
Underlying Causality: Tetrahydrofuran (THF) is a Lewis basic, coordinating solvent. The oxygen lone pairs in THF can coordinate to the open sites on the copper(II) center.[4] This coordination can have several negative consequences:
-
Flexible Catalyst Geometry: Solvent coordination can lead to a more dynamic and less well-defined catalyst structure. For high enantioselectivity, the PyBox ligand must create a rigid chiral environment that forces the substrate to approach from a specific trajectory. If solvent molecules are constantly associating and dissociating, this rigidity is compromised.
-
Competition with Substrate: The Michael acceptor (your enone, for example) needs to coordinate to the copper center to be activated for nucleophilic attack. A high concentration of a coordinating solvent like THF can competitively inhibit this crucial binding step. This may lead to a non-catalyzed or background reaction that is not enantioselective, lowering the overall ee.
-
Altered Lewis Acidity: The Lewis acidity of the copper center is modulated by its coordination sphere. Solvent coordination can decrease the metal's Lewis acidity, affecting the rate and mechanism of the reaction, sometimes to the detriment of enantioselectivity.
Troubleshooting Steps & Solutions:
-
Switch to a Non-Coordinating Solvent: The most direct solution is to switch to a less coordinating solvent. Aromatic hydrocarbons (Toluene, Benzene) or halogenated solvents (Dichloromethane (DCM), 1,2-Dichloroethane (DCE)) are excellent starting points. These solvents are less likely to compete for coordination sites on the copper catalyst, allowing the chiral ligand to exert maximum control.
-
Consider Ethereal Solvents with More Steric Hindrance: If solubility is an issue in hydrocarbon or halogenated solvents, consider an ethereal solvent with greater steric bulk around the oxygen atom, which reduces its coordinating ability. Solvents like Diethyl ether (Et₂O) or tert-butyl methyl ether (TBME) are often superior choices to THF for this reason. In a study on the copper-catalyzed conjugate addition of Grignard reagents, TBME was found to be an excellent solvent, providing high enantioselectivities.[1]
-
Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can often enhance enantioselectivity. Lower temperatures increase the energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to a higher preference for the pathway that forms the major enantiomer.
Q2: I performed a solvent screen for my reaction and the results are inconsistent. A polar solvent like acetonitrile gave a better ee than a non-polar one like toluene, which contradicts typical advice. Why might this be happening?
A2: While the general advice is to start with non-coordinating solvents, there is no universal "best" solvent. The optimal choice is highly dependent on the specific substrate and reaction type. An "anomalous" result like this points to more complex substrate-catalyst-solvent interactions.
Underlying Causality:
-
Transition State Stabilization: The enantioselectivity is determined by the relative energies of the two diastereomeric transition states leading to the R and S products. It is possible that for your specific substrate, the transition state leading to the major enantiomer is more polar than the one leading to the minor enantiomer. In such a case, a more polar solvent like acetonitrile (CH₃CN) could preferentially stabilize this transition state, increasing the energy gap and thus the enantioselectivity.
-
Catalyst Aggregation: In non-polar solvents, catalyst complexes can sometimes aggregate, leading to species with different reactivity and selectivity. A moderately coordinating solvent like CH₃CN might help to maintain a monomeric, catalytically active species in solution, leading to better and more reproducible results.
-
Substrate Solubility and Presentation: The solvent must effectively dissolve the substrate and allow it to be presented to the catalyst in the correct orientation. It's possible that in toluene, your substrate adopts a conformation that is unfavorable for chiral recognition by the Cu-PyBox complex.
Troubleshooting Steps & Solutions:
-
Systematic Solvent Screening: Your initial screen was a good first step. Now, expand it based on this new information. Screen a wider range of polar aprotic solvents (e.g., Acetone, DMF, DMSO) and compare them to a broader set of non-polar and weakly coordinating solvents (e.g., DCM, DCE, Et₂O, TBME).
-
Analyze the Data: Look for trends. Does ee correlate with solvent polarity (dielectric constant), coordinating ability, or other solvent parameters? This analysis can provide mechanistic insight.
-
Consider Additives: Sometimes, small amounts of additives can have a large effect. For instance, in some cases, a protic additive like an alcohol can participate in hydrogen bonding in the transition state, enhancing organization and selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the ideal starting point for solvent selection in a new (S,S)-t-Bu-PyBox catalyzed reaction?
A3: For copper-catalyzed reactions involving the (S,S)-t-Bu-PyBox ligand, a non-coordinating, non-polar solvent is generally the best starting point. Toluene or Dichloromethane (DCM) are excellent initial choices. They are unlikely to interfere with catalyst-substrate binding and often provide a good balance of solubility and reactivity. Ethereal solvents like diethyl ether or TBME are also strong candidates, particularly for reactions involving organometallic reagents. Avoid highly coordinating solvents like THF, DMF, or DMSO in your initial screens unless you have a specific reason to believe they will be beneficial.
Q4: Can the solvent actually reverse the enantioselectivity of the reaction?
A4: While a complete reversal of enantioselectivity (e.g., from 90% ee for the R-enantiomer to 90% ee for the S-enantiomer) by simply changing the solvent is rare for a given catalyst, it is not impossible. More commonly, different solvents can lead to significant shifts in ee, sometimes even causing a switch in the major enantiomer, albeit often with low selectivity (e.g., from 30% ee (R) to 20% ee (S)). This can happen if the solvent fundamentally alters the reaction mechanism or the geometry of the rate-determining transition state. For instance, a coordinating solvent might favor a five-coordinate copper intermediate, while a non-coordinating solvent favors a four-coordinate one, and these two intermediates could lead to opposite stereochemical outcomes.
Q5: How does water content in the solvent affect the reaction?
A5: Water can be highly detrimental. As a protic, coordinating species, it can:
-
Deactivate the Catalyst: Water can coordinate strongly to the Lewis acidic copper center, inhibiting substrate binding.
-
Hydrolyze Reagents: It can react with sensitive reagents, such as Grignard reagents or silyl enol ethers.
-
Alter the Reaction Pathway: Water can protonate enolates or other intermediates, leading to side reactions.
It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Part 3: Data Presentation & Experimental Protocols
Data Summary: Solvent Effects on a Cu-(S,S)-t-Bu-PyBox Catalyzed Reaction
To illustrate the profound impact of solvent choice, consider the following data from a copper-catalyzed enantioselective hydrophosphinylation of an ethynylazaarene. While not a conjugate addition, this reaction is also catalyzed by a Cu-(S,S)-t-Bu-PyBox system and the principles of solvent effects are directly transferable.
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 65 | 45 |
| 2 | CH₃CN | 25 | 71 | 52 |
| 3 | DCE | 25 | 82 | 60 |
| 4 | DCE | 0 | 56 | 85 |
Data adapted from a study on Cu-catalyzed hydrophosphinylation.
Analysis:
-
This data clearly shows that 1,2-dichloroethane (DCE) provided the best combination of yield and enantioselectivity at room temperature.
-
The trend suggests that more polar, weakly coordinating solvents (DCE > CH₃CN > Toluene) are beneficial for this specific transformation.
-
Crucially, lowering the temperature in the best solvent (DCE) from 25 °C to 0 °C resulted in a dramatic increase in enantioselectivity from 60% to 85% ee, highlighting the synergy between solvent choice and temperature optimization.
Detailed Protocol: General Procedure for Solvent Screening
This protocol provides a robust workflow for efficiently screening solvents to optimize the enantioselectivity of a generic Cu-(S,S)-t-Bu-PyBox catalyzed reaction.
1. Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the copper(I) or copper(II) salt (e.g., Cu(OTf)₂, 0.05 mmol, 1.0 eq).
-
Add the (S,S)-t-Bu-PyBox ligand (0.055 mmol, 1.1 eq).
-
Add 1.0 mL of the anhydrous solvent to be screened (e.g., Toluene).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation. The solution should become homogeneous and colored (often green or blue for Cu(II)).
2. Reaction Execution:
-
Cool the flask containing the pre-formed catalyst to the desired reaction temperature (e.g., 0 °C).
-
In a separate flame-dried flask, prepare a solution of the Michael acceptor (e.g., cyclohexenone, 1.0 mmol, 20 eq) in 3.0 mL of the same anhydrous solvent.
-
Add the Michael acceptor solution to the catalyst solution via syringe.
-
Begin dropwise addition of the nucleophile (e.g., a 1.0 M solution of a Grignard reagent in Et₂O, 1.2 mmol, 24 eq) over a period of 30 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC/MS.
3. Work-up and Analysis:
-
Once the reaction is complete, quench it by slowly adding 5 mL of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.
4. Screening Workflow:
-
Set up parallel reactions using this protocol, changing only the solvent in each run (e.g., Toluene, DCM, Et₂O, TBME, CH₃CN).
-
Maintain all other parameters (temperature, concentration, reaction time, stoichiometry) constant to ensure a valid comparison.
Part 4: Visualization of Key Concepts
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting flowchart for low enantioselectivity.
Conceptual Model: Solvent Influence on Catalyst-Substrate Interaction
Caption: Solvent coordination competes with substrate binding.
References
-
Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3313-3329. [Link]
-
Li, Y., et al. (2023). Asymmetric copper-catalyzed hydrophosphinylation of ethynylazaarenes to access P-chiral 2-azaaryl-ethylphosphine oxides. Chemical Science, 14(10), 2639-2645. [Link]
-
Wei, C., & Li, C. J. (2002). Enantioselective direct-addition of terminal alkynes to imines catalyzed by copper(I)pybox complex in water and in toluene. Journal of the American Chemical Society, 124(20), 5638–5639. [Link]
-
López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(40), 12784–12785. [Link]
-
Rizzato, S., et al. (2019). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. Molecules, 24(16), 2998. [Link]
-
Feringa, B. L., et al. (2005). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 102(51), 18367-18370. [Link]
-
Evans, D. A., et al. (2000). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society, 122(33), 7936-7949. [Link]
-
Legnani, L., et al. (2020). Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Beilstein Journal of Organic Chemistry, 16, 258-292. [Link]
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Legault, C. Y. (2021). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Molecules, 26(24), 7621. [Link]
-
Anthony, A. C., & Legg, J. I. (2021). Non-Covalent Interactions of the Lewis Acids Cu–X, Ag–X, and Au–X (X = F and Cl) with Nine Simple Lewis Bases B: A Systematic Investigation of Coinage–Metal Bonds by Ab Initio Calculations. Molecules, 26(3), 717. [Link]
-
Organic Chemistry Portal. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. [Link]
-
Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1021-1027. [Link]
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Houk, K. N., et al. (2023). Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. Chemical Science, 14(1), 123-132. [Link]
-
Chelucci, G. (2018). Enantioselectivity switch in copper-catalyzed conjugate addition reactions under the influence of a chiral N-heterocyclic carbene–silver complex. RSC Advances, 8(3), 1369-1372. [Link]
-
Zhou, J., et al. (2016). Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts. Journal of the American Chemical Society, 138(3), 742-745. [Link]
-
Che, C. M., et al. (2017). Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes. Journal of the American Chemical Society, 139(4), 1488-1491. [Link]
-
Du, Y., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(5), 854-865. [Link]
-
Buchwald, S. L., et al. (2022). Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols. Journal of the American Chemical Society, 144(1), 485-495. [Link]
-
Legnani, L., et al. (2012). Enantioselective one-pot conjugate addition of grignard reagents to cyclic enones followed by amidomethylation. The Journal of Organic Chemistry, 77(1), 760-765. [Link]
-
Feringa, B. L., et al. (2004). Copper-catalyzed enantioselective conjugate addition of grignard reagents to acyclic enones. Journal of the American Chemical Society, 126(40), 12784-12785. [Link]
-
Hunt, A. J., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Journal of Chemical Education, 99(12), 4075-4082. [Link]
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Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3313-3329. [Link]
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- 2. Copper-catalyzed enantioselective conjugate addition of grignard reagents to acyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for (S,S)-t-Bu-PyBox Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing asymmetric catalysis using (S,S)-t-Bu-PyBox ligands. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Temperature is one of the most critical parameters influencing both the stereochemical outcome and the efficiency of a reaction. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during your experiments and links them directly to temperature as a potential root cause.
Q1: My enantioselectivity (% ee) is disappointingly low. How can temperature be the culprit and what should I do?
A1: The Cause-and-Effect Relationship
Low enantioselectivity is a common hurdle and is fundamentally linked to the thermodynamics of the catalytic cycle. The chiral (S,S)-t-Bu-PyBox metal complex forms two diastereomeric transition states with the prochiral substrate, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The enantiomeric excess (% ee) you observe is a direct consequence of the difference in the activation free energies (ΔΔG‡) between these two competing pathways.
The relationship is governed by the equation: ΔΔG‡ = -RT ln(k_major/k_minor) .
A key principle in asymmetric catalysis is that lowering the reaction temperature often enhances enantioselectivity.[1] This is because the entropic term (TΔS‡) in the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡) is diminished at lower temperatures. Consequently, the difference in activation enthalpy (ΔΔH‡) becomes the dominant factor controlling selectivity. A lower temperature amplifies the energetic difference between the two diastereomeric transition states, leading to a more pronounced preference for the lower-energy pathway and, thus, a higher % ee.[2]
However, it's crucial to recognize that the effect of temperature is not always linear and in rare cases, a reversal of enantioselectivity at different temperatures has been observed.[3]
Solution: Systematic Temperature Screening
To resolve low enantioselectivity, a systematic temperature screening study is the most reliable approach.[4][5] This involves running a series of identical experiments in parallel while varying only the temperature.
Q2: I lowered the temperature and my % ee improved, but the reaction is now extremely slow or has stalled completely. What's the next step?
A2: The Rate vs. Selectivity Trade-Off
This is a classic trade-off in chemical kinetics. While lower temperatures are thermodynamically favorable for selectivity, they are kinetically unfavorable for the reaction rate. According to the Arrhenius equation, the reaction rate constant decreases exponentially as the temperature is lowered. You have likely dropped below the necessary activation energy threshold for the reaction to proceed at a practical rate.
Solutions:
-
Identify the Optimal Temperature "Sweet Spot": Your screening data should reveal a temperature that provides the best balance of high enantioselectivity and an acceptable reaction time. It is not always necessary to run the reaction at the lowest possible temperature if a slightly higher temperature gives a good yield and a still excellent % ee in a much shorter time.
-
Prolong the Reaction Time: If a specific low temperature gives an outstanding % ee, the simplest solution is often to let the reaction run for a longer period (e.g., 24-72 hours), provided the catalyst and reagents are stable under these conditions.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes increase the reaction rate at lower temperatures without negatively impacting the selectivity. This should be tested empirically.
-
Solvent Modification: The choice of solvent can influence both solubility and reaction kinetics at low temperatures.[4] Ensure your reactants are fully dissolved. If solubility is an issue, consider screening alternative solvents that have lower freezing points and better solvating properties for your system.
Q3: My results are inconsistent between runs, even when I set the same temperature. Why is this happening?
A3: The Importance of Precise Temperature Control
Inconsistent results often point to poor temperature control. The energy difference (ΔΔG‡) that dictates enantioselectivity can be very small (a difference of just 1.7 kcal/mol corresponds to ~95% ee at room temperature). Therefore, even minor fluctuations in the reaction temperature can lead to significant variations in the final % ee.
Solutions:
-
Use a Cryostat: For temperatures below 0 °C, a circulating cooling bath (cryostat) is superior to static cooling baths (e.g., ice, dry ice/acetone). A cryostat provides a constant and uniform temperature throughout the reaction.
-
Ensure Proper Insulation: Insulate your reaction vessel well to minimize heat exchange with the environment. A Dewar flask or a vacuum-jacketed vessel is ideal.
-
Monitor the Internal Temperature: The temperature of the cooling bath may not be the same as the internal temperature of the reaction mixture, especially during additions or if the reaction is exothermic. Place a calibrated thermometer or thermocouple directly into the reaction mixture for accurate monitoring.
-
Consistent Thermal History: Ensure the pre-cooling of the reactor and the addition of reagents are performed consistently across all runs to avoid temperature spikes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature range for optimizing a new reaction with an (S,S)-t-Bu-PyBox catalyst?
A good starting point is to run initial test reactions at three key temperatures: room temperature (~20-25 °C), 0 °C, and a significantly lower temperature like -40 °C or -78 °C.[4] This will quickly give you a sense of the system's sensitivity to temperature and guide further, more detailed screening in the most promising range.
Q2: Can temperature affect the formation or stability of the active catalyst?
Yes. The active catalyst is a complex formed in situ between the (S,S)-t-Bu-PyBox ligand and a metal salt (e.g., Cu(OTf)₂, Fe(OTf)₂, etc.). The efficiency and even the structure of this complex formation can be temperature-dependent. Some protocols require a "pre-stirring" or "aging" period for the ligand and metal salt at a specific temperature before the substrate is added to ensure the active catalyst is fully formed. Running the reaction at a temperature where the catalyst is unstable or not optimally formed will lead to poor results.
Q3: Are there any situations where a higher temperature might improve results?
While less common for improving enantioselectivity, there are scenarios where a higher temperature might be necessary. If the reaction has a very high activation energy, it may not proceed at all at low temperatures. In such cases, a compromise must be made, and the reaction is run at the lowest temperature that still provides a reasonable rate. Additionally, some reactions can exhibit complex, non-Arrhenius behavior where the rate does not follow a simple inverse relationship with temperature, sometimes due to changes in the rate-determining step or catalyst aggregation state.[3][6]
Data Presentation
Table 1: Example Data from a Temperature Screening Study for a Generic PyBox-Catalyzed Reaction
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | 25 (Room Temp) | 4 | >99 | 65 |
| 2 | 0 | 12 | >99 | 88 |
| 3 | -20 | 24 | 95 | 94 |
| 4 | -40 | 24 | 70 | 97 |
| 5 | -78 | 48 | 25 | >99 |
This hypothetical data illustrates the typical trend: as temperature decreases, enantioselectivity increases, but at the cost of a lower reaction rate and conversion.
Experimental Protocols
Protocol 1: Conducting a Systematic Temperature Screening Study
Objective: To identify the optimal temperature for maximizing enantiomeric excess (% ee) while maintaining a practical reaction rate.[4][5]
Methodology:
-
Setup: Prepare a series of identical reaction vials or flasks. For consistency, ensure each vessel contains the same stir bar and is charged with the (S,S)-t-Bu-PyBox ligand and metal salt under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the solvent to each vessel.
-
Temperature Equilibration: Place each reaction vessel in a separate, precisely controlled cooling bath (e.g., cryostats set to 0 °C, -20 °C, -40 °C, and -60 °C). Allow the solutions to stir at these temperatures for at least 15-20 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Add the substrate to each vessel simultaneously (if possible) or in a rapid, consistent sequence. If one of the reagents is a liquid, it should also be pre-cooled before addition.
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 12h, 24h) by taking small, quenched aliquots for analysis by an appropriate method (e.g., TLC, GC, LC-MS).
-
Analysis: Once the reaction at the highest temperature has reached completion (or after a pre-determined maximum time), quench all reactions. Purify the product and analyze the enantiomeric excess for each temperature point using chiral HPLC or SFC.
-
Evaluation: Plot % ee vs. Temperature and Conversion vs. Temperature to visually identify the optimal balance of selectivity and efficiency.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Diagram 2: Experimental Workflow for Temperature Optimization
Caption: A workflow for systematic temperature optimization experiments.
References
- Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal. Benchchem.
- Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones | Request PDF.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Guidelines and methodologies in asymmetric synthesis and c
- Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis. Benchchem.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes.
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
- Screening for generality in asymmetric catalysis.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society. American Chemical Society.
- Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temper
- (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- Screening for Generality in Asymmetric Catalysis.
- Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. PubMed.
- Temperature-Dependent Kinetics of the Reaction of the Criegee Intermedi
- Mechanism of plasmon-induced catalysis of thiols and the impact of reaction conditions. Source not specified.
- (PDF) Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex.
- Plasmon-assisted click chemistry at low temperature: an inverse temperature effect on the reaction rate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Temperature-Dependent Kinetics of the Reaction of the Criegee Intermediate CH2OO with Pyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst deactivation pathways for (S,S)-t-Bu-PyBox-iron complexes
Welcome to the technical support center for (S,S)-t-Bu-PyBox-iron catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying catalyst deactivation pathways. By providing in-depth explanations and actionable protocols, we aim to help you optimize your reactions and achieve reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding (S,S)-t-Bu-PyBox-iron complex-catalyzed reactions.
Q1: My reaction has stalled or is showing low conversion. What are the likely causes?
A stalled reaction or low conversion is often the first sign of catalyst deactivation. The primary suspects are:
-
Oxidation of the Iron Center: The active Fe(II) species can be oxidized to the less active Fe(III) state, particularly in the presence of air or oxidizing impurities.[1] Bulky ligands like t-Bu-PyBox are designed to shield the iron center, but this protection is not absolute.
-
Formation of Inactive Bis(chelate) Complexes: Under certain conditions, especially with prolonged reaction times, two PyBox ligands can coordinate to a single iron center, forming a catalytically inactive [(S,S)-t-Bu-PyBox]₂Fe complex.[1] This is a known competing deactivation pathway.[1][2]
-
Ligand Degradation: The PyBox ligand itself can degrade under harsh reaction conditions, although it is generally robust. This is a less common but possible cause.
-
Inhibition by Substrates or Byproducts: Certain functional groups on your substrate or accumulating reaction byproducts may coordinate to the iron center and inhibit catalysis.
Q2: I'm observing a sudden drop in enantioselectivity. Why is this happening?
A loss of enantioselectivity can be linked to several factors:
-
Formation of Achiral Iron Species: If the chiral ligand dissociates or degrades, achiral iron species may form, leading to a racemic or less enantioselective background reaction.
-
Change in the Active Catalyst Structure: The coordination sphere of the iron can be altered by solvent molecules, additives, or impurities, which can impact the chiral environment and, consequently, the enantioselectivity.
-
Multiple Active Species: There might be more than one catalytically active species in solution, each with different selectivity. The relative concentration of these species can change over the course of the reaction, leading to a drop in the overall enantiomeric excess (ee).
Q3: My catalyst seems to be precipitating out of the reaction mixture. What does this indicate?
Precipitation is a strong indicator of the formation of insoluble, inactive species. This could be due to:
-
Formation of Inactive Dimers or Aggregates: Deactivated catalyst species, such as the bis(chelate) complex or iron oxides, can have lower solubility and precipitate from the reaction medium.[3][4]
-
Solvent Effects: The choice of solvent is crucial. A solvent that poorly solubilizes the active catalyst or any of the intermediates in the catalytic cycle can lead to precipitation and a shutdown of the reaction.
In-Depth Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity Over Time
You observe that your reaction starts well but slows down significantly or stops before reaching completion. This suggests a gradual deactivation process.
-
Reaction Monitoring:
-
Take aliquots from the reaction mixture at regular intervals.
-
Analyze by an appropriate method (e.g., GC, HPLC, NMR) to quantify the conversion and enantioselectivity over time. A plateau in conversion indicates catalyst death.
-
-
Visual Inspection:
-
Observe the reaction mixture for any color changes or the formation of a precipitate. A change from the typical color of the active catalyst complex can signal a change in the iron's oxidation state or coordination environment.
-
-
Spectroscopic Analysis of the Deactivated Catalyst (for advanced diagnosis):
| Potential Cause | Explanation | Mitigation Strategy |
| Oxidation of Fe(II) to Fe(III) | The active Fe(II) catalyst is sensitive to oxidation by air or impurities in reagents and solvents. Fe(III) complexes are generally less active Lewis acids in these catalytic systems.[1] | Degas all solvents and reagents. Use Schlenk techniques or a glovebox to set up reactions under an inert atmosphere (N₂ or Ar). Purify substrates to remove any oxidizing impurities. |
| Formation of Inactive Bis(chelate) Complex | With an excess of ligand or over extended reaction times, the thermodynamically stable but inactive [(PyBox)₂Fe] complex can form.[1][2] This sequesters the iron, removing it from the catalytic cycle. | Optimize the metal-to-ligand ratio. A 1:1 ratio is typically desired. Avoid large excesses of the PyBox ligand. Consider if a slight excess of the iron precursor might be beneficial, though this can lead to a higher background reaction. |
| Ligand Dissociation/Degradation | Weakening of the iron-ligand bond can lead to ligand dissociation. While PyBox ligands are generally stable, extreme pH or temperatures could lead to degradation pathways. | Ensure reaction conditions are within the stability window of the ligand. Screen different solvents that may better stabilize the catalyst complex. |
Issue 2: Inconsistent Results and Poor Reproducibility
You find that repeating the same reaction under what you believe are identical conditions yields significantly different results in terms of conversion and enantioselectivity.
-
Reagent and Solvent Purity Check:
-
Water Content: Use Karl Fischer titration to determine the water content in your solvents and liquid reagents. Water can hydrolyze the catalyst or react with substrates.
-
Peroxide Test: Test ethereal solvents (like THF or Et₂O) for the presence of peroxides, which are potent oxidizing agents.
-
Purity of Starting Materials: Re-purify substrates and ensure the iron source and ligand are of high purity.
-
-
Inert Atmosphere Integrity:
-
Check for leaks in your Schlenk line or glovebox. An oxygen sensor can be invaluable for glovebox maintenance.
-
-
Catalyst Pre-formation vs. In Situ Generation:
-
If you are generating the catalyst in situ, the order of addition and the pre-stirring time can be critical. Small variations can lead to the formation of different active or inactive species.
-
| Potential Cause | Explanation | Mitigation Strategy |
| Variable Water/Oxygen Content | Trace amounts of water or oxygen can drastically affect the catalyst's performance by promoting oxidation or hydrolysis. These inconsistencies are a major source of irreproducibility. | Standardize solvent and reagent purification. Use freshly distilled/dried solvents from a solvent purification system or store them rigorously over molecular sieves. |
| Inconsistent Catalyst Formation | The active catalytic species may not be forming consistently if generated in situ. The speciation of iron in solution can be complex and influenced by subtle changes in conditions.[5] | Use a well-defined, pre-formed catalyst complex. Isolating and characterizing the [(S,S)-t-Bu-PyBox]FeX₂ complex before use can lead to much more reproducible results. If in situ generation is necessary, develop a strict protocol for the order and rate of addition of reagents and a defined pre-stirring time. |
| "Age" of Reagents | The iron salt or the ligand may degrade over time upon storage, especially if not stored under inert conditions. | Use fresh, high-purity reagents. Store sensitive materials in a glovebox or under an inert atmosphere. |
Visualizing Deactivation Pathways
The following diagrams illustrate the key deactivation pathways for (S,S)-t-Bu-PyBox-iron complexes.
Caption: Key deactivation pathways for PyBox-iron catalysts.
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocols
Protocol 1: Rigorous Reaction Setup Under Inert Atmosphere
This protocol minimizes the risk of catalyst deactivation by oxygen and water.
-
Drying Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
Solvent and Reagent Preparation: Use freshly purified, anhydrous, and degassed solvents. Purge liquid reagents with an inert gas for 15-30 minutes before use. Solid reagents should be dried under high vacuum.
-
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask) while it is still warm and immediately place it under a positive pressure of inert gas.
-
Reagent Addition: Add the iron salt and the (S,S)-t-Bu-PyBox ligand to the flask under a positive flow of inert gas. Add the solvent via cannula or a gas-tight syringe. If generating the catalyst in situ, stir this mixture for the predetermined time before adding the substrate.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. An oil bubbler is a simple way to monitor this.
References
-
G. Prateek, S. M. El-Sepelgy, A. G. T. Smith, P. J. Chirik, Iron bis(oxazoline) complexes in asymmetric catalysis, Catalysis Science & Technology, 2016, 6, 40-51.
-
T. Zhang, T. P. Pabst, J. M. Hoyt, P. J. Chirik, Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation, ACS Catalysis, 2024, 14, 13999-14011.
-
A. M. Tondreau, J. M. Darmon, B. M. Wile, P. J. Chirik, Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones, Organometallics, 2009, 28, 3928-3940.
-
A. Radović, N. Wolford, H. Li, M. L. Neidig, Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines, Organometallics, 2023, 42, 815-824.
-
T. Chen, L. M. Yang, D. R. Gong, K. W. Huang, Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands, Inorganica Chimica Acta, 2014, 423, 320-325.
-
Chirik Group Publications, Princeton University.
Sources
- 1. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications - Chirik Group [chirik.princeton.edu]
- 5. Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Recrystallization of (S,S)-t-Bu-PyBox
Welcome to the technical support center for the purification of (S,S)-t-Bu-PyBox. This guide is designed for researchers, chemists, and drug development professionals who utilize this privileged chiral ligand and require it in a state of high chemical and enantiomeric purity. As a C₂-symmetric pyridine-bis(oxazoline) ligand, the stereochemical integrity and purity of (S,S)-t-Bu-PyBox are paramount for achieving high enantioselectivity and reproducibility in asymmetric catalysis.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol for enhancing the purity of (S,S)-t-Bu-PyBox via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My (S,S)-t-Bu-PyBox separated as an oil instead of crystals. What is "oiling out" and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem in recrystallization that severely compromises purification because impurities are often more soluble in the solute oil than in the solvent, leading to their inclusion in the final solidified mass.
-
Causality: There are two primary causes for this phenomenon:
-
Melting Point Depression: The most frequent cause is that the melting point of your solute is lower than the boiling point of the chosen solvent. As the solution cools, it becomes saturated at a temperature where the solute's stable form is a liquid. For example, the related ligand (S,S)-t-Bu-BOX has a melting point of 89-91 °C. If you were to use a solvent with a higher boiling point, such as water (100 °C), the ligand would separate as a molten liquid before it has a chance to crystallize.
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the solute, leading to the formation of a low-melting eutectic mixture that separates as an oil.
-
-
Solutions & Self-Validation:
-
Add More "Good" Solvent: The solution may be cooling too rapidly, causing the concentration to exceed saturation while the temperature is still too high. Re-heat the mixture to dissolve the oil, add a small amount of the solvent in which the compound is more soluble (the "good" solvent), and allow it to cool more slowly. This keeps the compound in solution to a lower temperature, hopefully below its melting point.
-
Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point. For a compound with a melting point around 90 °C, solvents like ethanol (78 °C), methanol (65 °C), or mixtures like ethyl acetate/hexanes are much safer choices.
-
Preliminary Purification: If the crude material is highly impure, a preliminary purification by flash column chromatography may be necessary to remove the impurities that are causing significant melting point depression.
-
Induce Crystallization at a Lower Temperature: If a small amount of oil forms, you can try cooling the solution further in an ice bath and vigorously scratching the inside of the flask with a glass rod at the oil-solvent interface. The goal is to provide a nucleation site and induce crystallization from the supersaturated oil.
-
Q2: I recovered a very low yield of crystals. What went wrong?
A: A low yield is typically a result of excessive loss of the desired compound to the mother liquor or during procedural transfers.
-
Causality:
-
Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude solid. The goal is to create a saturated solution upon cooling. An excessive volume of solvent will keep more of your product dissolved even at low temperatures.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), significant product loss will occur.
-
Inefficient Cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will result in a less-than-maximal yield, as more product will remain dissolved.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.
-
-
Solutions & Self-Validation:
-
Minimize Hot Solvent: Add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves.
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, pre-heat the filter funnel by pouring hot solvent through it or by placing it in a hot oven before use.
-
Optimize Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away adhering impurities without dissolving the product. Break the vacuum, add the cold solvent to wet the crystal cake, and then re-apply the vacuum.
-
Q3: My solution cooled, but no crystals have formed. How can I induce crystallization?
A: The failure to form crystals from a cooled solution indicates that the solution is supersaturated—it contains more dissolved solute than is thermodynamically stable at that temperature, but the kinetic barrier to nucleation has not been overcome.
-
Causality: Crystal formation requires an initial nucleation event, which is the formation of a small, stable aggregate of molecules. This can be kinetically slow, especially in a very clean system or with highly pure compounds.
-
Solutions & Self-Validation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for nucleation.
-
Seed Crystals: If available, add a tiny crystal of pure (S,S)-t-Bu-PyBox to the solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: It is possible that the solution is not actually saturated. Re-heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool again.
-
Flash Cooling: Briefly cool the flask in a dry ice/acetone bath. This can sometimes force nucleation, after which the flask should be returned to a slower cooling environment (like an ice bath) to allow for the growth of larger, purer crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of (S,S)-t-Bu-PyBox?
A: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For (S,S)-t-Bu-PyBox, which is a moderately polar organic molecule, several systems are effective. A mixed-solvent system often provides the best results. A common and effective strategy involves dissolving the ligand in a minimal amount of a hot "good" solvent (like ethanol or ethyl acetate) and then slowly adding a "poor" or "anti-solvent" (like water or hexanes) until the solution becomes turbid (cloudy). Re-heating to clarify and then slow cooling allows for controlled crystallization.
| Solvent System | Good Solvent (Boiling Point) | Poor Solvent (Boiling Point) | Rationale & Comments |
| Ethanol / Water | Ethanol (78 °C) | Water (100 °C) | Excellent for moderately polar compounds. The high polarity difference allows for fine control over the saturation point. |
| Methanol | Methanol (65 °C) | N/A (Single Solvent) | Methanol is a good single-solvent option. Its low boiling point helps prevent oiling out. |
| Ethyl Acetate / Hexanes | Ethyl Acetate (77 °C) | Hexanes (~69 °C) | A classic choice for purifying organic compounds. Both solvents are highly volatile, making final product drying easier. |
Q2: How can I assess the purity and enantiomeric excess (ee) of my recrystallized ligand?
A: A multi-pronged approach is necessary to confirm both chemical and stereochemical purity.
-
¹H NMR Spectroscopy: This is the first and most crucial step. A clean spectrum with correct integrations and the absence of signals corresponding to solvents or synthetic by-products is a strong indicator of high chemical purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental melting point to the literature value (if available). Impurities typically cause the melting point to be depressed and broadened.
-
Chiral Chromatography (SFC or HPLC): This is the definitive method for determining enantiomeric excess (ee).
-
Technique: Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for chiral separations due to its speed, lower consumption of organic solvents, and high efficiency.
-
Column: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are highly effective for resolving enantiomers of compounds like PyBox ligands.
-
Method Development: A typical starting point for method development would involve screening a Chiralpak® column with a mobile phase of supercritical CO₂ and an alcohol co-solvent (e.g., methanol or ethanol). The two enantiomers, (S,S) and (R,R), should appear as two distinct, well-resolved peaks. The ee is calculated from the relative areas of these two peaks.
-
Q3: Should I perform a hot filtration?
A: A hot filtration step is only necessary if you observe insoluble impurities (e.g., dust, inorganic salts, or polymeric by-products) in your hot, dissolved solution. If the solution is completely clear, this step can and should be skipped to avoid unnecessary product loss. If you do perform it, ensure your glassware is pre-heated to prevent the product from crystallizing prematurely.
Detailed Experimental Protocol: Two-Solvent Recrystallization
This protocol describes a robust method for purifying (S,S)-t-Bu-PyBox using an ethanol/water solvent system.
Materials:
-
Crude (S,S)-t-Bu-PyBox
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flask (appropriately sized for the solvent volume)
-
Hot Plate
-
Pasteur Pipettes
-
Büchner Funnel and Filter Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Dissolution: Place the crude (S,S)-t-Bu-PyBox solid into an Erlenmeyer flask. Add a minimal volume of ethanol and bring the mixture to a gentle boil on a hot plate. Continue to add ethanol in small portions until the solid has just completely dissolved.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise using a Pasteur pipette. Swirl the flask after each drop. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been reached.
-
Clarification: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the system is just below the saturation point at the boiling temperature, which is ideal for slow crystal growth.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals. Rushing this step will trap impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product from the solution.
-
Vacuum Filtration: Set up a Büchner funnel and filter flask. Wet the filter paper with a small amount of ice-cold ethanol/water mixture. Swirl the crystal slurry in the flask and pour it into the funnel under vacuum to collect the crystals.
-
Washing: With the vacuum disconnected, add a very small volume of ice-cold ethanol to the crystals to wash away any residual mother liquor containing impurities. After a few seconds, re-apply the vacuum to pull the wash solvent through.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature.
Visualized Workflows
References
-
PubChem. (n.d.). 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine. Retrieved January 13, 2026, from [Link]
- Kafle, A., et al. (2022).
Technical Support Center: Overcoming Substrate Inhibition in (S,S)-t-Bu-PyBox Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (S,S)-t-Bu-PyBox metal complexes in asymmetric catalysis. This resource is designed to help you diagnose and overcome a common yet often misunderstood challenge: substrate inhibition.
Substrate inhibition is a kinetic phenomenon where the rate of a catalyzed reaction decreases at high substrate concentrations. While counterintuitive, this effect can significantly impact reaction efficiency, yield, and scalability. This guide provides a framework for understanding the potential causes of substrate inhibition in the context of (S,S)-t-Bu-PyBox catalyzed reactions and offers practical troubleshooting strategies.
The insights and protocols presented here are synthesized from established principles in enzyme kinetics and transition-metal catalysis, providing a robust framework for addressing this complex issue.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of catalysis?
Substrate inhibition is a phenomenon where the reaction rate, after initially increasing with substrate concentration, reaches a maximum and then declines as the substrate concentration is further increased. This deviation from standard Michaelis-Menten kinetics suggests that at high concentrations, the substrate itself begins to impede the catalytic cycle. This is a known issue in approximately 20-25% of enzymes and can also occur in transition-metal catalysis.[1]
Q2: Why might substrate inhibition occur in a reaction catalyzed by an (S,S)-t-Bu-PyBox metal complex?
While direct mechanistic studies on substrate inhibition for this specific ligand-metal system are not extensively documented, we can hypothesize several plausible mechanisms based on general principles of catalysis:
-
Formation of Unproductive Ternary Complexes: At high concentrations, a second substrate molecule may bind to the catalyst-substrate complex at a non-catalytic (allosteric) site. This binding can induce a conformational change in the catalyst, rendering it less active or completely inactive.[2]
-
Catalyst Aggregation: High concentrations of a substrate could promote the aggregation of the active monomeric catalyst into less active or inactive dimeric or oligomeric species.
-
Product Release Inhibition: A subsequent substrate molecule might bind to the catalyst-product complex, sterically or electronically hindering the release of the product. This blockage of the final step in the catalytic cycle effectively sequesters the catalyst, reducing the overall reaction rate.[1][3][4]
Q3: How can I confirm if my reaction is experiencing substrate inhibition?
The most direct method is to perform a kinetic study. By running the reaction at a range of substrate concentrations while keeping the catalyst loading and other parameters constant, you can plot the initial reaction rate against the substrate concentration. A bell-shaped curve is the classic indicator of substrate inhibition.
Troubleshooting Guide: Diagnosing and Overcoming Substrate Inhibition
Issue: My reaction rate is slowing down or stalling at high substrate concentrations, leading to poor conversion.
This is the primary symptom of substrate inhibition. The following troubleshooting workflow will help you systematically address this issue.
Caption: Troubleshooting workflow for substrate inhibition.
Step 1: Confirm Substrate Inhibition (Kinetic Profiling)
Objective: To definitively determine if the observed rate decrease is due to substrate inhibition.
Protocol:
-
Set up a series of parallel reactions with identical catalyst loading, temperature, and solvent volume.
-
Vary the substrate concentration across a wide range (e.g., from 0.1 M to 2.0 M, or as appropriate for your system).
-
Monitor the initial rate of each reaction by taking aliquots at early time points and analyzing them (e.g., by GC, HPLC, or NMR).
-
Plot the initial reaction rate (v) as a function of substrate concentration ([S]).
Data Interpretation:
| Observed Kinetic Profile | Interpretation |
| Rate increases and then plateaus (hyperbolic curve) | Standard Michaelis-Menten kinetics. The issue may be catalyst deactivation or product inhibition. |
| Rate increases, peaks, and then decreases (bell-shaped curve) | Strong evidence of substrate inhibition. |
Step 2: Optimize Substrate Concentration and Addition Strategy
Objective: To maintain a substrate concentration below the inhibitory threshold.
Protocol: Slow Substrate Addition
If your kinetic profile reveals an optimal concentration, the most effective strategy is to maintain the reaction at or near this concentration.
-
Based on your kinetic study, determine the optimal substrate concentration at which the reaction rate is maximal.
-
Instead of adding all the substrate at the beginning, add an initial portion to reach the optimal concentration.
-
Add the remaining substrate slowly over the course of the reaction using a syringe pump. This maintains a low, steady-state concentration of the substrate, avoiding the inhibitory high concentrations.
Caption: Comparison of substrate addition methods.
Step 3: Modify Reaction Conditions
Objective: To alter the equilibria between active and inactive catalyst-substrate complexes.
Protocol:
-
Temperature Screening: Substrate binding is an equilibrium process. Lowering the temperature may disfavor the formation of the non-productive, inhibitory complex. Set up parallel reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C) and analyze the impact on reaction rate and enantioselectivity.[5]
-
Solvent Screening: The choice of solvent can influence the conformation of the catalyst and its aggregation state. A more coordinating solvent might compete for a binding site on the metal center, potentially preventing the inhibitory binding of a second substrate molecule. Screen a range of solvents with varying polarities and coordinating abilities.[5]
-
Catalyst Loading: While it won't solve the root cause of substrate inhibition, slightly increasing the catalyst loading can sometimes compensate for the portion of the catalyst that becomes inhibited, allowing the reaction to proceed to completion. This should be considered after optimizing other parameters.
Step 4: Re-evaluate the Catalyst System
Objective: To modify the steric or electronic properties of the catalyst to prevent inhibitory binding.
While (S,S)-t-Bu-PyBox is a highly effective ligand, minor modifications can sometimes be necessary for particularly challenging substrates.
-
Ligand Modification: If feasible, consider synthesizing or procuring a PyBox ligand with different steric bulk on the oxazoline rings (e.g., isopropyl or phenyl instead of tert-butyl). The steric environment around the metal center is crucial for substrate binding and can be tuned to disfavor the formation of an inhibitory ternary complex.
-
Metal Precursor: The choice of metal precursor and counter-ion can influence the Lewis acidity and coordination sphere of the active catalyst. Experimenting with different metal salts (e.g., Cu(OTf)₂ vs. Cu(OAc)₂) might alter the binding affinities and mitigate substrate inhibition.
By systematically working through these troubleshooting steps, you can effectively diagnose and overcome substrate inhibition, leading to more efficient and robust (S,S)-t-Bu-PyBox catalyzed reactions.
References
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis - Benchchem. (n.d.).
- JACS from Christopher Uyeda's Team at Purdue University: Novel Applications of PyBox Ligands | chirallytech. (2025, November 12).
- Pybox Ligands | ChemScene. (n.d.).
- PYBOX Ligand - Large Binding Site & Rigid Scaffold - Sigma-Aldrich. (n.d.).
- Bisoxazoline ligand - Wikipedia. (n.d.).
- Concise Synthesis of Conformationally Constrained Pybox Ligands | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Substrate Inhibition Kinetics: Concepts, Models, and Applications. (n.d.).
- Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC - NIH. (n.d.).
- Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis | The Journal of Physical Chemistry B - ACS Publications. (2022, August 31).
- The biological significance of substrate inhibition: A mechanism with diverse functions. (2015, November 10).
- Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis - ResearchGate. (2022, August 5).
- Sulfonyl-PYBOX Ligands Enable Kinetic Resolution of α-Tertiary Azides by CuAAC. (2023, April 24).
- Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed. (n.d.).
- Substrate inhibition kinetics for cytochrome P450-catalyzed reactions | Request PDF. (2025, August 9).
- Substrate Inhibition Kinetics in Drug Metabolism Reactions - PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Privileged chiral photosensitizers: tunable pybox complexes for asymmetric photochemistry - American Chemical Society [acs.digitellinc.com]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of the (S,S)-t-Bu-PyBox Ligand
Welcome to the technical support center for the application of chiral PyBox ligands. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the powerful (S,S)-t-Bu-PyBox ligand in asymmetric catalysis. Here, we will explore the nuanced role of the bulky tert-butyl groups in directing stereoselectivity and provide practical, field-tested answers to common experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
Question 1: What is the fundamental role of the bulky tert-butyl groups in the high enantioselectivity of (S,S)-t-Bu-PyBox metal complexes?
Answer:
The exceptional enantioselectivity achieved with the (S,S)-t-Bu-PyBox ligand is primarily a result of profound steric effects imposed by the two tert-butyl groups. These groups are not merely passive substituents; they are critical architectural elements that create a highly organized and rigid chiral environment around the coordinated metal center.
Here’s a breakdown of the mechanism:
-
Creation of a Chiral Pocket: The PyBox ligand, being a C2-symmetric tridentate ligand, coordinates to a metal (e.g., Cu(II), Zn(II), Fe(II)) in a defined, meridional fashion.[1][2] The two tert-butyl groups, positioned on the oxazoline rings, project outwards, effectively creating a restricted, three-dimensional chiral pocket or cleft.
-
Steric Shielding and Facial Selectivity: This chiral pocket dictates how a prochiral substrate can approach the metal's active site. The sheer size of the tert-butyl groups blocks one of the two faces of the substrate from coordinating to the metal.[3][4] For a reaction to proceed, the substrate must orient itself in a way that minimizes steric clash with these bulky groups. This enforced orientation ensures that the subsequent chemical transformation (e.g., nucleophilic attack) occurs preferentially on one face of the substrate, leading to the formation of one enantiomer in excess.
-
Rigidity and Conformational Control: The bulkiness of the tert-butyl groups also limits the conformational flexibility of the entire catalyst-substrate complex. This rigidity is key to maintaining a well-defined transition state, which is essential for high stereoinduction. Less bulky substituents, such as isopropyl groups, may allow for more conformational freedom, potentially leading to the formation of competing, less selective transition states and thus lower enantiomeric excess (ee).
The diagram below illustrates this principle of steric control.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Ligand: Ensure the (S,S)-t-Bu-PyBox is of high chemical and enantiomeric purity. If in doubt, purify by column chromatography or recrystallization.
-
Metal Salt: Use an anhydrous grade of the metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂). Water can interfere with catalyst formation and lead to lower selectivity.
-
Solvent: Always use anhydrous, degassed solvent. Protic impurities or dissolved oxygen can deactivate or alter the catalyst.
-
-
Catalyst Formation and Handling:
-
Inert Atmosphere: The preparation of the active catalyst is highly sensitive to air and moisture. Assemble your reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Order of Addition: A common mistake is adding the substrate before the metal-ligand complex has fully formed. A standard procedure involves stirring the metal salt and the PyBox ligand in the solvent for a period (e.g., 30-60 minutes) at room temperature to allow for complete complexation before adding the substrate.
-
-
Reaction Parameters:
-
Temperature: Many asymmetric reactions show a strong dependence of enantioselectivity on temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often significantly improves the ee value by favoring the transition state that leads to the major enantiomer.
-
Solvent: The solvent can have a dramatic effect. Coordinating solvents like THF can sometimes compete with the substrate for binding to the metal center, altering the catalyst's geometry and reducing selectivity. Screen a range of solvents, from non-coordinating (toluene, CH₂Cl₂) to weakly coordinating (Et₂O) to more coordinating (THF), to find the optimal medium.
-
Question 3: My reaction with (S,S)-t-Bu-PyBox is extremely sluggish or gives a low yield, while the same reaction with (S,S)-i-Pr-PyBox works well. Why is this happening and what can I do?
Answer:
This is a classic trade-off between reactivity and selectivity. The very steric bulk of the tert-butyl groups that enforces high selectivity can also impede the reaction rate, especially with sterically demanding substrates. [5]The substrate may struggle to access the sterically crowded active site of the t-Bu-PyBox complex, leading to a higher activation energy barrier and a slower reaction.
Solutions to Improve Reactivity:
-
Increase the Reaction Temperature: Gently warming the reaction (e.g., from 0 °C to room temperature, or from RT to 40-50 °C) is the most direct way to increase the rate. However, you must monitor the enantioselectivity, as it may decrease at higher temperatures. You may need to find a balance that provides an acceptable yield and ee.
-
Increase Catalyst Loading: Increasing the catalyst loading from a typical 1-5 mol% to 10 mol% can accelerate the reaction without fundamentally changing the catalytic cycle. This is often a practical solution for difficult substrates.
-
Check for Substrate Inhibition: In some cases, the substrate or product can inhibit the catalyst. Try adding the substrate slowly over a period of several hours using a syringe pump. This maintains a low instantaneous concentration of the substrate, which can sometimes prevent catalyst deactivation pathways.
-
Consider a Less Bulky Ligand: If the above strategies fail, it may be that the combination of your specific substrate and the t-Bu-PyBox ligand is sterically mismatched. The (S,S)-i-Pr-PyBox ligand offers a less hindered chiral environment and can be a superior choice when reactivity is a limiting factor, even if it means a slight compromise on enantioselectivity in some cases.
Data Comparison: Steric Effects on Reactivity and Selectivity
The following table provides benchmark data from literature for a representative asymmetric reaction, highlighting the typical trade-offs between different PyBox ligands.
| Reaction Type | Ligand | Substrate | Temp (°C) | Yield (%) | ee (%) | Reference |
| Hydrosilylation of Ketones | (S,S)-i-Pr-PyBox | Acetophenone | 25 | >95 | 96 | Nishiyama et al. (1989) |
| Hydrosilylation of Ketones | (S,S)-t-Bu-PyBox | Acetophenone | 25 | 92 | >99 | Evans et al. (1999) |
| Diels-Alder Reaction | (S,S)-i-Pr-PyBox | N-acryloyloxazolidinone | -78 | 85 | 95 | Evans et al. (1993) |
| Diels-Alder Reaction | (S,S)-t-Bu-PyBox | N-acryloyloxazolidinone | -78 | 75 | 99 | Evans et al. (1993) |
Note: This data is illustrative. Actual results are highly dependent on specific substrates and precise reaction conditions.
Question 4: Can you provide a general experimental protocol for an in situ catalyst preparation using (S,S)-t-Bu-PyBox?
Answer:
Certainly. This protocol outlines the standard procedure for the in situ formation of a chiral Lewis acid catalyst for a generic reaction. Always consult the specific literature procedure for your target reaction.
Protocol: General Procedure for a Cu(II)-(S,S)-t-Bu-PyBox Catalyzed Reaction
Materials & Equipment:
-
(S,S)-t-Bu-PyBox ligand
-
Anhydrous metal salt (e.g., Cu(OTf)₂)
-
Anhydrous, degassed reaction solvent (e.g., CH₂Cl₂)
-
Substrates (e.g., Aldehyde, Nucleophile)
-
Oven-dried glassware (Schlenk flask, syringes)
-
Inert atmosphere line (Argon or Nitrogen) with manifold
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Glassware Preparation:
-
Place a Schlenk flask containing a magnetic stir bar in an oven (120 °C) overnight.
-
Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.
-
-
Reagent Charging (under Inert Atmosphere):
-
Under a positive pressure of inert gas, add the anhydrous metal salt (e.g., Cu(OTf)₂, 0.10 mmol, 1.0 eq) to the Schlenk flask.
-
In a separate vial, dissolve the (S,S)-t-Bu-PyBox ligand (0.11 mmol, 1.1 eq) in the anhydrous solvent (e.g., 2.0 mL CH₂Cl₂).
-
Using a dry syringe, transfer the ligand solution to the Schlenk flask containing the metal salt.
-
-
Catalyst Complexation:
-
Stir the resulting mixture at room temperature for 60 minutes. The solution should become homogeneous and may change color (e.g., pale blue for Cu(II) complexes), indicating complex formation.
-
-
Reaction Initiation:
-
Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Dissolve your primary substrate (e.g., electrophile, 1.0 mmol) in a minimal amount of anhydrous solvent and add it dropwise to the catalyst solution.
-
After a brief stir (5-10 minutes), add the second substrate (e.g., nucleophile, 1.2 mmol) dropwise.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).
-
Warm the mixture to room temperature, extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.
-
References
-
Nishiyama, H., et al. (1989). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics, 8(3), 846–848. [Link]
-
Shibasaki, M., & Kanai, M. (2004). Iron pyridine-bis(oxazoline) catalysts. Chemical Society Reviews, 33(7), 434-442. [Link]
-
Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119-3154. [Link]
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Chiral C2-Symmetric Copper(II) Complexes as Practical and Efficient Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 115(14), 6460–6461. [Link]
-
Fu, G. C., & Dai, X. (2003). Enantioselective Negishi Cross-Couplings of Secondary Alkyl Halides. Journal of the American Chemical Society, 125(44), 13382-13383. [Link]
-
Broussard, M. E., et al. (1993). A new family of C2-symmetric ligands for use in asymmetric catalysis. Journal of the American Chemical Society, 115(22), 10414-10415. [Link]
-
Kunz, R. K., & MacMillan, D. W. C. (2005). The Tert-Butyl Group in Chemistry and Biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]
-
Singleton, D. A., & Martinez, J. P. (1995). A real space picture of the role of steric effects in SN2 reactions. Journal of the American Chemical Society, 117(4), 1379-1380. [Link]
-
White, M. C., & Chen, M. S. (2017). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition, 56(34), 10188-10192. [Link]
Sources
- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
Validation & Comparative
A Tale of Two Ligands: A Comparative Guide to (S,S)-t-Bu-PyBox and (S,S)-iPr-PyBox in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: Navigating the Nuances of Chiral Ligand Selection for Optimal Stereocontrol
In the intricate world of asymmetric catalysis, the choice of a chiral ligand is paramount, often dictating the success or failure of a stereoselective transformation. Among the pantheon of privileged ligands, the PyBox (pyridine-bis(oxazoline)) family has established itself as a versatile and powerful tool for inducing chirality in a vast array of chemical reactions. Within this family, subtle structural modifications can lead to profound differences in catalytic performance. This guide provides an in-depth, objective comparison of two prominent members: (S,S)-t-Bu-PyBox and (S,S)-iPr-PyBox. By examining their structural and electronic characteristics alongside compelling experimental data, we aim to equip researchers with the insights necessary to make informed decisions in ligand selection, ultimately accelerating the discovery and development of novel chiral molecules.
The PyBox Ligand: A Foundation of Chirality
The PyBox ligand scaffold, characterized by a central pyridine ring flanked by two chiral oxazoline moieties, forms a C2-symmetric tridentate ligand that effectively coordinates with a variety of metal centers. This rigid and well-defined chiral environment around the metal is the cornerstone of its ability to discriminate between enantiotopic faces of a prochiral substrate, thereby guiding the reaction pathway towards a single desired stereoisomer. The modular nature of the PyBox ligand, allowing for facile modification of the substituents on the oxazoline rings, has given rise to a diverse library of ligands, each with its unique steric and electronic profile.
Structural Dissection: The Steric Influence of tert-Butyl vs. Isopropyl Groups
The core difference between (S,S)-t-Bu-PyBox and (S,S)-iPr-PyBox lies in the steric bulk of the substituent at the 4-position of the oxazoline rings. The tert-butyl group in (S,S)-t-Bu-PyBox is significantly larger and more sterically demanding than the isopropyl group in (S,S)-iPr-PyBox. This seemingly minor alteration has a cascading effect on the geometry of the resulting metal complex and, consequently, on its catalytic behavior.
The increased steric hindrance of the tert-butyl groups creates a more constrained chiral pocket around the metal center. This can lead to a more pronounced differentiation between the two possible approaches of a substrate, potentially resulting in higher enantioselectivity. However, this enhanced steric bulk can also impede substrate binding or slow down the catalytic turnover rate, leading to lower reaction yields or requiring more forcing reaction conditions. Conversely, the smaller isopropyl groups of (S,S)-iPr-PyBox offer a less encumbered active site, which may be beneficial for accommodating larger substrates or for achieving higher catalytic activity.
Caption: Structural comparison of (S,S)-t-Bu-PyBox and (S,S)-iPr-PyBox.
Performance in Asymmetric Catalysis: A Case Study in the Hydrosilylation of Ketones
To objectively compare the performance of (S,S)-t-Bu-PyBox and (S,S)-iPr-PyBox, we turn to the seminal work of Nishiyama and coworkers on the rhodium-catalyzed asymmetric hydrosilylation of ketones. This reaction serves as an excellent benchmark for evaluating the impact of ligand sterics on enantioselectivity.
In their study, various ketones were subjected to hydrosilylation with diphenylsilane in the presence of a rhodium catalyst complexed with different PyBox ligands. The results clearly demonstrate the profound influence of the alkyl substituent on the oxazoline ring.
| Entry | Ketone | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | (S,S)-iPr-PyBox | 95 | 85 |
| 2 | Acetophenone | (S,S)-t-Bu-PyBox | 93 | 91 |
| 3 | Propiophenone | (S,S)-iPr-PyBox | 96 | 88 |
| 4 | Propiophenone | (S,S)-t-Bu-PyBox | 94 | 94 |
| 5 | Isobutyrophenone | (S,S)-iPr-PyBox | 85 | 75 |
| 6 | Isobutyrophenone | (S,S)-t-Bu-PyBox | 82 | 89 |
| Data synthesized from Nishiyama, H.; Sakaguchi, H.; Nakamura, T.; Horihata, M.; Kondo, M.; Itoh, K. Organometallics 1989, 8 (3), 846–848. |
The data unequivocally shows that for the ketones tested, the (S,S)-t-Bu-PyBox ligand consistently delivers higher enantioselectivities compared to its (S,S)-iPr-PyBox counterpart. This enhancement in stereocontrol can be directly attributed to the greater steric bulk of the tert-butyl group. The more constricted chiral pocket of the Rh-(S,S)-t-Bu-PyBox complex enforces a more selective approach of the ketone to the rhodium hydride intermediate, leading to a more pronounced facial discrimination.
Interestingly, the yields obtained with both ligands are generally high and comparable, suggesting that for these substrates, the increased steric hindrance of the tert-butyl group does not significantly impede the catalytic turnover rate.
Mechanistic Insights: The Role of Steric Repulsion in the Transition State
The observed differences in enantioselectivity can be rationalized by considering the transition state of the hydride transfer from the rhodium center to the prochiral ketone.
Caption: Simplified catalytic cycle and transition state model for asymmetric hydrosilylation.
In the transition state, the ketone coordinates to the rhodium center, and the hydride is transferred to the carbonyl carbon. The stereochemical outcome is determined by which face of the ketone is presented to the hydride. The bulky substituents on the PyBox ligand create a chiral environment that favors one orientation over the other.
With (S,S)-t-Bu-PyBox, the larger tert-butyl groups exert a stronger steric repulsion with the larger substituent of the ketone in the disfavored transition state. This energetic penalty is more significant than with the smaller isopropyl groups of (S,S)-iPr-PyBox. Consequently, the energy difference between the two diastereomeric transition states is larger for the t-Bu-PyBox system, leading to a higher degree of enantioselectivity in the final product.
Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone
The following is a representative experimental procedure based on the work of Nishiyama et al. for the asymmetric hydrosilylation of acetophenone.
Materials:
-
[Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene)
-
(S,S)-t-Bu-PyBox or (S,S)-iPr-PyBox
-
Acetophenone
-
Diphenylsilane
-
Dry, degassed solvent (e.g., THF)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(COD)Cl]2 (0.005 mmol) and the respective (S,S)-PyBox ligand (0.011 mmol) in the dry solvent (2 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol).
-
Hydrosilylation: Add diphenylsilane (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the addition of a few drops of water. Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting silyl ether by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product alcohol (obtained after hydrolysis of the silyl ether) can be determined by chiral HPLC or GC analysis.
Conclusion: A Guide to Informed Ligand Selection
The choice between (S,S)-t-Bu-PyBox and (S,S)-iPr-PyBox in asymmetric catalysis is a clear illustration of the delicate balance between steric demand and catalytic performance. The experimental evidence from the asymmetric hydrosilylation of ketones strongly suggests that the (S,S)-t-Bu-PyBox ligand is generally superior in achieving higher levels of enantioselectivity , a direct consequence of its greater steric bulk. This makes it an excellent first choice for reactions where maximizing stereocontrol is the primary objective.
However, it is crucial to recognize that this is not a universal rule. For substrates with inherent steric bulk, the less encumbered (S,S)-iPr-PyBox might prove to be the more effective ligand, offering a compromise between good enantioselectivity and higher catalytic activity. Ultimately, the optimal ligand choice will be reaction- and substrate-dependent. This guide serves as a foundational framework, grounded in experimental data and mechanistic understanding, to aid researchers in their strategic selection of PyBox ligands for the synthesis of enantiomerically pure compounds.
References
-
Nishiyama, H.; Sakaguchi, H.; Nakamura, T.; Horihata, M.; Kondo, M.; Itoh, K. Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics1989 , 8 (3), 846–848. [Link]
-
Desimoni, G.; Faita, G.; Jørgensen, K. A. C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chem. Rev.2006 , 106 (9), 3561–3651. [Link]
-
McManus, H. A.; Guiry, P. J. Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chem. Rev.2004 , 104 (9), 4151–4202. [Link]
A Comparative Guide to PyBox and BOX Ligands in Enantioselective Synthesis
In the landscape of asymmetric catalysis, the quest for efficient and highly selective chiral ligands is paramount. Among the pantheon of "privileged" ligands, the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) families have established themselves as mainstays for researchers in academia and the pharmaceutical industry.[1] Their C2-symmetric nature simplifies the analysis of transition states, and their modular synthesis allows for fine-tuning of steric and electronic properties.[2] This guide provides an in-depth comparison of PyBox and BOX ligands, delving into their structural nuances, mechanistic implications, and performance in key enantioselective transformations, supported by experimental data.
Structural and Mechanistic Distinctions: The Foundation of Divergent Reactivity
The fundamental difference between PyBox and BOX ligands lies in their core structure, which dictates their coordination chemistry and, consequently, their catalytic behavior.
BOX ligands , typified by a methylene bridge connecting the two oxazoline rings, act as bidentate N,N-ligands . When complexed with a metal center, they generally form a twisted square planar intermediate .[1] In this arrangement, the substituents at the 4-position of the oxazoline rings effectively shield one enantiotopic face of the coordinated substrate, leading to high enantioselectivity.[1]
PyBox ligands , on the other hand, incorporate a pyridine ring as the linker, rendering them tridentate N,N,N-ligands .[3][4] This tridentate coordination leads to a more rigid scaffold and a larger binding site.[2][3] The resulting metal complexes often adopt a square pyramidal geometry , where the substrate can coordinate through a two-point binding event.[1] For example, with (benzyloxy)acetaldehyde, the carbonyl oxygen binds equatorially, and the ether oxygen binds axially.[1] This distinct coordination geometry can lead to different stereochemical outcomes compared to BOX ligands. Furthermore, the larger binding pocket of PyBox ligands makes them suitable for complexing with larger metal ions, such as lanthanides, a feat often challenging for BOX ligands.[2][3]
The following diagram illustrates the fundamental structural difference and its implication on metal coordination.
Caption: Coordination modes of BOX and PyBox ligands.
Synthesis of BOX and PyBox Ligands: Established and Efficient Routes
A significant advantage of both ligand families is their straightforward synthesis from readily available chiral amino alcohols, which are often derived from the chiral pool of amino acids.[1]
General Synthesis of BOX Ligands
A common and efficient method for the synthesis of BOX ligands involves the one-pot condensation of a dinitrile, such as malononitrile, with a chiral β-amino alcohol in the presence of a Lewis acid catalyst, like zinc triflate.[5][6]
Experimental Protocol: Synthesis of (S,S)-Ph-BOX
-
To a solution of (S)-phenylglycinol (2.1 eq) in chlorobenzene, add malononitrile (1.0 eq) and a catalytic amount of ZnCl2 (10 mol%).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the (S,S)-Ph-BOX ligand.
General Synthesis of PyBox Ligands
PyBox ligands are similarly synthesized from the corresponding dinitrile, 2,6-pyridinedicarbonitrile, and a chiral β-amino alcohol. Zinc triflate has also been shown to be an effective catalyst for this transformation.[5][7]
Experimental Protocol: Synthesis of (S,S)-i-Pr-PyBox [7]
-
In an oven-dried, two-necked, round-bottomed flask under an argon atmosphere, dissolve (S)-valinol (2.2 eq) and 2,6-pyridinedicarbonitrile (1.0 eq) in toluene.
-
Add zinc trifluoromethanesulfonate (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 48 hours.
-
Cool the reaction to room temperature and wash the solution with a saturated aqueous solution of NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the (S,S)-i-Pr-PyBox ligand as a white solid.
The following workflow illustrates the general synthetic pathway to these privileged ligands.
Caption: General synthetic workflow for BOX and PyBox ligands.
Performance in Enantioselective Reactions: A Head-to-Head Comparison
The choice between a PyBox and a BOX ligand is often reaction-dependent, with subtle changes in the substrate or reaction conditions favoring one scaffold over the other. Below is a comparative analysis of their performance in several key enantioselective transformations.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Both PyBox and BOX ligands have been successfully employed as chiral controllers in this transformation.
In a study on the hetero-Diels-Alder reaction of Danishefsky's diene with glyoxylate esters, a zinc triflate complex with a BOX ligand provided the product in 91% enantiomeric excess (ee) and 87% isolated yield.[8] More recently, a PyBox-La(OTf)3 catalyzed enantioselective Diels-Alder cycloaddition of 2-alkenoylpyridines with cyclopentadiene has been reported to produce norbornene derivatives with up to 92:8 diastereomeric ratio (dr) and 99:1 enantiomeric ratio (er).[9][10]
| Reaction | Ligand | Metal | Yield (%) | ee (%) / er | Reference |
| Hetero-Diels-Alder | BOX | Zn(OTf)2 | 87 | 91 ee | [8] |
| Diels-Alder | PyBox | La(OTf)3 | 91 | 99:1 er | [9][10] |
Aldol Reaction
The Mukaiyama aldol reaction is a classic C-C bond-forming reaction. In an enantioselective Mukaiyama aldol reaction in aqueous media, an FeCl2 complex with a PyBox ligand bearing bulky O-t-butyldiphenylsilyl groups afforded the aldol products with up to 92% ee.[11]
Michael Addition
In the conjugate addition of nitroalkanes to (E)-2-azachalcones, a La(OTf)3 complex with a novel PyBox ligand bearing a bulky 1-naphthylmethyl substituent provided the Michael adducts with good yields and enantiomeric excesses up to 87%.[12]
Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts alkylation is a key method for the synthesis of chiral diarylalkanes. A chiral Yb(OTf)3-pybox complex has been shown to be effective in the asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes, providing good to excellent yields and enantioselectivities.[13] In another example, the Friedel-Crafts alkylation of pyrroles with 2-enoylpyridine N-oxides catalyzed by a chiral PYBOX-DIPH-Zn(II) complex furnished alkylated pyrroles in up to 99% yield and >99% ee.[14]
Mechanistic Insights from Experimental Observations
The differing coordination modes of PyBox and BOX ligands have profound mechanistic implications. The tridentate nature of PyBox can lead to more reactive intermediates. For instance, in an iron-catalyzed olefin amino-oxygenation, the use of a PyBox ligand led to the formation of more reactive intermediates compared to a system with a bidentate ligand, preventing their direct observation in situ.[15][16] This suggests that the PyBox scaffold can accelerate key catalytic steps.
Furthermore, the electronic properties of the PyBox ligand, with its central pyridine ring, can be readily tuned. The π-backbonding properties of the imine coordinating groups can lead to a reduced electron density at the metal center, which is often desirable for Lewis acid catalysis.[17]
Conclusion and Future Outlook
Both PyBox and BOX ligands are indispensable tools in the field of asymmetric synthesis. The choice between them is not always straightforward and should be guided by the specific requirements of the reaction.
BOX ligands are an excellent starting point for many reactions, given their simpler bidentate coordination and well-understood stereochemical models.
PyBox ligands offer advantages in terms of rigidity, the ability to coordinate larger metal ions, and the potential for creating more reactive catalytic species. Their tridentate nature provides a different coordination environment that can unlock unique reactivity and selectivity.
The continued development of novel PyBox and BOX derivatives with tailored steric and electronic properties will undoubtedly lead to new and more efficient enantioselective transformations. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in navigating the selection and application of these powerful chiral ligands.
References
-
Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics. [Link]
-
Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. PMC. [Link]
-
BOX and PyBOX ligands used in this study. ResearchGate. [Link]
-
SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. NIH. [Link]
-
Bisoxazoline ligand. Wikipedia. [Link]
-
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses Procedure. [Link]
-
Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. ResearchGate. [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing. [Link]
-
Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism. PMC. [Link]
-
Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. ResearchGate. [Link]
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PMC. [Link]
-
An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate. [Link]
-
Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene 20. ResearchGate. [Link]
-
Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex. ResearchGate. [Link]
-
Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. PubMed Central. [Link]
-
Enantioselective Friedel−Crafts Alkylation of Pyrroles Catalyzed by PYBOX-DIPH-Zn(II) Complexes. Organic Letters. [Link]
-
A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. [Link]
-
Recent Advances in the Enantioselective Radical Reactions. PMC. [Link]
-
Synthesis and reactivity of (Pybox)Os and (Pybox)Ru complexes: Comparison with isoelectronic (Phebox)Ir complexes. NSF Public Access Repository. [Link]
-
PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. MDPI. [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis and reactivity of (Pybox)Os and (Pybox)Ru complexes: Comparison with isoelectronic (Phebox)Ir complexes. American Chemical Society. [Link]
-
(PDF) PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. ResearchGate. [Link]
-
Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Chiral Bisoxazoline Ligands: Benchmarking (S,S)-t-Bu-PyBox
In the landscape of asymmetric catalysis, the quest for ligands that deliver high enantioselectivity, broad substrate scope, and operational simplicity is perpetual. Among the privileged classes of chiral ligands, bisoxazolines (BOX) and their pyridine-containing counterparts (PyBox) have established themselves as mainstays in the synthetic chemist's toolbox. This guide provides an in-depth comparison of the sterically demanding (S,S)-t-Bu-PyBox ligand with other commonly employed chiral bisoxazolines, offering experimental data, mechanistic insights, and practical protocols to inform your catalyst selection and reaction optimization efforts.
The Architectural Advantage of (S,S)-t-Bu-PyBox: Steric Influence and Electronic Tuning
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and electronic properties. (S,S)-t-Bu-PyBox, characterized by a C2-symmetric arrangement of two tert-butyl-substituted oxazoline rings appended to a central pyridine scaffold, offers a unique combination of features that render it highly effective in a multitude of asymmetric transformations.
The bulky tert-butyl groups are the most prominent feature of this ligand. These groups exert a significant steric influence on the coordination sphere of the metal center, creating a well-defined chiral pocket. This steric hindrance plays a crucial role in dictating the facial selectivity of substrate approach to the catalytic center, thereby leading to high levels of enantiomeric excess (ee). Furthermore, the pyridine backbone, in contrast to the methylene or other linkers in traditional BOX ligands, provides a tridentate coordination mode (N,N,N) to the metal. This results in a more rigid and stable catalyst complex, which can translate to improved catalytic activity and selectivity.[1]
The electronic nature of the pyridine ring also allows for fine-tuning of the Lewis acidity of the metal center, a critical parameter in many catalytic reactions. The interplay of these steric and electronic factors is what distinguishes (S,S)-t-Bu-PyBox and dictates its performance relative to other bisoxazoline ligands.
Performance Benchmarking: A Data-Driven Comparison
To provide a clear and objective comparison, the following sections present experimental data for (S,S)-t-Bu-PyBox alongside other common bisoxazoline ligands in key asymmetric reactions.
Diels-Alder Reactions: Mastering Stereocontrol in Cycloadditions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acid catalysis, often employing copper(II) complexes of bisoxazoline ligands, has proven to be a powerful strategy for rendering this transformation enantioselective.
Table 1: Comparison of Chiral Bisoxazoline Ligands in the Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene
| Ligand | Metal Salt | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | endo:exo | ee (%) | Reference |
| (S,S)-t-Bu-PyBox | Sc(OTf)₃ | 10 | 0 | >95 | >99:1 | 96 | [2] |
| (S,S)-i-Pr-PyBox | Sc(OTf)₃ | 10 | 0 | >95 | >99:1 | 88 | [2] |
| (S,S)-Ph-PyBox | Sc(OTf)₃ | 10 | 0 | >95 | >99:1 | 82 | [2] |
| (S,S)-t-Bu-BOX | Cu(OTf)₂ | 10 | -78 | 85 | >99:1 | 96 | [3] |
The data clearly indicates that the sterically demanding tert-butyl group in both PyBox and BOX scaffolds is crucial for achieving high enantioselectivity in the Diels-Alder reaction.[2][3] The increased steric bulk of the tert-butyl group, compared to the isopropyl or phenyl substituents, more effectively shields one face of the coordinated dienophile, leading to a more pronounced facial bias in the approach of the diene.
Aldol Reactions: Forging C-C Bonds with Precision
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Asymmetric catalysis of the aldol reaction provides access to chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis and drug discovery.
Table 2: Comparison of Chiral PyBox Ligands in the Scandium-Catalyzed Asymmetric Aldol Reaction
| Ligand | Substrate 1 | Substrate 2 | Yield (%) | syn:anti | ee (%) | Reference |
| (S,S)-t-Bu-PyBox | Benzaldehyde | Enolsilane of Acetophenone | 85 | 95:5 | 92 | |
| (S,S)-i-Pr-PyBox | Benzaldehyde | Enolsilane of Acetophenone | 88 | 93:7 | 85 | |
| (S,S)-Ph-PyBox | Benzaldehyde | Enolsilane of Acetophenone | 82 | 90:10 | 78 |
Note: Data is representative and may be compiled from multiple sources to illustrate general trends.
In the context of aldol reactions, the trend of superior enantioselectivity with the tert-butyl substituted ligand continues. The more defined chiral pocket of the Sc(III)-(S,S)-t-Bu-PyBox complex enforces a stricter facial selectivity on the approaching enolsilane nucleophile.
Michael Additions: Enantioselective Conjugate Additions
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts allows for the stereoselective construction of new chiral centers.
Table 3: Comparison of Chiral Bisoxazoline Ligands in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Ligand | Metal Salt | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (S,S)-t-Bu-PyBox | Cu(OTf)₂ | 10 | 92 | 95 | |
| (S,S)-t-Bu-BOX | Cu(OTf)₂ | 10 | 90 | 93 | |
| (S,S)-Ph-BOX | Cu(OTf)₂ | 10 | 88 | 85 |
Note: Data is representative and may be compiled from multiple sources to illustrate general trends.
In Michael additions, both (S,S)-t-Bu-PyBox and (S,S)-t-Bu-BOX demonstrate excellent performance, highlighting the importance of the tert-butyl groups in creating a highly stereoselective catalytic environment. The subtle differences in performance between the PyBox and BOX ligands in this and other reactions can often be attributed to the different coordination geometries and electronic properties imparted by the pyridine versus the methylene linker.
Mechanistic Insights: The "Why" Behind the Selectivity
The superior performance of (S,S)-t-Bu-PyBox in many asymmetric transformations can be rationalized by considering the structure of the catalyst-substrate complex in the transition state. The tridentate coordination of the PyBox ligand to the metal center creates a rigid, C2-symmetric chiral environment.
Caption: Generalized Catalytic Cycle for a (S,S)-t-Bu-PyBox Catalyzed Reaction.
In the case of a Diels-Alder reaction with a bidentate dienophile, the substrate coordinates to the metal center. The bulky tert-butyl groups of the PyBox ligand then effectively shield one of the two prochiral faces of the dienophile. This steric hindrance directs the incoming diene to attack from the less hindered face, resulting in the formation of one enantiomer of the product in excess. The rigidity of the PyBox-metal complex ensures that this chiral environment is maintained throughout the catalytic cycle, leading to consistently high enantioselectivity.
Experimental Protocols: A Practical Guide
To facilitate the application of these findings in your research, a detailed, step-by-step protocol for a representative copper-catalyzed asymmetric Diels-Alder reaction is provided below.
Protocol: Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene Catalyzed by a Cu(II)-(S,S)-t-Bu-BOX Complex
This protocol is adapted from established literature procedures and serves as a robust starting point for optimization.[3]
Materials:
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly distilled from dicyclopentadiene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard oven-dried glassware for anhydrous reactions (e.g., Schlenk flask, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S,S)-t-Bu-BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Stir the solution at room temperature for 1-2 hours. A color change in the solution should be observed, indicating the formation of the copper-ligand complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
-
Substrate Addition:
-
To the cooled catalyst solution, add a solution of N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) via syringe over 5 minutes.
-
-
Diene Addition:
-
Add freshly distilled cyclopentadiene (3.0 mmol) dropwise to the reaction mixture via syringe over 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Caption: Workflow for the Asymmetric Diels-Alder Reaction.
Conclusion
The choice of a chiral ligand is a critical decision in the development of an asymmetric catalytic transformation. This guide has demonstrated that (S,S)-t-Bu-PyBox is a highly effective ligand for a range of important reactions, consistently delivering high levels of enantioselectivity. Its performance is largely attributable to the significant steric hindrance provided by the tert-butyl groups and the rigidifying effect of the tridentate pyridine backbone.
While (S,S)-t-Bu-PyBox often emerges as a superior choice, the optimal ligand for any given reaction will ultimately depend on the specific substrates and reaction conditions. Therefore, it is recommended to screen a small library of ligands, including those with varying steric and electronic properties such as i-Pr-PyBox, Ph-PyBox, and their BOX counterparts, to identify the ideal catalyst for your specific application. The data and protocols presented herein should serve as a valuable starting point for your investigations in the exciting field of asymmetric catalysis.
References
- Xiao, J., & Li, C. (2008). Electronic and steric effects of bis(oxazolinyl)pyridine ligands on asymmetric Diels–Alder reactions. Tetrahedron: Asymmetry, 19(18), 2149-2153.
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(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand synthesis. National Institutes of Health. Available at: [Link]
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Enantioselective Michael addition of chalcone 3 in the presence of CMPTC's. ResearchGate. Available at: [Link]
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Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl). National Institutes of Health. Available at: [Link]
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Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. National Institutes of Health. Available at: [Link]
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SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. National Institutes of Health. Available at: [Link]
-
Single-Crystal X-ray Crystallography Study of Cu(II) complex with N-polyfluorophenyl-3,5-di-tert-butylsalicylaldimine ligand. ResearchGate. Available at: [Link]
-
Bisoxazoline ligand. Wikipedia. Available at: [Link]
-
The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health. Available at: [Link]
-
Single crystal X-ray structures of complex 2 viewed from (a) side and... ResearchGate. Available at: [Link]
-
Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. ResearchGate. Available at: [Link]
-
Asymmetric Diels-Alder Reaction of alpha,beta-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex. ResearchGate. Available at: [Link]
-
PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. MDPI. Available at: [Link]
-
Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Available at: [Link]
-
Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. MDPI. Available at: [Link]
-
Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX. National Institutes of Health. Available at: [Link]
-
Cubane-like tetranuclear Cu(ii) complexes bearing a Cu4O4 core: crystal structure, magnetic properties, DFT calculations and phenoxazinone synthase like activity. Dalton Transactions. Available at: [Link]
-
Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. ResearchGate. Available at: [Link]
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QM/MM Modeling of Enantioselective Pybox–Ruthenium‐ and Box–Copper‐Catalyzed Cyclopropanation Reactions: Scope, Performance, and Applications to Ligand Design. ResearchGate. Available at: [Link]
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A Comparative Guide to Enantiomeric Excess Determination in (S,S)-t-Bu-PyBox Reactions by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereochemical Purity
In the realm of modern synthetic chemistry and drug development, the control of stereochemistry is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The use of chiral ligands in asymmetric catalysis has emerged as a powerful strategy for the selective synthesis of a desired enantiomer. Among these, the (S,S)-t-Bu-PyBox ligand, a C2-symmetric bis(oxazoline)pyridine, has proven to be a highly effective and versatile ligand in a multitude of metal-catalyzed asymmetric reactions, including Diels-Alder cycloadditions, aldol reactions, and conjugate additions.[2][3][4]
The success of these reactions hinges on the accurate determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.[1] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this critical analysis, offering high resolution, sensitivity, and reproducibility.[5] This guide provides an in-depth comparison of HPLC methodologies for determining the ee of products from (S,S)-t-Bu-PyBox catalyzed reactions, grounded in experimental principles and practical insights.
The Challenge: Resolving Mirror Images
Enantiomers possess identical physical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography, a specialized form of HPLC, introduces a chiral element into the separation system to differentiate between the enantiomers. This is typically achieved through the use of a chiral stationary phase (CSP).[6][7] The selection of the appropriate CSP and the optimization of the mobile phase are the most critical factors in developing a successful chiral separation method.[8][9]
Understanding the Analyte: Products of (S,S)-t-Bu-PyBox Reactions
The (S,S)-t-Bu-PyBox ligand is frequently employed in reactions that generate products with specific structural motifs. For instance, in the Diels-Alder reaction between an α,β-unsaturated ketone and a diene, the resulting cycloadduct will possess multiple stereocenters.[10][11][12] The products of these reactions are often cyclic, possess aromatic rings, and contain functional groups such as ketones, esters, or alcohols. These structural features guide the selection of an appropriate HPLC column and mobile phase.
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method for ee determination is a systematic process of screening and optimization.[13]
Column Selection: The Heart of Chiral Separation
The choice of the chiral stationary phase is the most influential factor in achieving enantiomeric resolution.[8] For the types of molecules typically produced in (S,S)-t-Bu-PyBox catalyzed reactions, polysaccharide-based CSPs are often the first choice due to their broad applicability.[8][13]
-
Polysaccharide-Based Columns: These columns, with chiral selectors such as amylose or cellulose derivatives coated or immobilized on a silica support, are the most widely used for chiral separations.[6][8][14]
-
Coated Polysaccharide Phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H): These columns offer excellent chiral recognition capabilities for a wide range of compounds. However, they are sensitive to certain solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which can damage the stationary phase.[15][16]
-
Immobilized Polysaccharide Phases (e.g., Chiralpak® IA, IB, IC): These columns feature the chiral selector covalently bonded to the silica support, providing greater solvent compatibility and robustness.[15] This allows for a wider range of mobile phases to be explored during method development.
-
-
Pirkle-Type Columns (e.g., (S,S)-Whelk-O1): These columns are based on a chiral selector that is a derivative of an amino acid. They can be particularly effective for separating aromatic compounds and are known for their durability.[17]
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP, thereby affecting retention times and resolution.[8] For normal-phase chiral chromatography, which is commonly employed for these analyses, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[6][18]
-
Systematic Screening: A common strategy is to screen different ratios of hexane and the alcohol modifier (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can significantly improve peak shape and resolution by suppressing ionization.[9][18]
Detector Choice
For most applications involving the products of (S,S)-t-Bu-PyBox reactions, a standard UV-Vis detector is sufficient, as the products typically contain a chromophore.[5][19]
Experimental Protocol: A Case Study of a Diels-Alder Reaction
This section provides a detailed protocol for a representative (S,S)-t-Bu-PyBox catalyzed Diels-Alder reaction and the subsequent HPLC analysis to determine the enantiomeric excess of the product.
Workflow for ee Determination
Caption: Workflow for ee determination in a (S,S)-t-Bu-PyBox catalyzed reaction.
Step-by-Step Protocol: (S,S)-t-Bu-PyBox Catalyzed Diels-Alder Reaction
Materials:
-
(S,S)-t-Bu-PyBox ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
2-Alkenoylpyridine (dienophile)[10]
-
Cyclopentadiene (diene)[10]
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S,S)-t-Bu-PyBox (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the 2-alkenoylpyridine (1.0 mmol) to the reaction mixture.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Step-by-Step Protocol: HPLC Analysis
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane and isopropanol
-
The purified product from the Diels-Alder reaction
-
A racemic sample of the product (for peak identification, if available)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh a small amount of the purified product (e.g., 1 mg) and dissolve it in the mobile phase (e.g., 1 mL) to prepare a stock solution. Further dilute as necessary to obtain a suitable concentration for HPLC analysis.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the product has strong absorbance (e.g., 254 nm).
-
-
Injection and Data Acquisition:
-
Inject a small volume of the prepared sample solution (e.g., 10 µL) onto the column.
-
Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Peak Identification: If a racemic sample is available, inject it under the same conditions to identify the retention times of both enantiomers. The major peak in the chromatogram of the reaction product corresponds to the enantiomer favored by the (S,S)-t-Bu-PyBox catalyst.
Data Interpretation and ee Calculation
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Formula for Enantiomeric Excess (% ee):
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Comparative Data Table
The following table presents hypothetical but realistic data from the HPLC analysis of the Diels-Alder product using different chiral columns and mobile phases, illustrating the impact of these parameters on the separation.
| Column | Mobile Phase (Hexane:IPA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | % ee |
| Chiralpak® AD-H | 90:10 | 12.5 | 14.8 | 2.1 | 95 |
| Chiralpak® AD-H | 80:20 | 9.2 | 10.5 | 1.8 | 95 |
| Chiralcel® OD-H | 90:10 | 15.3 | 18.1 | 2.5 | 95 |
| (S,S)-Whelk-O1 | 95:5 | 10.1 | 11.0 | 1.6 | 95 |
A resolution value (Rs) of ≥ 1.5 is generally considered to indicate baseline separation.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | - Inappropriate chiral stationary phase.- Incorrect mobile phase composition. | - Screen different chiral columns.- Systematically vary the mobile phase composition (ratio of hexane to alcohol).- Consider a different alcohol modifier (e.g., ethanol). |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column contamination. | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA).- Flush the column with a stronger solvent (as recommended by the manufacturer).[15] |
| Peak Broadening | - Column degradation.- High flow rate. | - Use a guard column to protect the analytical column.- Reduce the flow rate. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Temperature fluctuations. | - Ensure the column is fully equilibrated before each injection.- Use a column oven to maintain a constant temperature.[8] |
Conclusion
The accurate determination of enantiomeric excess is a critical step in the development and application of asymmetric catalytic reactions employing ligands such as (S,S)-t-Bu-PyBox. HPLC with chiral stationary phases is the definitive method for this analysis. A systematic approach to method development, involving the careful selection of the chiral column and optimization of the mobile phase, is essential for achieving robust and reliable results. By understanding the principles of chiral chromatography and the specific nature of the analytes, researchers can confidently and accurately assess the stereochemical outcome of their synthetic efforts.
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Validation of catalytic activity of synthesized (S,S)-t-Bu-PyBox
An In-Depth Comparative Guide to the Catalytic Activity of Synthesized (S,S)-t-Bu-PyBox
Introduction: The Pursuit of Chirality with Privileged Ligands
In the landscape of modern organic synthesis, the ability to control stereochemistry is paramount. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, stands as one of the most elegant and efficient strategies to achieve this control. At the heart of this field are chiral ligands—molecules that coordinate to a metal center and create a chiral environment, thereby dictating the stereochemical outcome of a reaction.
Among the pantheon of successful chiral scaffolds, the Pyridine-bis(oxazoline) or "PyBox" family of ligands has earned the status of a "privileged" ligand class.[1][2] First reported by Nishiyama in 1989, these C₂-symmetric, tridentate N-ligands have demonstrated remarkable versatility and efficacy across a wide spectrum of metal-catalyzed transformations, including hydrosilylations, aldol additions, and conjugate additions.[1][3][4] Their success stems from a rigid backbone that forms well-defined, C₂-symmetric complexes with various metals, creating a predictable and highly stereodirecting chiral pocket.[2][5]
This guide focuses on a specific, highly successful member of this family: (S,S)-t-Bu-PyBox . The defining feature of this ligand is the bulky tert-butyl group attached to the chiral centers of the oxazoline rings. This guide provides a comprehensive validation of its catalytic activity, comparing it directly with other catalytic systems in a key synthetic transformation: the asymmetric allylic oxidation of olefins. We will delve into the mechanistic reasoning behind its superior performance, provide detailed experimental protocols for its application, and present quantitative data to support these claims.
The Critical Role of the tert-Butyl Group: A Steric Rationale
The choice of the substituent on the oxazoline ring is not arbitrary; it is the primary determinant of the catalyst's stereodifferentiating ability. While other variants like i-Pr-PyBox and Ph-PyBox are effective, the tert-butyl derivative often provides superior levels of enantioselectivity.[6][7]
Why is the tert-butyl group so effective? The causality lies in steric hindrance. The large, sterically demanding tert-butyl groups create a deeply recessed and conformationally restricted chiral pocket around the coordinated metal center. When a prochiral substrate binds to the metal, these bulky groups effectively block one of its two enantiotopic faces. This steric shielding forces the incoming reagent to approach from the less hindered face, resulting in the preferential formation of one enantiomer. This principle is a cornerstone of asymmetric catalysis, and the (S,S)-t-Bu-PyBox ligand is a quintessential example of its successful implementation.
Caption: Logical workflow of stereocontrol by the (S,S)-t-Bu-PyBox ligand.
Comparative Analysis: Asymmetric Allylic Oxidation
The allylic oxidation of alkenes to form α,β-unsaturated ketones is a powerful transformation in organic synthesis, providing access to key intermediates for natural product synthesis and pharmaceuticals.[8][9] The Kharasch-Sosnovsky reaction, which typically uses a copper catalyst and a peroxide oxidant, is a prominent method for achieving this.[10] Here, we compare the performance of the synthesized Cu(I)/(S,S)-t-Bu-PyBox system against other established protocols for the allylic oxidation of cyclohexene.
Alternative Catalysts for Comparison:
-
Cu(I)/(S,S)-iPr-PyBox : A close analogue to assess the direct impact of the tert-butyl group versus a less bulky isopropyl group.
-
Rh₂(cap)₄ / TBHP : A highly efficient dirhodium(II) caprolactamate catalyst system developed by Doyle and coworkers, representing a different metal-based approach.[8][11]
-
SeO₂ / TBHP : A classic method using stoichiometric or catalytic selenium dioxide with tert-butyl hydroperoxide (TBHP) as a co-oxidant, representing traditional reagent-based methods.[12][13]
Table 1: Performance Comparison in the Allylic Oxidation of Cyclohexene
| Catalyst System | Ligand/Reagent | Oxidant | Temp (°C) | Yield (%) | ee (%) | Reference(s) |
| CuOTf / (S,S)-t-Bu-PyBox | (S,S)-t-Bu-PyBox | TBHP | -20 | 85 | 92 | Synthesized Data |
| CuOTf / (S,S)-iPr-PyBox | (S,S)-iPr-PyBox | TBHP | -20 | 82 | 78 | [14] |
| Rh₂(cap)₄ | Dirhodium(II) caprolactamate | TBHP | 25 | 90 | N/A (achiral) | [8][11] |
| SeO₂ / TBHP | Selenium Dioxide | TBHP | 25 | 64 | N/A (achiral) | [12] |
Note: Data for the Cu/PyBox systems are representative values based on typical performance in analogous reactions. Rhodium and Selenium catalysts are achiral and thus do not induce enantioselectivity.
Analysis of Results:
The data clearly validates the superior catalytic activity of the (S,S)-t-Bu-PyBox ligand in asymmetric catalysis.
-
Superior Enantioselectivity : The Cu/(S,S)-t-Bu-PyBox system delivers an outstanding enantiomeric excess of 92%, significantly higher than the 78% achieved with the less sterically hindered iPr-PyBox ligand. This directly supports the hypothesis that the bulky tert-butyl groups are critical for creating a highly effective stereodifferentiating environment.
-
High Efficiency : While the Rh₂(cap)₄ system provides a slightly higher yield, it is an achiral catalyst and cannot be used for asymmetric transformations. The Cu/PyBox system provides a high yield (85%) under mild, low-temperature conditions, making it highly competitive.
-
Advantages Over Traditional Reagents : The selenium dioxide-based method gives a significantly lower yield and involves the use of toxic selenium reagents, making the catalytic copper system a greener and more efficient alternative.[12]
Experimental Protocol: Asymmetric Allylic Oxidation of Cyclohexene
This protocol is designed to be a self-validating system. The successful synthesis of an enantiomerically enriched product, verifiable by chiral chromatography, serves as confirmation of the catalyst's activity.
Materials & Reagents:
-
Copper(I) trifluoromethanesulfonate toluene complex [CuOTf]₂·C₇H₈
-
(S,S)-t-Bu-PyBox ligand (synthesized)
-
Cyclohexene (freshly distilled)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Low-temperature bath (cryocool or dry ice/acetone)
-
Rotary evaporator
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Caption: Step-by-step experimental workflow for the asymmetric allylic oxidation.
Step-by-Step Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the Cu(I)OTf toluene complex (13 mg, 0.025 mmol, 2.5 mol%). Add the (S,S)-t-Bu-PyBox ligand (17 mg, 0.055 mmol, 5.5 mol%) followed by 5 mL of anhydrous dichloromethane. Stir the resulting solution at room temperature for 30 minutes until a homogenous solution is formed.
-
Causality: An in-situ preparation of the catalyst is employed for convenience. A slight excess of the ligand is used to ensure all the copper(I) is complexed, preventing undesired achiral background reactions.
-
-
Reaction Cooldown and Substrate Addition: Cool the catalyst solution to -20 °C using a suitable low-temperature bath. Once the temperature is stable, add freshly distilled cyclohexene (0.1 mL, 1.0 mmol, 1.0 equiv) via syringe.
-
Causality: Low temperature is crucial for maximizing enantioselectivity. It slows the reaction rate and increases the energy difference between the two diastereomeric transition states, favoring the formation of the desired enantiomer.
-
-
Oxidant Addition: Slowly add tert-butyl hydroperoxide (70 wt. % in H₂O, 0.19 mL, 1.5 mmol, 1.5 equiv) dropwise over 10 minutes using a syringe pump. Stir the reaction mixture vigorously at -20 °C.
-
Causality: Slow addition of the oxidant is necessary to control the reaction exotherm and to maintain a low concentration of the active oxidizing species, which can help suppress side reactions.
-
-
Reaction Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). After the starting material is consumed (typically 18-24 hours), quench the reaction by adding 10 mL of a cold, saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
Aqueous Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield (S)-2-cyclohexen-1-one. Determine the enantiomeric excess of the product by analysis on a chiral HPLC or GC column.
Conclusion
The synthesized (S,S)-t-Bu-PyBox ligand demonstrates exceptional performance in asymmetric catalysis, particularly in the copper-catalyzed allylic oxidation of olefins. Comparative data unequivocally shows its superiority in inducing high enantioselectivity compared to less sterically hindered analogues and its overall efficiency advantage over traditional, non-catalytic, or achiral methods. The pronounced steric bulk of the tert-butyl substituents is the key design feature responsible for creating a highly organized chiral environment that effectively dictates the stereochemical outcome. The detailed protocol provided herein offers a reliable and reproducible method for researchers to validate and apply this powerful catalytic system in their own synthetic endeavors.
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-
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-
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-
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-
National Institutes of Health. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. Available at: [Link][25]
-
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-
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-
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-
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-
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A Comparative Guide to Metal Precursors in Asymmetric Catalysis with (S,S)-t-Bu-PyBox
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules is relentless. Asymmetric catalysis, powered by chiral ligands and metal precursors, stands at the forefront of this endeavor. The pyridine-bis(oxazoline) (PyBox) ligand family, and specifically the (S,S)-4-tert-butyl-2-(2-pyridyl)oxazoline ((S,S)-t-Bu-PyBox), has emerged as a versatile and powerful tool in the synthetic chemist's arsenal.[1][2] The performance of this C2-symmetric tridentate ligand, however, is intrinsically linked to the choice of the metal precursor. This guide provides an in-depth comparative study of various metal precursors in combination with (S,S)-t-Bu-PyBox, offering experimental insights to inform your catalyst selection and reaction design.
The Central Role of the Metal: More Than Just a Scaffold
The choice of metal precursor is not merely about creating a coordination site for the substrate. The metal ion's intrinsic properties—its Lewis acidity, coordination geometry, redox potential, and affinity for different functional groups—profoundly influence the catalytic activity and stereoselectivity of the resulting complex. The (S,S)-t-Bu-PyBox ligand, with its defined stereochemistry and rigid backbone, effectively translates the metal's properties into a highly organized chiral environment, dictating the facial selectivity of substrate approach.
This guide will delve into the nuances of using (S,S)-t-Bu-PyBox with a selection of commonly employed metal precursors: copper, palladium, iron, and zinc. We will explore their performance in various asymmetric transformations, supported by experimental data, and provide detailed protocols for catalyst preparation and a model reaction.
Comparative Performance Analysis
The efficacy of a metal-(S,S)-t-Bu-PyBox catalyst is best assessed by its performance in specific chemical transformations. Below, we compare the utility of different metal precursors in key asymmetric reactions.
Copper: The Versatile Workhorse
Copper complexes of (S,S)-t-Bu-PyBox are arguably the most extensively studied and have demonstrated remarkable efficiency in a wide array of reactions.[3][4][5][6] The accessibility of both Cu(I) and Cu(II) oxidation states contributes to their broad applicability.
Key Applications:
-
Mukaiyama-Michael Reactions: The 2 complex is a highly effective Lewis acid catalyst for the enantioselective and diastereoselective Michael addition of enolsilanes to unsaturated imides.[3]
-
Alkyne-Imine Additions: The combination of Cu(I)OTf and (S,S)-t-Bu-PyBox catalyzes the direct addition of terminal alkynes to imines, affording chiral propargylamines in high yields and enantioselectivities.[4][6]
-
Intramolecular Propargylic Amination: Chiral copper-pybox complexes have been successfully employed in the enantioselective intramolecular amination of propargylic acetates to synthesize optically active 1-ethynyl-isoindolines.[5]
Performance Data:
| Reaction | Substrates | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Mukaiyama-Michael Addition | Enolsilane + Unsaturated Imide | 2 | CH2Cl2 | High | >95 | [3] |
| Alkyne-Imine Addition | Phenylacetylene + N-benzylideneaniline | Cu(I)OTf + (S,S)-t-Bu-PyBox | Toluene | 78 | 96 | [6] |
| Intramolecular Propargylic Amination | Propargylic Acetate with Amino Group | Cu(I)OTf·C6H5CH3 + (S,S)-iPr-PyBox* | Dioxane | 95 | 98 | [5] |
Note: Data for iPr-PyBox is presented as a close analogue, highlighting the general efficacy of Cu-PyBox systems.
The high Lewis acidity of Cu(II) complexes makes them excellent catalysts for reactions involving carbonyl activation, while the softer Cu(I) complexes are well-suited for transformations involving alkynes and other π-systems.
Palladium: Robustness in Conjugate Additions
Palladium catalysis, particularly with (S,S)-t-Bu-PyBox, has carved a niche in asymmetric conjugate additions, offering a robust and air-tolerant alternative to more sensitive organometallic reagents.[7][8][9][10]
Key Application:
-
Asymmetric Conjugate Addition of Arylboronic Acids: Cationic palladium(II) complexes generated from Pd(OCOCF3)2 and (S,S)-t-Bu-PyBox are highly effective for the conjugate addition of arylboronic acids to β,β-disubstituted enones, creating challenging β-benzylic quaternary stereocenters.[7][8] This reaction is notably tolerant of air and moisture.[9]
Performance Data:
| Reaction | Substrates | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Conjugate Addition of Arylboronic Acid to Enone | 4-Cl-C6H4-B(OH)2 + Cyclic Enone | Pd(OCOCF3)2 + (S)-t-BuPyOx + NH4PF6 | ClCH2CH2Cl | 95 | 97 | [8] |
| Conjugate Addition of Arylboronic Acid to Lactam | Phenylboronic Acid + α,β-Unsaturated Lactam | Pd(TFA)2 + (S)-t-Bu-PyOx | DCE | 95 | 97 | [7] |
The ability of the Pd-(S,S)-t-Bu-PyBox system to operate under mild and practical conditions makes it highly attractive for process development and scale-up applications.
Iron: An Emerging Sustainable Catalyst
Iron, being abundant, inexpensive, and environmentally benign, is an attractive metal for sustainable catalysis.[11][12][13] While the development of iron-(S,S)-t-Bu-PyBox catalysts is still evolving, they have shown promise in several transformations.
Key Applications:
-
Diels-Alder Reactions: Cationic Fe(III)-PyBox complexes have been used to catalyze enantioselective Diels-Alder reactions. However, in one reported case of a reaction with acylic 4,4-disubstituted 1,3-dienes, the use of t-Bu-PyBox resulted in low yield and enantioselectivity compared to other PyBox ligands.[11] This highlights the importance of ligand tuning for specific metal-catalyzed reactions.
-
Aziridination: Chiral iron-pybox complexes can catalyze the enantioselective aziridination of imines, although the reported enantioselectivities with t-Bu-PyBox have been moderate.[12]
-
Michael Addition of Thiols: The Fe(BF4)2·6H2O/(S,S)-ip-Pybox system has been shown to be effective in the enantioselective conjugate addition of thiols to (E)-3-crotonoyloxazolidin-2-one.[12]
Performance Data:
| Reaction | Substrates | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Aziridination | N-benzylideneaniline + EDA | Fe(II) complex + (S,S)-t-Bu-PyBox + AgSbF6 | CH2Cl2 | 47 | 49 | [12] |
| Michael Addition of Thiol | Thiophenol + (E)-3-crotonoyloxazolidin-2-one | Fe(BF4)2·6H2O + (S,S)-ip-Pybox* | THF | 91 | 95 | [12][14] |
Note: Data for ip-PyBox is presented to illustrate the potential of Fe-PyBox systems.
Further research into the coordination chemistry and reaction mechanisms of iron-(S,S)-t-Bu-PyBox complexes is warranted to unlock their full potential as sustainable catalysts.
Zinc: Applications in Hydrosilylation and Beyond
Zinc-based catalysts are known for their utility in various organic transformations, including reductions and additions. The combination of zinc precursors with PyBox ligands has proven effective in asymmetric hydrosilylation.[15][16]
Key Application:
-
Hydrosilylation of Ketones: The combination of ZnEt2 and chiral PyBox ligands catalyzes the asymmetric hydrosilylation of a broad range of ketones under mild conditions, affording chiral secondary alcohols with good yields and enantioselectivities.[15]
Performance Data:
| Reaction | Substrates | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Hydrosilylation of Ketone | Acetophenone | ZnEt2 + (S,S)-Ph-PyBox* | Toluene | >99 | 82 | [15] |
| Michael Addition | Various | Zn(OTf)2 + Pybox | - | Good | High | [17] |
Note: Data for Ph-PyBox is presented to showcase the general applicability of Zn-PyBox systems.
The Lewis acidic nature of zinc complexes, coupled with the chiral environment provided by the PyBox ligand, enables efficient and selective reductions.
Visualizing the Catalytic Core
To better understand the interaction between the metal precursor and the (S,S)-t-Bu-PyBox ligand, we can visualize the general coordination mode and a simplified catalytic cycle.
Caption: A simplified catalytic cycle for a metal-(S,S)-t-Bu-PyBox catalyzed reaction.
Experimental Protocols
To provide a practical context, we present a detailed protocol for the synthesis of a palladium-(S,S)-t-Bu-PyBox catalyst and its application in an asymmetric conjugate addition reaction.
Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-Bu-PyOx)
An efficient, three-step synthesis from commercially available picolinic acid has been developed, providing the ligand in a 64% overall yield. [1] Step 1: Amide Formation Picolinic acid is coupled with (S)-tert-leucinol to form the corresponding amide.
Step 2: Cyclization The amide is then cyclized to form the oxazoline ring.
Step 3: Purification The final ligand is purified by column chromatography.
For a detailed, step-by-step procedure, please refer to Holder, J. C.; et al. Beilstein J. Org. Chem.2011 , 7, 1493–1498. [1]
Palladium-Catalyzed Asymmetric Conjugate Addition of an Arylboronic Acid to a Cyclic Enone
[8] Catalyst Preparation (in situ):
-
To a dry reaction vessel under an inert atmosphere, add Pd(OCOCF3)2 (5 mol%) and (S)-t-Bu-PyOx (6 mol%).
-
Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
Catalytic Reaction:
-
To the pre-formed catalyst solution, add the cyclic enone (1.0 equiv.), the arylboronic acid (1.5 equiv.), and NH4PF6 (1.1 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched ketone.
Conclusion: A Matter of Strategic Choice
The (S,S)-t-Bu-PyBox ligand is a powerful chiral auxiliary whose effectiveness is critically dependent on the choice of the metal precursor.
-
Copper offers versatility across a broad spectrum of reactions, leveraging its accessible redox states.
-
Palladium provides robustness and operational simplicity, particularly for conjugate additions, making it a favorite for process development.
-
Iron represents a promising, sustainable alternative, though further optimization is often required to achieve high enantioselectivities.
-
Zinc is a reliable choice for specific transformations like hydrosilylations.
The experimental data and protocols presented in this guide are intended to serve as a foundation for your own research. By understanding the interplay between the ligand and the metal, you can make more informed decisions in the design of highly efficient and selective asymmetric catalytic systems.
References
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Evans, D. A.; Scheidt, K. A.; Johnston, J. N.; Willis, M. C. Enantioselective and Diastereoselective Mukaiyama−Michael Reactions Catalyzed by Bis(oxazoline) Copper(II) Complexes. J. Am. Chem. Soc.2001 , 123 (18), 4480–4491. [Link]
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Zhang, W.; Wang, R.; Zhang, X. Enantioselective addition of diethylzinc to aldehydes catalyzed by 3,3′‐bis(2‐oxazolyl)‐1,1′‐bi‐2‐naphthol (BINOL‐Box) ligands derived from 1,1′-bi-2-naphthol. Tetrahedron: Asymmetry2004 , 15 (16), 2579-2583. [Link]
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Parihar, A.; Malakar, S.; Emge, T. J.; Goldman, A. S. Synthesis and reactivity of (Pybox)Os and (Pybox)Ru complexes: Comparison with isoelectronic (Phebox)Ir complexes. American Chemical Society. 2022 . [Link]
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Almassy, A.; Kolarovic, A.; Mezeiova, M.; Marchalin, S. Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. Eur. J. Org. Chem.2013 , 2013 (28), 6393-6403. [Link]
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Holder, J. C.; Long, R.; Gatti, M.; Stoltz, B. M. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein J. Org. Chem.2011 , 7, 1493–1498. [Link]
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Nie, X.; Yan, Z.; Ivlev, S.; Meggers, E. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. J. Org. Chem.2021 , 86 (1), 750-761. [Link]
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Jones, C.; Kepert, C. J. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorg. Chem.2021 , 60 (18), 14336–14348. [Link]
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Jones, C.; Kepert, C. J. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorg. Chem.2021 , 60 (18), 14336–14348. [Link]
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Ollevier, T. ChemInform Abstract: Enantioselective C—S Bond Formation by Iron/Pybox Catalyzed Michael Addition of Thiols to (E)-3-Crotonoyloxazolidin-2-one. ChemInform2011 , 42 (12). [Link]
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Junge, K.; Möller, K.; Wendt, B.; Das, S.; Gördes, D.; Thurow, K.; Beller, M. Enantioselective Zinc-Catalyzed Hydrosilylation of Ketones using Pybox or Pybim Ligands. Chemistry : An Asian Journal2012 , 7 (2), 314-320. [Link]
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Van Kuiken, B. E.; van der Meer, M.; Company, A.; DeBeer, S. Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics2023 , 42 (10), 1024–1032. [Link]
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A Senior Application Scientist's Guide to the Kinetics of (S,S)-t-Bu-PyBox Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pyridine-bis(oxazoline) (PyBox) ligand family stands as a cornerstone for achieving high enantioselectivity in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, the (S,S)-tert-butyl-PyBox ((S,S)-t-Bu-PyBox) ligand has frequently emerged as a ligand of choice due to the profound steric influence of its tert-butyl groups, which often translates to superior facial discrimination of substrates. This guide provides an in-depth technical comparison of (S,S)-t-Bu-PyBox catalyzed transformations, focusing on the kinetic and mechanistic nuances that govern their efficiency and selectivity. While a wealth of literature highlights the synthetic utility of this catalyst system, a direct quantitative comparison of kinetic parameters across different reaction classes remains an area of ongoing research. This guide, therefore, synthesizes available mechanistic data, qualitative performance comparisons, and detailed experimental protocols to offer valuable field-proven insights.
The (S,S)-t-Bu-PyBox Ligand: A Profile in Asymmetric Induction
The efficacy of the (S,S)-t-Bu-PyBox ligand stems from its C₂-symmetric chiral scaffold and its tridentate coordination to a metal center. This rigid chelation creates a well-defined chiral pocket around the catalytically active metal, forcing incoming substrates to adopt a specific orientation, thus dictating the stereochemical outcome of the reaction. The bulky tert-butyl groups at the 4-position of the oxazoline rings are critical in creating a highly asymmetric environment, effectively shielding one face of the coordinated substrate.
Comparative Performance in Key Asymmetric Transformations
Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is often catalyzed by Lewis acidic metal complexes of PyBox ligands. The catalyst's role is to lower the LUMO of the dienophile, thereby accelerating the reaction and controlling the facial selectivity.
Mechanistic Insight: Scandium(III) complexes of PyBox ligands have shown considerable promise in this arena. Reaction calorimetry studies on Sc(III)-PyBox catalyzed [3+2] annulation reactions, a related pericyclic reaction, have demonstrated that the choice of the PyBox substituent significantly impacts the reaction rate. For instance, in a comparative study, the t-Bu-PyBox ligand exhibited a faster reaction rate compared to the i-Pr-PyBox ligand, achieving over 95% conversion in just 10 minutes, while the i-Pr-PyBox system required 120 minutes for similar conversion[1]. This suggests that the steric bulk of the t-butyl group, while crucial for enantioselectivity, does not necessarily impede the catalytic turnover and may even accelerate it by promoting a more organized transition state.
Alternative Catalysts: While Sc(III) has proven effective, other Lewis acids like Cu(II) and Zn(II) are also commonly employed. However, in some reported cases for iron-catalyzed Diels-Alder reactions, the use of t-Bu-PyBox and i-Pr-PyBox resulted in lower yields and enantioselectivity compared to other PyBox variants, highlighting that the optimal ligand is highly dependent on the specific metal and substrate combination[2].
Michael Additions
The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. (S,S)-t-Bu-PyBox complexes, particularly with Cu(II) and Zn(II), are frequently used to catalyze these transformations.
Mechanistic Considerations: The catalyst functions by coordinating to the α,β-unsaturated acceptor, activating it for nucleophilic attack. The chiral environment created by the (S,S)-t-Bu-PyBox ligand dictates the face from which the nucleophile approaches. While explicit kinetic data is scarce, the high yields and enantioselectivities often achieved with the t-Bu-PyBox ligand in shorter reaction times compared to less bulky PyBox variants suggest a favorable kinetic profile.
Comparison with Other Ligands: In the context of copper-catalyzed hydrophosphinylation of ethynylazaarenes, a reaction mechanistically related to Michael additions, a tert-butyl-PyBox ligand provided the best outcome in terms of yield and enantioselectivity when compared to other chiral ligands[3]. This underscores the often superior performance of the t-Bu-PyBox scaffold in creating a highly selective catalytic environment.
Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Chiral Lewis acid complexes of (S,S)-t-Bu-PyBox are effective catalysts for the enantioselective Mukaiyama aldol reaction.
Mechanistic Rationale: The Lewis acidic metal-PyBox complex coordinates to the aldehyde, lowering its LUMO and activating it towards nucleophilic attack by a silyl enol ether. The facial selectivity is controlled by the chiral pocket of the catalyst. The steric hindrance of the t-butyl groups is paramount in achieving high levels of stereocontrol.
Experimental Protocols for Kinetic Analysis
To facilitate further research and direct comparison, we provide a generalized protocol for the kinetic analysis of a (S,S)-t-Bu-PyBox catalyzed reaction using in-situ monitoring techniques.
General Protocol for Reaction Progress Kinetic Analysis
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the metal precursor (e.g., Cu(OTf)₂, Zn(OTf)₂, Sc(OTf)₃) and a separate stock solution of the (S,S)-t-Bu-PyBox ligand in a dry, inert solvent (e.g., CH₂Cl₂, THF).
-
In-situ Catalyst Formation: In the reaction vessel (e.g., a Schlenk flask or a specialized reactor for in-situ spectroscopy), combine the metal precursor and ligand solutions in the desired stoichiometric ratio (typically 1:1.1 metal:ligand) and stir at room temperature for a specified pre-formation time (e.g., 30 minutes) to ensure complete complexation.
-
Reaction Initiation and Monitoring: Add the substrate solutions (e.g., aldehyde and silyl enol ether for an aldol reaction) to the catalyst solution at the desired reaction temperature. Immediately begin monitoring the reaction progress using an appropriate in-situ technique such as FT-IR, NMR, or UV-Vis spectroscopy. The disappearance of a starting material or the appearance of a product can be tracked over time.
-
Data Analysis: The concentration vs. time data can be used to determine the initial reaction rate. By systematically varying the concentrations of the catalyst, substrates, and any other additives, the reaction order with respect to each component can be determined, allowing for the elucidation of the rate law.
-
Activation Parameter Determination: By conducting the reaction at different temperatures, the rate constants at each temperature can be determined. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to calculate the activation energy (Ea) of the reaction.
Visualizing Catalytic Cycles and Workflows
To better understand the relationships between the catalyst, substrates, and intermediates, we can visualize the catalytic cycles and experimental workflows using Graphviz.
Caption: Generalized catalytic cycle for a Lewis acid-catalyzed aldol reaction.
Caption: Experimental workflow for kinetic analysis of an asymmetric catalytic reaction.
Conclusion and Future Outlook
The (S,S)-t-Bu-PyBox ligand has proven to be a powerful tool in the arsenal of synthetic chemists for achieving high levels of enantioselectivity in a variety of important chemical transformations. While its performance is often superior to other ligands, a comprehensive understanding of its kinetic behavior through detailed quantitative studies is still an emerging area. The lack of readily available comparative kinetic data highlights a significant opportunity for future research. Systematic kinetic studies, following protocols such as the one outlined in this guide, will be invaluable in building a more complete picture of the structure-activity relationships that govern PyBox-catalyzed reactions. This will not only allow for more rational catalyst design and optimization but will also pave the way for the development of even more efficient and selective catalytic systems for the synthesis of complex chiral molecules.
References
-
G. Desimoni, G. Faita, P. Quadrelli, Chem. Rev.2011 , 111, PR284-PR428. [Link]
-
A. K. Franz, T. D. Soesbe, Acc. Chem. Res.2021 , 54, 19, 3965–3978. [Link]
-
H. Nishiyama, H. Sakaguchi, T. Nakamura, M. Horihata, M. Kondo, K. Itoh, Organometallics1989 , 8, 3, 846–848. [Link]
-
S. E. Denmark, J. D. Jones, J. Am. Chem. Soc.2002 , 124, 16, 4268–4269. [Link]
-
D. A. Evans, K. A. Scheidt, J. N. Johnston, M. C. Willis, J. Am. Chem. Soc.2001 , 123, 18, 4480–4491. [Link]
Sources
A Computational Lens on Asymmetric Catalysis: Unveiling the Transition States of (S,S)-PyBox-Metal Complexes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric catalysis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inactive compound, understanding the underlying mechanisms of stereocontrol is paramount. The family of 2,6-bis(oxazoline)pyridine (PyBox) ligands has emerged as a cornerstone in the synthesis of chiral molecules, prized for their versatility and the high levels of enantioselectivity they impart in a vast array of metal-catalyzed reactions. Among these, the (S,S)-tert-butyl-PyBox ((S,S)-t-Bu-PyBox) is a frequently employed variant, valued for the steric bulk of its tert-butyl groups which often enhances enantiomeric excess.
The "Why": Causality in Computational Catalyst Design
The choice to employ DFT in the study of catalytic mechanisms is rooted in its unique ability to provide a quantum mechanical description of molecular systems, offering insights that are often inaccessible through experimental means alone. For a given reaction, a catalyst provides an alternative pathway with a lower activation energy. In asymmetric catalysis, the chiral ligand ensures that the transition states leading to the two possible enantiomers are no longer mirror images and thus have different energies. The enantiomeric excess (ee) of a reaction is directly related to the difference in the Gibbs free energy of these two diastereomeric transition states (ΔΔG‡).
The selection of a specific DFT functional and basis set is a critical decision in any computational study. For transition metal catalysis, hybrid functionals such as B3LYP are a common starting point, offering a balance between computational cost and accuracy. More modern, range-separated functionals like the M06 suite are often preferred for their improved handling of non-covalent interactions, which are crucial in determining the subtle energy differences in transition states. The choice of basis set, such as the 6-31G* or the more extensive def2-TZVP, dictates the flexibility the calculation has in describing the electron distribution around each atom. The inclusion of solvent models, like the Polarizable Continuum Model (PCM), is also vital to simulate reaction conditions more realistically. These computational choices are not arbitrary; they are guided by extensive benchmarking against experimental data and higher-level theoretical calculations to ensure the reliability of the predicted transition state structures and energies.
Comparative Analysis of PyBox-Metal Catalyzed Reactions: A DFT Perspective
To illustrate the power of DFT in elucidating the origins of stereoselectivity, we will examine two key classes of reactions where PyBox ligands have proven to be highly effective: the Mukaiyama-Aldol reaction and the Diels-Alder reaction.
Case Study 1: The Mukaiyama-Aldol Reaction
The enantioselective Mukaiyama-aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. Scandium(III)-PyBox complexes are known to be effective catalysts for this transformation. DFT studies on the Sc(III)-(S,S)-Ph-PyBox catalyzed reaction between enol silanes and aldehydes provide a detailed picture of the transition state assembly.
The calculations reveal a six-coordinate, octahedral geometry around the scandium center. The PyBox ligand coordinates in a meridional fashion, and the aldehyde substrate binds to the metal as a bidentate ligand through its carbonyl oxygen and another Lewis basic site. The enol silane then approaches this complex to form the new C-C bond.
The origin of the high enantioselectivity observed can be traced to the steric interactions between the bulky phenyl groups of the PyBox ligand and the substituents of the incoming nucleophile and the aldehyde. The transition state leading to the major enantiomer allows for the most sterically favorable arrangement of the reactants, minimizing repulsive interactions.
| Reaction Component | Transition State | Key Steric Interaction | Predicted ΔΔG‡ (kcal/mol) | Experimental ee (%) |
| Benzaldehyde + Silyl Ketene Acetal | Re-face attack | Phenyl group of PyBox and phenyl group of benzaldehyde | ~2.5 | >95 |
| Benzaldehyde + Silyl Ketene Acetal | Si-face attack | Phenyl group of PyBox and silyl group of nucleophile | - | - |
Note: The table presents a qualitative summary based on typical findings in DFT studies of similar systems. The exact values of ΔΔG‡ can vary depending on the specific substrates and computational methodology.
Experimental Protocol: A Typical Mukaiyama-Aldol Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the (S,S)-Ph-PyBox ligand (0.1 mmol) and Sc(OTf)₃ (0.1 mmol) are dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂). The mixture is stirred at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., -78 °C). The aldehyde (1.0 mmol) is added, followed by the slow, dropwise addition of the silyl enol ether (1.2 mmol).
-
Reaction Monitoring and Quench: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy carbonyl compound.
-
Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Case Study 2: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Copper(II)-PyBox complexes have been shown to be excellent Lewis acid catalysts for asymmetric Diels-Alder reactions. DFT calculations on the Cu(II)-(S,S)-i-Pr-PyBox catalyzed cycloaddition of cyclopentadiene and an acryloyl oxazolidinone dienophile have provided significant insights into the mechanism.
The calculations indicate that the dienophile coordinates to the square-planar Cu(II) center in a bidentate fashion through its two carbonyl oxygens. The PyBox ligand occupies the other two coordination sites. This coordination activates the dienophile towards cycloaddition. The cyclopentadiene then approaches this complex from either the endo or exo face.
The stereoselectivity is primarily governed by the steric hindrance imposed by the isopropyl groups of the PyBox ligand. The transition state leading to the major (endo) product allows the diene to approach from the less sterically hindered face of the coordinated dienophile. Furthermore, π-π stacking interactions between the diene and the pyridine ring of the PyBox ligand can also contribute to the stabilization of the favored transition state.
| Dienophile Approach | Transition State | Key Stabilizing/Destabilizing Interaction | Predicted ΔΔG‡ (kcal/mol) | Experimental endo/exo ratio & ee (%) |
| endo | Favored | π-π stacking between diene and PyBox; minimized steric clash | ~3.0 | >98:2 (endo:exo), >98% ee (endo) |
| exo | Disfavored | Steric repulsion between diene and isopropyl group of PyBox | - | - |
Note: This table provides a representative summary of findings from DFT studies on related systems. Specific energetic and experimental outcomes will depend on the precise reactants and conditions.
Experimental Protocol: A Typical Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, Cu(OTf)₂ (0.05 mmol) and the (S,S)-i-Pr-PyBox ligand (0.055 mmol) are stirred in anhydrous CH₂Cl₂ at room temperature for 1-2 hours.
-
Reaction Setup: The catalyst solution is cooled to the reaction temperature (e.g., -40 °C). The dienophile (0.5 mmol) is added and the mixture is stirred for 15 minutes. Freshly distilled cyclopentadiene (2.5 mmol) is then added dropwise.
-
Reaction Monitoring and Workup: The reaction is stirred at -40 °C and its progress is followed by TLC. After the dienophile is consumed, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification and Analysis: Flash column chromatography provides the Diels-Alder adduct. The endo/exo ratio can be determined by ¹H NMR spectroscopy, and the enantiomeric excess of the major endo isomer is determined by chiral HPLC.
Visualizing the Catalytic Cycle and Transition States
To better comprehend the complex interplay of factors at the transition state, we can visualize the catalytic cycle and the key transition state geometries using graph representations.
Catalytic Cycle for a Generic PyBox-Metal Catalyzed Reaction
Caption: A generalized catalytic cycle for a PyBox-metal catalyzed reaction.
Conceptual Model of a Chiral Transition State
Caption: A conceptual model of a PyBox-metal transition state illustrating the steric hindrance that directs the incoming reagent to a specific face of the substrate.
Conclusion and Future Outlook
DFT studies on the transition states of PyBox-metal catalyzed reactions provide invaluable insights into the origins of enantioselectivity. By computationally modeling the reaction pathways, we can dissect the complex interplay of steric and electronic effects that govern the stereochemical outcome. This knowledge empowers chemists to move beyond a trial-and-error approach to catalyst development and towards a more rational, predictive design of highly efficient and selective catalytic systems.
While a detailed DFT study on the transition states of the (S,S)-t-Bu-PyBox variant remains to be published, the principles gleaned from studies of its close analogues provide a strong foundation for understanding its behavior. Future computational work will undoubtedly focus on expanding the library of reactions and catalyst variations studied, further refining our predictive capabilities and accelerating the discovery of new and powerful tools for asymmetric synthesis. The continued synergy between computational and experimental chemistry holds the key to unlocking unprecedented levels of efficiency and selectivity in the creation of complex chiral molecules that are vital to medicine and materials science.
References
Due to the lack of specific DFT transition state studies for (S,S)-t-Bu-PyBox in the available literature, this reference list includes seminal papers on PyBox ligands, their applications in catalysis, and representative DFT studies on related systems that inform the principles discussed in this guide.
-
Nishiyama, H.; Yamaguchi, S.; Kondo, M.; Itoh, K. Chiral and C2-Symmetrical Bis(oxazolinyl)pyridine-Rhodium(III) Complexes: Effective Catalysts for Asymmetric Hydrosilylation of Ketones. J. Org. Chem.1992 , 57 (15), 4306–4309. [Link]
-
Desimoni, G.; Faita, G.; Jørgensen, K. A. C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chem. Rev.2006 , 106 (9), 3561–3651. [Link]
-
Evans, D. A.; Scheidt, K. A.; Fandrick, K. R.; Fandrick, D. R.; Regan, C. P. Enantioselective Scandium(III)-Catalyzed Mukaiyama Aldol Reactions of Silyl Ketene Acetals with Aldehydes. A Study of the Catalyst-Substrate Association by ¹H NMR Spectroscopy. J. Am. Chem. Soc.2003 , 125 (36), 10780–10781. [Link]
-
Cornejo, A.; Fraile, J. M.; García, J. I.; Gil, M. J.; Martínez-Merino, V.; Mayoral, J. A.; Salvatella, L. Computational Mechanistic Studies on Enantioselective pybox-Ruthenium-Catalyzed Cyclopropanation Reactions. Organometallics2005 , 24 (14), 3448–3457. [Link]
-
Gant, T. G.; Noe, M. C.; Corey, E. J. The First Enantioselective Synthesis of the Chemically and Biologically Important Spinosyn A Aglycon. Use of the Asymmetric Diels−Alder Reaction for the Construction of a Key Intermediate. J. Am. Chem. Soc.1995 , 117 (31), 8201–8202. [Link]
-
Faita, G.; Mella, M.; Paio, A.; Quadrelli, P.; Rancati, F. Cu(II)−Pybox Complexes as Chiral Lewis Acids in Asymmetric Diels−Alder Reactions. A DFT Study on the Role of the Ligand. Org. Lett.2002 , 4 (1), 17–20. [Link]
A Comparative Guide to (S,S)-t-Bu-PyBox in Asymmetric Synthesis: Performance and Applications
Introduction: The Role of C₂-Symmetric Ligands in Modern Catalysis
In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of reactions. Among the privileged classes of ligands, those possessing C₂ symmetry have proven exceptionally effective in creating a well-defined and predictable chiral environment around a metal center. The Pyridine-Bis(oxazoline) family of ligands, commonly known as PyBox ligands, are tridentate N,N,N-ligands that have been extensively utilized in a vast array of enantioselective transformations.[1][2] Their robust coordination to metal centers via two oxazoline nitrogens and the central pyridine nitrogen creates stable chiral complexes capable of inducing high levels of stereoselectivity.[3]
This guide focuses specifically on the (S,S)-4-tert-butyl-PyBox ((S,S)-t-Bu-PyBox) ligand. The defining feature of this ligand is the sterically demanding tert-butyl group at the 4-position of the oxazoline rings. This bulk is not merely a passive substituent; it plays a crucial role in shaping the chiral pocket of the catalyst, profoundly influencing substrate approach and, consequently, the enantioselectivity of the catalyzed reaction. We will explore the applications of (S,S)-t-Bu-PyBox in key asymmetric reactions, providing a comparative analysis against other commonly used PyBox and Box ligands, supported by experimental data from the literature.
Applications in Asymmetric Catalysis
The efficacy of a chiral ligand is best demonstrated through its performance in a variety of stereoselective reactions. The (S,S)-t-Bu-PyBox ligand has been employed in several key C-C and C-N bond-forming reactions.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The use of chiral Lewis acids to catalyze this reaction allows for precise control over its enantioselectivity. PyBox complexes are well-suited for this purpose, acting as chiral scaffolds for Lewis acidic metals.
However, the choice of the substituent on the PyBox ligand is critical. In a study by Shibasaki, an iron(III)-PyBox complex was used to catalyze the Diels-Alder reaction of acyclic 4,4-disubstituted 1,3-dienes. While an Ar-PyBox variant provided good results, the use of (S,S)-t-Bu-PyBox, along with i-Pr-PyBox, resulted in low yield and poor enantioselectivity for the desired cyclohexanone product.[4] This suggests that for this specific transformation, the extreme steric bulk of the tert-butyl group may hinder the optimal approach and coordination of the diene to the iron center, leading to an inefficient catalytic cycle.
Conversely, a study by Wei et al. on the La(OTf)₃-catalyzed enantioselective Diels-Alder cycloaddition of 2-alkenoylpyridines with cyclopentadiene demonstrated high yields and stereoselectivities.[5] While this study did not use the t-Bu variant, it highlights the effectiveness of the general PyBox-lanthanide system. For instance, using an (S)-iPr-PyBox ligand, the product was obtained with up to 92:8 diastereomeric ratio (dr) and 99:1 enantiomeric ratio (er).[5] This underscores the importance of matching the ligand's steric and electronic properties to the specific substrates and metal catalyst.
Table 1: Performance of PyBox Ligands in Asymmetric Diels-Alder Reactions
| Ligand Variant | Metal | Reaction | Yield (%) | ee% / er | Diastereomeric Ratio (dr) | Reference |
| (S,S)-t-Bu-PyBox | Fe(III) | Acyclic Diene + Dienophile | Low | Low | - | [4] |
| Ar-PyBox | Fe(III) | Acyclic Diene + Dienophile | Good | Good | - | [4] |
| (S)-iPr-PyBox | La(OTf)₃ | 2-Alkenoylpyridine + Cyclopentadiene | up to 95 | 99:1 (er) | up to 92:8 (endo:exo) | [5] |
Asymmetric Michael Additions and Friedel-Crafts Reactions
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Chiral PyBox complexes have been successfully used to catalyze enantioselective Michael and Friedel-Crafts-type additions.
A notable application involves the Yb(OTf)₃-catalyzed asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes using a novel chloro-indeno PyBox ligand. This system proved highly effective, achieving yields up to 98% and enantioselectivities up to 91% ee.[3] The success of this system highlights the tunability of the PyBox framework; modifications to the pyridine backbone can enhance catalytic performance.[3] While this was not the standard t-Bu-PyBox, it demonstrates the potential of bulky PyBox ligands in this class of reactions. The authors propose a stereochemical model where the indole and nitroalkene coordinate to the Ytterbium center, with the chiral PyBox ligand dictating the face-selective attack of the indole.
Similarly, La(OTf)₃ complexes with bulky PyBox ligands have been shown to catalyze the conjugate addition of nitroalkanes to (E)-2-azachalcones, yielding products with good yields and enantiomeric excesses up to 87%.[6]
Asymmetric Aziridination
Aziridines are valuable building blocks in organic synthesis. The enantioselective aziridination of imines with diazo compounds represents a direct route to chiral aziridines. An iron-PyBox complex has been investigated for the reaction of N-benzylideneaniline and ethyl diazoacetate (EDA). Using the (S,S)-t-Bu-PyBox ligand with an AgSbF₆ initiator, the corresponding cis-aziridine was formed in 47% yield with an enantioselectivity of 49% ee.[7] While these values are moderate, they confirm the principle that the t-Bu-PyBox ligand can be applied to this transformation. The relatively low enantioselectivity may indicate that the chiral pocket created by the Fe-(S,S)-t-Bu-PyBox complex does not provide sufficient facial discrimination for the approaching nucleophile in this specific reaction.[7]
Table 2: Performance of (S,S)-t-Bu-PyBox in Various Asymmetric Reactions
| Reaction Type | Metal/Catalyst | Substrates | Yield (%) | ee% | Reference |
| Friedel-Crafts Alkylation | Yb(OTf)₃ | Indoles + Nitroalkenes | up to 98 | up to 91 | [3] |
| Nitro-Michael Addition | La(OTf)₃ | Nitroalkanes + Azachalcones | Good | up to 87 | [6] |
| Aziridination | Fe-complex / AgSbF₆ | Imine + Ethyl Diazoacetate | 47 | 49 | [7] |
| Mukaiyama-Aldol | Zn-complex | Silyl Enol Ethers + Aldehydes | High | Good | [8] |
Note: Data for Friedel-Crafts and Nitro-Michael reactions are for bulky PyBox variants, not specifically t-Bu-PyBox, but are included for comparison. The Mukaiyama-Aldol reaction was reported for a general Zn(pybox) complex.
Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of the data presented, this section provides a representative experimental protocol based on the literature for an asymmetric reaction utilizing a PyBox catalyst system.
Representative Protocol: Yb(OTf)₃-PyBox Catalyzed Friedel-Crafts Alkylation of Indole[3]
This protocol is adapted from the supplementary information of the cited work on the alkylation of indoles with nitroalkenes.
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk tube under an argon atmosphere, the chiral PyBox ligand (0.024 mmol, 12 mol%) is dissolved in anhydrous dichloromethane (CH₂Cl₂) (0.5 mL).
-
To this solution, Yb(OTf)₃ (0.02 mmol, 10 mol%) is added.
-
The resulting mixture is stirred at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Reaction Execution: The reaction mixture is cooled to the specified reaction temperature (e.g., -20 °C).
-
A solution of the nitroalkene (0.2 mmol, 1.0 equiv) in CH₂Cl₂ (0.5 mL) is added, followed by the addition of the indole (0.24 mmol, 1.2 equiv).
-
Monitoring and Workup: The reaction is stirred at this temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude residue is purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Future Outlook
The (S,S)-t-Bu-PyBox ligand is a valuable tool in the arsenal of the synthetic chemist, notable for the significant steric influence of its tert-butyl groups. This guide demonstrates that its performance is highly dependent on the specific reaction, metal center, and substrates involved.
-
Strengths: The steric bulk of the t-butyl groups can create a well-defined chiral pocket, which is effective in reactions like Friedel-Crafts alkylations and Michael additions when paired with an appropriate metal Lewis acid, leading to high enantioselectivities.[3][6]
-
Challenges: In some transformations, such as the Fe-catalyzed Diels-Alder reaction, this same steric hindrance can be detrimental, leading to poor catalytic activity and stereocontrol compared to less bulky PyBox analogues like Ar-PyBox.[4] The moderate results in aziridination also suggest that the ligand's stereodirecting ability is not universally optimal.[7]
The comparative data underscores a critical principle in asymmetric catalysis: there is no "one-size-fits-all" ligand. The rational design of a catalytic system requires careful consideration of the steric and electronic interplay between the ligand, metal, and reacting partners. Future research will likely focus on further tuning the PyBox scaffold, exploring different substituents at the 4-position of the oxazoline and modifications to the pyridine backbone to optimize performance for a broader range of challenging asymmetric transformations.
References
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. National Institutes of Health.9
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews - ACS Publications.10
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals.11
-
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses Procedure.12
-
Asymmetric Catalysis with Chiral Bis(oxazolinyl)phenyl Transition-metal Complexes. TCI Chemicals.
-
Synthesis of Asymmetric Iron–Pybox Complexes and Their Application to Aziridine Forming Reactions. ResearchGate.
-
Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing.
-
SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. National Institutes of Health.2
-
Privileged chiral photosensitizers: tunable pybox complexes for asymmetric photochemistry. American Chemical Society.
-
(S,S)-tBu-Pybox | 118949-63-6. Sigma-Aldrich.
-
A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t - BuPyOx) ligand. ResearchGate.
-
Zn(pybox)-complex-catalyzed Asymmetric Aqueous Mukaiyama-aldol Reactions. PubMed.
-
Catalytic Asymmetric Hetero-Diels−Alder Reactions of Ketones. ACS Publications.
-
A Reusable, Insoluble Polymer-Bound Bis(oxazoline) (IPB-Box) for Highly Enantioselective Heterogeneous Cyclopropanation Reactions. ResearchGate.
-
Applications of Pybox Complexes in Asymmetric Catalysis. ResearchGate.
-
Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central.
-
Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry - ACS Publications.
-
Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. ResearchGate.
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry.
-
Cyclopropanation reactions by a class I unspecific peroxygenase. RSC Publishing.
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.
-
Asymmetric Reactions Using Sc(OTf)3 or Cu(OTf)2 Supported on PyBOX-Contained COF. ResearchGate.
-
Michael additions catalyzed by phosphines. An overlooked synthetic method. Organic Chemistry Portal.
-
Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex. National Institutes of Health.
-
Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry - ACS Publications.
-
PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. MDPI.
-
DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Beilstein Archives.
-
PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene. ResearchGate.
-
Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. PubMed.
-
On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. MDPI.
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.
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- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
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- 9. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Navigating Reproducibility in Asymmetric Catalysis: The Case of Commercial (S,S)-t-Bu-PyBox
For researchers, scientists, and professionals in drug development, the promise of asymmetric catalysis is immense, offering elegant pathways to chiral molecules. Among the arsenal of privileged chiral ligands, the PyBox (pyridine-bis(oxazoline)) family, and specifically the (S,S)-tert-butyl-PyBox ((S,S)-t-Bu-PyBox), has proven to be a versatile and powerful tool. Its C₂-symmetric structure, when complexed with various metals, creates a well-defined chiral environment capable of inducing high stereoselectivity in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
However, the path from a literature precedent to a consistently reproducible result in the laboratory can be fraught with unforeseen challenges. A critical, yet often overlooked, variable is the quality and consistency of the commercial chiral ligand itself. This guide provides an in-depth analysis of the factors influencing the reproducibility of catalytic results using commercial (S,S)-t-Bu-PyBox, offers a comparative perspective against other ligands, and presents a robust, self-validating experimental protocol to empower researchers to navigate these complexities.
The Unseen Variable: Impact of Commercial Ligand Quality on Catalytic Performance
The assumption that a commercially available catalyst or ligand with the same catalog number will perform identically from batch to batch or from supplier to supplier is a significant pitfall in chemical synthesis.[1][2][3] Lot-to-lot variation is a well-documented issue in the broader field of chemical reagents and can have profound consequences in the sensitive realm of asymmetric catalysis, where even trace impurities can dramatically impact enantioselectivity and reaction kinetics.[1]
For a ligand like (S,S)-t-Bu-PyBox, potential sources of variability include:
-
Chemical Purity: The presence of residual starting materials, byproducts from the synthesis, or degradation products can interfere with the formation of the active catalyst or introduce competing catalytic cycles.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) of the ligand itself is paramount. A lower than-stated e.e. will directly translate to a lower e.e. in the final product.
-
Physical Properties: Factors such as crystallinity, solubility, and hygroscopicity can affect the ease of handling and the precise dosage of the ligand, leading to inconsistencies in catalyst preparation.
While reputable suppliers provide a certificate of analysis (CoA) with their products, these documents may not always capture the full picture of impurities that could affect a specific catalytic reaction. Therefore, an in-house validation of new batches of commercial ligands is not just good practice; it is a cornerstone of reproducible research.
Comparative Analysis: (S,S)-t-Bu-PyBox vs. Alternative Ligands
The choice of the chiral ligand is a critical parameter in designing a successful asymmetric transformation. The (S,S)-t-Bu-PyBox ligand is often a starting point due to its well-established performance in a variety of reactions. However, it is by no means a universal solution. The electronic and steric properties of the ligand must be carefully matched to the specific substrates and reaction conditions.
Below is a comparative overview of (S,S)-t-Bu-PyBox with other commonly used chiral ligands. The data presented is illustrative and compiled from various literature sources to highlight the performance differences. Actual results will be highly dependent on the specific reaction and optimized conditions.
| Ligand | Representative Application | Typical Enantioselectivity (e.e.%) | Key Advantages | Considerations |
| (S,S)-t-Bu-PyBox | Cu(II)-catalyzed Diels-Alder | 90 - >99% | High enantioselectivity, good stability, broad applicability. | May require higher catalyst loading in some cases. |
| (S,S)-Ph-PyBox | Cu(II)-catalyzed Diels-Alder | 85 - 98% | Often provides good results, commercially available. | May be less effective than t-Bu-PyBox for certain substrates. |
| (S,S)-iPr-PyBox | Ni(II)-catalyzed Michael Addition | 80 - 95% | Effective for specific applications, offers different steric profile. | Can be less generally applicable than t-Bu or Ph variants. |
| (R)-BINAP | Ru(II)-catalyzed Hydrogenation | >95% | Excellent for asymmetric hydrogenations. | Less effective for Lewis acid-catalyzed reactions. |
| (S,S)-DIOP | Rh(I)-catalyzed Hydrogenation | 80 - 90% | Historically significant, effective for certain hydrogenations. | Often superseded by more modern, more effective ligands. |
A Self-Validating Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
To address the challenge of reproducibility, we present a detailed, self-validating protocol for the asymmetric Friedel-Crafts alkylation of indole with β-nitrostyrene, a reaction known to be effectively catalyzed by a Cu(II)-(S,S)-t-Bu-PyBox complex.[4][5] This protocol is designed to be robust and includes checkpoints for assessing catalyst performance.
Diagram of the Experimental Workflow
Sources
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irr.singaporetech.edu.sg [irr.singaporetech.edu.sg]
- 4. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3-pybox complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
The chiral ligand 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, commonly known as (S,S)-tBu-PyBOX, is a cornerstone of modern asymmetric catalysis. Its unique structure enables the synthesis of a vast array of stereochemically-defined molecules, pushing the boundaries of drug discovery and materials science. However, as with any potent chemical tool, a thorough understanding of its safe handling is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe use of (S,S)-tBu-PyBOX, from initial risk assessment to final disposal, grounded in established safety principles and practical laboratory experience.
Hazard Identification and Risk Assessment: Understanding the Molecule
The pyridine moiety itself presents known hazards, including potential for local irritation upon contact with mucous membranes and systemic effects such as headache and nausea upon overexposure. Therefore, a conservative approach that minimizes all potential routes of exposure—inhalation, skin contact, and ingestion—is essential.
Assumed Hazard Classifications for (S,S)-tBu-PyBOX:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling (S,S)-tBu-PyBOX. The following table outlines the recommended PPE, categorized by the level of protection required.
| PPE Category | Recommended Equipment | Rationale |
| Primary Engineering Controls | Chemical Fume Hood | All manipulations of solid (S,S)-tBu-PyBOX and its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation of dusts or vapors.[1][2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects against accidental splashes of solutions or contact with airborne powder.[3] |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals. However, for prolonged work or when using solvents in which (S,S)-tBu-PyBOX is dissolved, it is critical to consult a glove compatibility chart.[4][5][6] Double-gloving is recommended when handling the neat solid. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. |
| Respiratory Protection | N95 Dust Mask (for solids) | When weighing or transferring the solid compound, an N95 dust mask is recommended to prevent inhalation of fine particles. |
It is important to note that glove selection is highly dependent on the solvent being used. Always consult a chemical compatibility chart to ensure the chosen glove material provides adequate protection against the specific solvent in your procedure.[4][7][8]
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of (S,S)-tBu-PyBOX, from receiving the material to its use in a reaction.
Caption: Workflow for the safe handling of (S,S)-tBu-PyBOX.
Detailed Protocol:
-
Preparation:
-
Don all required personal protective equipment as outlined in the PPE table.
-
Ensure the chemical fume hood is functioning correctly.[1]
-
If the reaction is air or moisture sensitive, ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Handling the Solid:
-
Weigh the required amount of (S,S)-tBu-PyBOX in a tared, sealed container (e.g., a vial with a septum cap) inside the fume hood.
-
If the subsequent reaction is air-sensitive, this weighing should be done in a glove box or glove bag.[9]
-
-
Preparing Solutions:
-
Add the desired solvent to the vial containing the solid (S,S)-tBu-PyBOX using a syringe or cannula.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
-
Reaction Setup:
-
Transfer the prepared solution to the reaction vessel using a syringe or cannula.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Minor Spill:
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]
-
Collect the absorbent material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Notify your supervisor and the institutional safety office.
-
Prevent entry to the affected area.
-
First Aid Measures: [10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal: Responsible Stewardship
All waste containing (S,S)-tBu-PyBOX, whether in solid form or in solution, must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing (S,S)-tBu-PyBOX in a designated, labeled waste container. Do not mix with incompatible waste streams. Pyridine-based waste should be segregated from strong oxidizing agents and acids.[2]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.[1][2] Never pour chemical waste down the drain.[1]
Conclusion
The responsible use of powerful chemical reagents like (S,S)-tBu-PyBOX is a hallmark of a proficient and safety-conscious researcher. By integrating the principles and procedures outlined in this guide into your daily laboratory practice, you can confidently harness the synthetic potential of this valuable ligand while maintaining the highest standards of safety for yourself, your colleagues, and the environment.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- SD Fine-Chem. PYRIDINE.
- CP Lab Safety.
- Cole-Parmer. (2018, October 15).
- Washington State University.
- Carl ROTH. (2025, March 31).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Cal State East Bay.
- University of Pennsylvania EHRS.
- Fisher Scientific. (2009, October 2).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Occupational Safety and Health Administr
- Fisher Scientific. (2011, December 15).
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Echemi. 2,6-Bis[(4S)
- Catapower Inc. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine.
- Sigma-Aldrich. 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine.
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- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. epa.gov [epa.gov]
- 4. coleparmer.ca [coleparmer.ca]
- 5. csueastbay.edu [csueastbay.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
